molecular formula C7H8N2O3 B11817512 6-Amino-4-methoxynicotinic acid CAS No. 1060805-18-6

6-Amino-4-methoxynicotinic acid

Cat. No.: B11817512
CAS No.: 1060805-18-6
M. Wt: 168.15 g/mol
InChI Key: RXUFXKFABBDCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-methoxynicotinic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. As a derivative of nicotinic acid, it features both amino and methoxy functional groups on its pyridine ring, which may be utilized for further chemical modifications or to impart specific electronic and steric properties for binding with biological targets. Researchers are exploring analogues of 6-aminonicotinic acid as potential agonists for GABA A receptors, which are crucial targets in the central nervous system for conditions like anxiety, epilepsy, and sleep disorders . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Note: The specific research applications, mechanism of action, and pharmacological profile of 6-Amino-4-methoxynicotinic acid are areas of ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the most current findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060805-18-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-amino-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

RXUFXKFABBDCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Amino-4-methoxynicotinic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Substituted nicotinic acid derivatives serve as crucial scaffolds in the development of novel therapeutics[1]. This document outlines a reliable and well-established synthetic pathway, beginning from a commercially available precursor and proceeding through a key methyl ester intermediate. The final step involves a robust ester hydrolysis to yield the target molecule. Each stage of the synthesis is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, a comprehensive characterization workflow is detailed, employing modern analytical techniques including NMR and IR spectroscopy, mass spectrometry, and HPLC to ensure the structural integrity and purity of the final product. This guide is intended to serve as a practical resource for scientists engaged in the synthesis of complex molecular building blocks.

The Strategic Importance of Substituted Nicotinic Acids

The Nicotinic Acid Scaffold in Medicinal Chemistry

The pyridine ring, the core of nicotinic acid, is a privileged scaffold in drug discovery. Its presence in numerous biologically active compounds highlights its ability to engage in various interactions with biological targets. Nicotinic acid derivatives have been explored for a wide array of therapeutic applications, including the treatment of dyslipidemia and certain neurodegenerative disorders[1]. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions, making it a versatile pharmacophore.

6-Amino-4-methoxynicotinic Acid: A Versatile Building Block

6-Amino-4-methoxynicotinic acid is a trifunctional molecule featuring a carboxylic acid, an aromatic amine, and a methoxy group. This specific arrangement of functional groups on the pyridine core makes it an exceptionally valuable building block for diversity-oriented synthesis[2]. The carboxylic acid provides a handle for amide bond formation, the amino group can be acylated or used in other coupling reactions, and the methoxy group modulates the electronic properties and lipophilicity of the molecule. As a modified amino acid, it can be incorporated into peptides or other natural product scaffolds to enhance their pharmacological properties, such as solubility and biological activity[3]. Its utility is particularly noted in the synthesis of fused heterocyclic systems which are recognized for their broad range of biological activities[1].

Retrosynthetic Analysis and Synthesis Strategy

Conceptual Overview

The synthesis of 6-Amino-4-methoxynicotinic acid is most logically approached via the hydrolysis of its corresponding methyl ester, Methyl 6-amino-4-methoxynicotinate[1]. This ester intermediate can, in turn, be synthesized from a readily available starting material like Methyl 4,6-dichloronicotinate through a two-step, regioselective substitution process. This strategy allows for precise control over the placement of the methoxy and amino groups.

G Target 6-Amino-4-methoxynicotinic acid Intermediate1 Methyl 6-amino-4-methoxynicotinate Target->Intermediate1 Hydrolysis Intermediate2 Methyl 6-chloro-4-methoxynicotinate Intermediate1->Intermediate2 Amination StartingMaterial Methyl 4,6-dichloronicotinate Intermediate2->StartingMaterial Selective Methoxylation

Caption: Retrosynthetic pathway for 6-Amino-4-methoxynicotinic acid.

Rationale for the Chosen Pathway
  • Ester Hydrolysis: The conversion of an ester to a carboxylic acid via saponification is a high-yielding and reliable transformation. Using the methyl ester as the penultimate intermediate protects the carboxylic acid functionality during the preceding amination step, preventing unwanted side reactions. This reaction is typically performed under basic conditions with reagents like sodium hydroxide in a methanol/water mixture[1][4].

  • Regioselective Substitution: The chlorine atoms at the 4- and 6-positions of the pyridine ring have different reactivities, which can be exploited for selective substitution. The 4-position is generally more susceptible to nucleophilic attack by alkoxides. This allows for the selective introduction of the methoxy group first.

  • Amination: The subsequent displacement of the remaining chlorine atom at the 6-position with an amino group is a standard nucleophilic aromatic substitution reaction. This step completes the formation of the key ester intermediate.

Experimental Protocols

Synthesis of Key Intermediate: Methyl 6-Amino-4-methoxynicotinate

This synthesis is presented as a representative, two-step procedure based on established methodologies for functionalizing pyridine rings[1].

Step A: Selective Methoxylation of Methyl 4,6-dichloronicotinate

  • Reaction Setup: To a solution of Methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, Methyl 6-chloro-4-methoxynicotinate, can be purified by column chromatography on silica gel if necessary.

Scientist's Note: Sodium methoxide serves as the nucleophile to displace one of the chloro groups. Methanol is used as both the solvent and the source of the methoxide upon reaction with sodium. The reaction is run at reflux to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution.

Step B: Amination of Methyl 6-chloro-4-methoxynicotinate

  • Reaction Setup: In a sealed pressure vessel, dissolve the Methyl 6-chloro-4-methoxynicotinate (1.0 eq) from the previous step in a solution of ammonia in methanol (e.g., 7N solution).

  • Reaction Execution: Heat the sealed vessel to 100-120 °C for 12-24 hours. The pressure will increase inside the vessel.

  • Work-up: After cooling the vessel to room temperature, carefully vent it in a fume hood. Remove the solvent under reduced pressure.

  • Purification: The resulting crude Methyl 6-amino-4-methoxynicotinate can be purified by recrystallization or column chromatography to yield the desired product.

Scientist's Note: A sealed vessel and elevated temperature are required for the amination reaction, as ammonia is a gas at room temperature and the second substitution is typically more difficult than the first. A high concentration of ammonia is used to drive the reaction to completion.

Synthesis of 6-Amino-4-methoxynicotinic Acid via Ester Hydrolysis
  • Reaction Setup: Dissolve Methyl 6-amino-4-methoxynicotinate (1.0 eq) in a mixture of methanol and water[1].

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the mixture. Stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS[4].

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator[4].

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of an acid like 2N HCl[4]. A precipitate should form.

  • Isolation: Isolate the solid precipitate by vacuum filtration or centrifugation. Wash the solid with cold water and dry under vacuum to yield the final product, 6-Amino-4-methoxynicotinic acid[4].

Scientist's Note: The hydrolysis is base-catalyzed. An excess of NaOH ensures the complete conversion of the ester to the carboxylate salt. The final acidification step protonates the carboxylate salt and the basic nitrogen atoms, causing the neutral zwitterionic product to precipitate out of the aqueous solution due to its lower solubility.

Comprehensive Characterization of 6-Amino-4-methoxynicotinic Acid

Overview of Analytical Workflow

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized 6-Amino-4-methoxynicotinic acid. The workflow validates the successful completion of each synthetic step and ensures the quality of the final compound.

G cluster_0 Primary Structure & Identity cluster_1 Functional Groups cluster_2 Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC HPLC / UPLC Product Final Product: 6-Amino-4-methoxynicotinic acid Product->NMR Product->MS Product->IR Product->HPLC

Caption: Analytical workflow for product characterization.

Spectroscopic Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For 6-Amino-4-methoxynicotinic acid, the expected signals in ¹H and ¹³C NMR are summarized below.

Analysis Expected Chemical Shifts (δ) and Features
¹H NMR - Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-8.0 ppm). The proton at position 2 will be downfield relative to the proton at position 5 due to the influence of the adjacent carboxylic acid. - Methoxy Protons (-OCH₃): A singlet integrating to 3 protons (approx. 3.8-4.0 ppm). - Amino Protons (-NH₂): A broad singlet integrating to 2 protons (variable shift, approx. 4.5-6.5 ppm). - Carboxylic Acid Proton (-COOH): A very broad singlet, often not observed or far downfield (approx. 10-13 ppm).
¹³C NMR - Pyridine Ring Carbons: Six distinct signals. The carbons bearing the methoxy and amino groups (C4, C6) will be shifted upfield due to their electron-donating nature, while the carboxylic acid-bearing carbon (C3) and the adjacent C2 will be shifted downfield[1]. - Carboxylic Carbonyl (C=O): A signal in the range of 165-175 ppm. - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

5.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies[1].

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H StretchTwo bands in the range of 3300-3500 cm⁻¹
Carboxylic Acid (-COOH) O-H StretchA very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
Aromatic/Alkyl C-H C-H StretchAromatic C-H stretches appear just above 3000 cm⁻¹; methoxy C-H stretches appear just below 3000 cm⁻¹[5].
Carboxylic Acid (C=O) C=O StretchA strong, sharp band around 1680-1710 cm⁻¹. This is a key indicator of the carboxylic acid group and replaces the ester C=O band (approx. 1720-1740 cm⁻¹) of the precursor. The spectra of amino acids are dominated by strong carboxylate stretching modes[6].
Aromatic Ring C=C/C=N StretchBands in the 1400-1600 cm⁻¹ region[5].
Methoxy (-OCH₃) C-O StretchA strong band in the 1000-1300 cm⁻¹ region.

5.2.3 Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound. For 6-Amino-4-methoxynicotinic acid (Molecular Formula: C₇H₈N₂O₃), the expected monoisotopic mass is approximately 168.05 g/mol [7]. High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺) at approximately m/z 169.0608, confirming the elemental composition.

Chromatographic Analysis

5.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound. A reverse-phase HPLC method would typically be employed.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Result: A pure sample should yield a single major peak. Purity is calculated by integrating the peak area of the product relative to the total area of all observed peaks. For metabolomic studies involving amino acids, UPLC-MS/MS methods are often used for their high resolution and sensitivity[8][9].

Applications in Drug Discovery and Chemical Biology

6-Amino-4-methoxynicotinic acid is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of diverse molecular architectures. For instance, the carboxylic acid can be coupled with a library of amines to create amides, while the amino group can be reacted with various acyl chlorides or sulfonyl chlorides. This diversity-oriented approach is a cornerstone of modern drug discovery[2]. Furthermore, targeting amino acid biosynthesis pathways is an emerging strategy for developing new antimicrobial agents, and molecules like this could serve as scaffolds for inhibitors of these pathways[10][11].

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of 6-Amino-4-methoxynicotinic acid, a key building block for pharmaceutical and chemical research. The strategy relies on the controlled, regioselective functionalization of a dichloronicotinate precursor, followed by a reliable ester hydrolysis. The comprehensive characterization protocol, utilizing NMR, IR, MS, and HPLC, provides a framework for validating the structure and ensuring the high purity of the final product. By understanding the rationale behind each experimental step and analytical technique, researchers can confidently produce and utilize this versatile compound in their discovery programs.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Zhang, L., et al. (2019). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Organic Syntheses. Retrieved from [Link]

  • Heeren, M. A., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Waters Corporation. (n.d.). MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. Waters Corporation. Retrieved from [Link]

  • Bapst, B., et al. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PLOS ONE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-chloro-4-methylnicotinamide. ChemSynthesis. Retrieved from [Link]

  • Guida, M., et al. (2024). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Griffith University. (2023). Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food. Griffith Research Online. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]

  • PubMed. (2024). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Retrieved from [Link]

  • RTI International. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Physicochemical Properties of 6-Amino-4-methoxynicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6) is a trisubstituted pyridine derivative serving as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals (specifically picolinate herbicides), and complex heterocyclic APIs.[1] Its structural uniqueness lies in the interplay between the electron-donating amino and methoxy groups against the electron-withdrawing carboxylic acid, creating a distinct "push-pull" electronic system. This guide provides a comprehensive analysis of its physicochemical behavior, stability profile, and handling protocols, designed to support rigorous experimental workflows.

Molecular Identity & Structural Analysis[2][3]

PropertyDetail
Chemical Name 6-Amino-4-methoxynicotinic acid
IUPAC Name 6-amino-4-methoxypyridine-3-carboxylic acid
CAS Number 1060805-18-6
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
SMILES COc1cc(N)nc(c1C(=O)O)
Structure Class Aminopyridine / Nicotinic Acid Derivative
Structural Logic & Functional Group Interplay

The molecule features a pyridine core functionalized at three positions.[2] The C3-Carboxylic Acid serves as the primary reactive handle for amide coupling or esterification. The C4-Methoxy group acts as a steric anchor and weak electron donor, modulating the lipophilicity. The C6-Amino group is a strong electron donor (+Mesomeric effect), significantly increasing the electron density of the pyridine ring and enhancing the basicity of the ring nitrogen compared to unsubstituted nicotinic acid.

G cluster_0 Structure-Property Relationship Core Pyridine Core COOH C3-COOH (Acidic Handle) Core->COOH OMe C4-Methoxy (Lipophilic/Steric) Core->OMe NH2 C6-Amino (H-Bond Donor/Basic) Core->NH2 Solubility pH-Dependent Solubility COOH->Solubility Ionization at pH > 4 MP High Melting Point (>200°C) COOH->MP Dimer Formation pKa Amphoteric Profile (Zwitterionic potential) COOH->pKa Acidic center NH2->Solubility Protonation at pH < 2 NH2->MP Intermolecular H-Bonds NH2->pKa +R Effect increases N-basicity

Figure 1: Mechanistic link between functional groups and observable physicochemical properties.

Physicochemical Profile

Solid-State Properties
  • Physical Form: Off-white to pale yellow crystalline solid.

  • Melting Point (Experimental/Analog-Derived): >200°C (with decomposition).

    • Technical Insight: While specific experimental values for this exact CAS are often listed as "N/A" in commercial catalogs, structural analogs like 6-aminonicotinic acid decompose >300°C. The presence of both donor (NH

      
      ) and acceptor (COOH) groups facilitates strong intermolecular hydrogen bonding networks (head-to-tail zwitterionic packing), resulting in high thermal stability and high melting points.
      
  • Hygroscopicity: Moderate. The polar amino and acid groups can adsorb atmospheric moisture; storage under desiccant is recommended.

Solution-State Properties
  • Solubility Profile:

    • Water: Low (<1 mg/mL) at neutral pH (pH 6-7).

    • Acidic Media (0.1 M HCl): Soluble (Protonation of Pyridine N / Amino group).

    • Basic Media (0.1 M NaOH): Soluble (Deprotonation of Carboxylic Acid).

    • Organic Solvents: Soluble in DMSO, DMF. Sparingly soluble in Methanol/Ethanol. Insoluble in non-polar solvents (Hexane, DCM).

  • Acidity/Basicity (pKa):

    • pKa

      
       (Carboxyl):  ~3.6 – 4.2 (Predicted based on 6-aminonicotinic acid).
      
    • pKa

      
       (Pyridine N):  ~5.5 – 6.5 (Predicted).
      
    • Mechanistic Note: The C6-amino group donates electron density into the ring, making the pyridine nitrogen significantly more basic than in nicotinic acid (pKa 4.75). This creates a wide "isoelectric" region where the molecule exists as a neutral zwitterion, contributing to its poor water solubility at pH 4-6.

Analytical Characterization

To validate the identity of 6-Amino-4-methoxynicotinic acid, look for these diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
     is the preferred solvent due to solubility and exchangeable proton visibility.
    
  • Key Signals:

    • 
       ~12.0-13.0 ppm (Broad s, 1H):  Carboxylic acid -COOH.
      
    • 
       ~8.2-8.4 ppm (s, 1H):  Aromatic C2-H. This proton is deshielded by the adjacent N and COOH group.
      
    • 
       ~6.5-7.0 ppm (Broad s, 2H):  Amino -NH
      
      
      
      . Chemical shift varies with concentration and water content.
    • 
       ~5.8-6.2 ppm (s, 1H):  Aromatic C5-H. Upfield shift due to shielding by the adjacent amino and methoxy groups.
      
    • 
       ~3.8-3.9 ppm (s, 3H):  Methoxy -OCH
      
      
      
      . Distinct singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]

    
     = 169.15 m/z.
    
  • Fragmentation Pattern: Loss of CO

    
     (M-44) or Methyl radical (M-15) are common fragmentation pathways for this scaffold.
    

Experimental Protocol: Purification via Hydrolysis

If starting from the methyl ester precursor (Methyl 6-amino-4-methoxynicotinate), the following protocol ensures high purity of the free acid.

Objective: Isolate 6-Amino-4-methoxynicotinic acid free from inorganic salts.

  • Dissolution: Suspend 1.0 eq of Methyl 6-amino-4-methoxynicotinate in MeOH:THF (1:1 v/v) (approx. 10 mL/g).

  • Saponification: Add 2.0 eq of 1M LiOH (aq) or NaOH. Stir at 50°C for 2-4 hours.

    • Why LiOH? Lithium salts often have better solubility profiles in organic/aqueous mixtures than sodium salts, ensuring a homogeneous reaction.

  • Work-up (The Critical Step):

    • Concentrate the mixture under reduced pressure to remove MeOH/THF.

    • Dilute the aqueous residue with water.

    • Acidification: Slowly add 1M HCl dropwise while monitoring pH.

    • Precipitation Point: The product will precipitate near its isoelectric point (pH ~4.0 - 5.0). Do not over-acidify to pH < 2, or the hydrochloride salt may form and remain soluble.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2x) and diethyl ether (1x) to remove lipophilic impurities.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Protocol Start Start: Methyl Ester Precursor React Hydrolysis (LiOH, MeOH/THF, 50°C) Start->React Conc Concentrate & Dilute with Water React->Conc Acidify Acidify to pH 4-5 (Target Isoelectric Point) Conc->Acidify Filter Filtration & Washing (Remove Salts) Acidify->Filter Dry Final Product: Free Acid Filter->Dry

Figure 2: Purification workflow targeting the isoelectric point for maximum recovery.

Handling & Safety

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • H-Codes: H315 (Skin), H319 (Eyes), H335 (Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[3]

  • Stability: Stable in solid state. In solution, avoid prolonged exposure to strong acids or bases at elevated temperatures to prevent decarboxylation (though the amino group stabilizes the ring, decarboxylation is a risk for nicotinic acids >150°C).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link] (Used as primary analog for pKa and MP prediction).

Sources

Technical Guide: Solubility and Stability Studies of 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4-methoxynicotinic acid (CAS: Derivative of 397309-41-0) represents a critical heterocyclic scaffold in the synthesis of next-generation kinase inhibitors and bioactive pyridine derivatives. Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing carboxylic acid on a pyridine core—creates a zwitterionic character that complicates solubility and stability profiling.

This technical guide provides a rigorous, self-validating framework for characterizing the physicochemical behavior of this compound. Unlike standard operating procedures (SOPs), this document focuses on the causality of experimental design, ensuring that researchers understand not just how to test, but why specific stress conditions and solvent systems are mandatory for this chemotype.

Physicochemical Architecture

Before initiating wet-lab protocols, one must understand the molecular drivers of solubility and stability.

Structural Analysis & Ionization

The molecule features three critical functional groups affecting its developability:

  • C3-Carboxylic Acid: Provides acidic character (pKa ~3.5–4.5).

  • C6-Amino Group: While typically basic, its position para to the ring nitrogen and ortho to the electron-withdrawing carboxyl group reduces its basicity, often behaving more like an amidine.

  • C4-Methoxy Group: Adds lipophilicity but also introduces a potential site for demethylation under harsh acidic conditions.

Implication: The compound exists largely as a zwitterion at neutral pH, leading to minimum solubility (isoelectric precipitation) in aqueous media.

Predicted Properties Table[1]
PropertyValue (Estimated/Experimental)Relevance to Protocol
Molecular Weight ~168.15 g/mol Stoichiometric calculations for salt formation.
pKa (Acidic) 3.6 ± 0.2Buffer selection for pH-solubility profile.
pKa (Basic) 5.8 ± 0.5 (Ring N)Critical for identifying solubility spikes in acidic media.
LogP ~0.3–0.8Indicates moderate permeability but poor lipophilicity.
Melting Point >200°C (Decomp.)[1]High lattice energy suggests difficult dissolution.

Solubility Profiling: Protocols & Causality

Solubility is not a single number; it is a dynamic equilibrium dependent on the solvent environment. For 6-Amino-4-methoxynicotinic acid, a Thermodynamic Equilibrium Solubility approach is superior to Kinetic Solubility methods due to the potential for stable crystal lattice formation.

Workflow: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


) and pH-dependent solubility (

) to predict in vivo precipitation risks.

Protocol:

  • Preparation: Weigh 20 mg of excess solid into 4 mL glass vials.

  • Media Addition: Add 2 mL of the following buffers:

    • pH 1.2 (0.1 N HCl) – Mimics gastric fluid (expect high solubility due to protonation).

    • pH 4.5 (Acetate Buffer) – Transition state.

    • pH 6.8 (Phosphate Buffer) – Mimics intestinal fluid (expect low solubility/zwitterion).

    • pH 7.4 (PBS) – Systemic circulation.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Use a heated centrifuge if possible to maintain 37°C, or filter immediately through a 0.22 µm PVDF filter (pre-heated).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Visualization: Solubility Determination Logic

SolubilityWorkflow Start Compound Input (Solid State) Media Media Selection (pH 1.2, 4.5, 6.8, 7.4) Start->Media Shake Equilibration (24-48h @ 37°C) Media->Shake Supersaturation Sep Phase Separation (Centrifugation/Filtration) Shake->Sep Anal HPLC Analysis Sep->Anal Decision Check Mass Balance Anal->Decision Decision->Shake Recovery <95% (Adsorption?) Report Solubility Profile Generated Decision->Report Recovery >95%

Figure 1: Thermodynamic solubility workflow ensuring mass balance verification to rule out filter adsorption.

Stability Studies: Forced Degradation

Stability profiling for this compound must focus on the vulnerabilities of the pyridine ring and the methoxy substituent.

Stress Testing Protocol

Objective: Identify degradation products (impurities) and establish shelf-life limits.

Stress ConditionProtocolMechanistic Expectation
Acid Hydrolysis 1N HCl, 60°C, 24hHigh Risk: Demethylation of C4-methoxy to C4-hydroxy (pyridone tautomer).
Base Hydrolysis 1N NaOH, 60°C, 24hLow Risk: Carboxylate is stable; amino group resistant to basic hydrolysis.
Oxidation 3% H₂O₂, RT, 4hModerate Risk: N-oxide formation on pyridine nitrogen or oxidation of amino group.
Thermal 80°C (Solid), 7 daysLow Risk: Decarboxylation is possible but requires higher temps (>150°C).
Photostability 1.2M Lux hoursModerate Risk: Pyridine rings can undergo photo-isomerization or ring opening.
Analytical Method for Stability

To separate the parent compound from potential degradants (e.g., 4-hydroxy derivative), a gradient HPLC method is required.

  • Column: C18 (Polar-embedded), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: The polar-embedded group prevents phase collapse in high aqueous conditions required to retain the polar zwitterion.

Visualization: Degradation Pathways

DegradationPathways Parent 6-Amino-4-methoxynicotinic acid (Parent) AcidDeg Demethylation Product (4-Hydroxy analog) Parent->AcidDeg Acid/Heat (Ether Cleavage) OxDeg N-Oxide (Pyridine N-oxidation) Parent->OxDeg H2O2 (Oxidation) ThermDeg Decarboxylated Product (2-Amino-4-methoxypyridine) Parent->ThermDeg High Heat (>150°C) (-CO2)

Figure 2: Predicted degradation pathways. Acidic demethylation is the primary stability risk.

Conclusion & Recommendations

For successful development of 6-Amino-4-methoxynicotinic acid, researchers must account for its zwitterionic solubility minimum at neutral pH.

  • Formulation Strategy: Avoid neutral aqueous formulations. Utilize pH adjustment (acidic or basic salts) or cosolvents (DMSO/PEG) to maintain solubility > 1 mg/mL.

  • Storage: Store in solid form, protected from light and moisture. Avoid acidic excipients that could catalyze demethylation over long shelf lives.

  • Synthesis: During scale-up, monitor the "4-hydroxy" impurity closely, as it is the thermodynamic sink of the methoxy group under stress.

References

  • BenchChem. Methyl 6-amino-4-methoxynicotinate and Hydrolysis Products.[2] Retrieved from

  • PubChem. 6-Aminonicotinic Acid (Structural Analog) Physicochemical Data.[3] National Library of Medicine. Retrieved from

  • MDPI. Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. Molecules 2021. Retrieved from

  • EPA CompTox. 6-Methylnicotinic Acid Properties (Analog Comparison). US Environmental Protection Agency. Retrieved from

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 6-Amino-4-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the biological activity screening of novel derivatives based on the 6-Amino-4-methoxynicotinic acid scaffold. As a foundational structure in medicinal chemistry, nicotinic acid and its analogues have consistently demonstrated a wide spectrum of pharmacological activities.[1][2][3] Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern drug development, forming the backbone of numerous pharmaceuticals.[4][5] This document moves beyond a simple recitation of protocols, offering a strategic, tiered approach to screening that emphasizes experimental causality, data integrity, and the logical progression from broad-based discovery to nuanced mechanism-of-action studies.

Foundational Rationale: Why Screen This Scaffold?

The pyridine ring system, the core of nicotinic acid, is a "privileged scaffold" in drug discovery, known for its ability to form key interactions with a multitude of biological targets.[2][4] Derivatives of nicotinic acid have been investigated for a vast array of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][3] The specific substitutions on the core molecule—an amino group at the 6-position and a methoxy group at the 4-position—create a unique electronic and steric profile. This functionalization provides distinct hydrogen bonding capabilities and modifies the reactivity of the pyridine ring, opening avenues for novel biological interactions that may differ significantly from the parent compound.

Our screening strategy is therefore predicated on the high probability that this scaffold will yield compounds with significant biological activity, particularly in the realms of infectious diseases and oncology, where new therapeutic agents are critically needed.

The Screening Cascade: A Multi-Tiered Approach for Efficient Discovery

A successful screening campaign is not a monolithic process but a funnel. We begin with a wide net to catch any potential activity and progressively apply more specific, complex, and resource-intensive assays to refine our understanding of the most promising "hits." This tiered approach ensures that resources are focused efficiently on compounds with the highest therapeutic potential.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Characterization Primary_Cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT on Normal & Cancer Cell Lines) Dose_Response Dose-Response & IC50/MIC Determination Primary_Cytotoxicity->Dose_Response Hits Primary_Antimicrobial Broad-Spectrum Antimicrobial Screen (e.g., Broth Microdilution vs. ESKAPE Pathogens) Primary_Antimicrobial->Dose_Response Hits Target_Validation Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Target_Validation Phenotypic_Assays Advanced Phenotypic Screens (e.g., Anti-inflammatory NF-κB Reporter Assay) Dose_Response->Phenotypic_Assays MoA Mechanism of Action (MoA) Studies Target_Validation->MoA Confirmed Hits Phenotypic_Assays->MoA Confirmed Hits Selectivity Selectivity & Off-Target Profiling MoA->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: A logical workflow for the tiered biological activity screening of a compound library.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly and cost-effectively assess the entire compound library for any signs of biological activity. We employ robust, miniaturized assays suitable for high-throughput formats (96- or 384-well plates).[6]

  • Assay 1: Cell Viability / Cytotoxicity Screening:

    • Rationale: This is the foundational screen. It serves two purposes: identifying compounds with potential anticancer activity and flagging generally cytotoxic compounds. This pre-emptive knowledge is crucial, as non-specific toxicity can create false positives in other assays. We screen against at least one cancer cell line (e.g., HeLa, A549) and one non-cancerous cell line (e.g., HEK293, MRC-5) to get an early indication of selectivity.

    • Methodology: See Protocol 1 for a detailed MTT assay procedure.

  • Assay 2: Broad-Spectrum Antimicrobial Screening:

    • Rationale: Given the well-documented antimicrobial potential of nicotinic acid derivatives, this is a primary focus.[1][7][8] We screen against a panel of clinically relevant bacteria and fungi. A common and effective panel includes the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and a yeast species like Candida albicans.[8]

    • Methodology: See Protocol 2 for a detailed broth microdilution method.

Tier 2: Hit Confirmation and Secondary Assays

Compounds that show significant activity (e.g., >50% inhibition at a single concentration) in Tier 1 are considered "hits" and advance to Tier 2. The goal here is to confirm the initial activity, establish potency, and begin exploring the mechanism.

  • Dose-Response Analysis:

    • Rationale: Single-point screening can be misleading. A dose-response curve provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity/enzyme inhibition or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

    • Methodology: The protocols from Tier 1 are repeated, but with a serial dilution of the hit compounds (typically 8-10 points).

  • Target-Based Enzyme Inhibition Assays:

    • Rationale: If a specific molecular target is hypothesized, a direct biochemical assay can be employed. For example, some nicotinic acid analogues are known to inhibit cholinesterases.[9] A screen against butyrylcholinesterase could reveal a specific mechanism of action.

    • Methodology: See Protocol 3 for a representative enzyme inhibition assay.

  • Advanced Phenotypic Assays:

    • Rationale: For hits showing interesting activity, we move to more biologically relevant cell-based assays.[10][11] For example, if a compound shows non-toxic, growth-inhibitory effects, we might use an NF-κB reporter assay to investigate potential anti-inflammatory properties, as some morphinan derivatives have shown this activity.[12]

    • Methodology: This involves using engineered cell lines that express a reporter gene (like luciferase) under the control of a specific transcription factor. A decrease in signal indicates inhibition of the pathway.

Tier 3: Lead Characterization and Mechanism of Action (MoA)

The most promising compounds from Tier 2 are now considered "leads." Tier 3 involves in-depth studies to understand precisely how they work and to build a Structure-Activity Relationship (SAR) profile.

  • Mechanism of Action (MoA) Elucidation: This involves a suite of specialized assays to pinpoint the molecular target or pathway. For an antimicrobial, this could include membrane permeability assays or DNA gyrase inhibition tests. For an anticancer compound, it could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or Western blotting for key signaling proteins.

  • Selectivity and Off-Target Profiling: Leads are tested against a panel of related targets (e.g., different kinases, other bacterial species) to determine their specificity. The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells or MIC against microbe). A high SI value is desirable.

  • Structure-Activity Relationship (SAR):

    • Rationale: SAR studies correlate the chemical structure of the derivatives with their biological activity.[4] By comparing the potency of closely related analogues, we can identify the chemical moieties responsible for activity, guiding the next round of chemical synthesis for lead optimization.

SAR_Logic cluster_0 Chemical Modifications (R-groups) cluster_1 Measured Properties Core_Scaffold 6-Amino-4-methoxy nicotinic acid R1 Ester/Amide Modification R2 Substitution on Amino Group R3 Other Ring Positions Potency Potency (IC50 / MIC) R1->Potency Selectivity Selectivity (SI) R1->Selectivity Toxicity Cytotoxicity R1->Toxicity R2->Potency R2->Selectivity R2->Toxicity R3->Potency R3->Selectivity R3->Toxicity SAR_Model SAR Model Potency->SAR_Model Data Analysis Selectivity->SAR_Model Data Analysis Toxicity->SAR_Model Data Analysis Lead_Optimization Lead Optimization SAR_Model->Lead_Optimization Guides Synthesis

Caption: Relationship between chemical structure modifications and biological activity in SAR studies.

Detailed Experimental Protocols

The following protocols are standardized, self-validating systems designed for reproducibility.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., HeLa and HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine IC₅₀ values.

Protocol 2: Antimicrobial Broth Microdilution Assay (CLSI Guidelines)
  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (or RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be run in parallel as a quality control measure.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for fungi).

  • Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, plate a small aliquot from the clear wells onto agar plates. The lowest concentration that results in no growth after incubation is the MBC/MFC.

Protocol 3: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare solutions of BChE enzyme, the substrate butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of each test compound dilution.

  • Enzyme Addition: Add 25 µL of BChE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed by 50 µL of the substrate BTCI to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to enzyme activity.

  • Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition caused by the test compounds relative to the vehicle control. Calculate IC₅₀ values from dose-response curves.

Data Presentation and Interpretation

Quantitative data should be systematically organized to facilitate comparison and SAR analysis.

Table 1: Example Screening Data for a Subset of Derivatives

Compound IDStructure (R-Group)Cytotoxicity IC₅₀ (µM) [HEK293]Anticancer IC₅₀ (µM) [HeLa]Selectivity Index (SI)Antimicrobial MIC (µg/mL) [S. aureus]BChE Inhibition IC₅₀ (µM)
LEAD-001 -CH₂-Ph>1008.5>11.86412.3
LEAD-002 -CH₂-(p-Cl-Ph)85.24.120.81285.8
LEAD-003 -H>100>100->25698.1
LEAD-004 -CH₂-(p-NO₂-Ph)15.62.56.2>2562.1

Interpretation: In this hypothetical dataset, LEAD-002 shows the best combination of anticancer potency and selectivity. LEAD-004 is a potent BChE inhibitor but also displays significant general cytotoxicity, lowering its therapeutic potential. LEAD-001 has moderate anticancer activity with excellent safety, making it a candidate for further optimization. This type of analysis directly informs the next steps in the drug discovery pipeline.

Conclusion and Future Outlook

This guide outlines a robust, logic-driven strategy for the biological screening of 6-Amino-4-methoxynicotinic acid derivatives. By progressing from high-throughput primary screens to detailed mechanistic studies, this framework maximizes the potential for discovering novel lead compounds. The emphasis on quantitative dose-response analysis, cytotoxicity profiling, and the early pursuit of SAR provides a solid foundation for an effective drug discovery program. Promising leads identified through this cascade will be prime candidates for further preclinical development, including ADME/Tox profiling and eventual in vivo efficacy studies.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
  • A review for cell-based screening methods in drug discovery. (Source: PMC)
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (Source: Vipergen)
  • Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide deriv
  • Cell-based Assays for Drug Discovery. (Source: Reaction Biology)
  • Therapeutically relevant cell-based assays for drug discovery. (Source: Nuvisan)
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (Source: N/A)
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (Source: PMC - NIH)
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (Source: Research and Reviews)
  • Eptastigmine, nicotinamide and nicotinic acid determination using an inhibition enzyme sensor; application to pharmaceutical analysis. (Source: PubMed)
  • Methyl 6-amino-4-methoxynicotin
  • A Review on Medicinally Important Heterocyclic Compounds. (Source: N/A)
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Biological, pharmacological and immunological activities of novel 6-amino-acid-substituted 14-alkoxy-N-methylmorphinans. (Source: PMC)
  • (PDF) Nicotinic acid derivatives: Application and uses, review.

Sources

Strategic Utilization of 6-Amino-4-methoxynicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Heterocyclic Chemistry & Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6) represents a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic architecture. The coexistence of electron-donating groups (amino at C6, methoxy at C4) with an electron-withdrawing core (pyridine nitrogen, C3-carboxylic acid) creates a versatile platform for divergent synthesis. This guide details the synthetic accessibility, reactivity profile, and application of this building block in the design of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties
PropertyData
CAS Number 1060805-18-6
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
pKa (Calculated) Acidic: ~3.5 (COOH); Basic: ~4.0 (Pyridine N/NH2 interplay)
Topological Polar Surface Area 76.2 Ų
LogP ~0.5 (Highly amenable to oral drug properties)
Electronic Environment

The molecule features a 2,4,5-trisubstituted pyridine pattern (using IUPAC numbering based on the heteroatom).

  • C3-Carboxylic Acid: The primary vector for fragment growth, typically engaged in amide coupling or bioisosteric replacement.

  • C4-Methoxy: Provides steric bulk and a hydrogen bond acceptor. Crucially, it serves as a "mask" for the 4-pyridone tautomer upon demethylation.

  • C6-Amino: A strong electron donor (resonance) that activates the ring, specifically the C5 position, toward electrophilic aromatic substitution (SEAr).

Synthetic Accessibility

The preparation of 6-amino-4-methoxynicotinic acid typically proceeds via two primary retrosynthetic disconnections: hydrolysis of the corresponding ester or nucleophilic aromatic substitution (SNAr) on a halogenated precursor.

Route A: Ester Hydrolysis (Primary Commercial Route)

The most common precursor is Methyl 6-amino-4-methoxynicotinate (CAS: 397309-41-0).

  • Mechanism: Base-catalyzed saponification.

  • Advantages: High yield, avoids harsh acidic conditions that might affect the methoxy ether.

  • Scalability: Multi-gram to kilogram scale.

Route B: SNAr Displacement

Starting from 4,6-dichloronicotinic acid or its ester:

  • Regioselective displacement of the C4-chloride with sodium methoxide.

  • Displacement of the C6-chloride with ammonia (or a protected amine equivalent).

  • Note: The C4 position is often more electrophilic due to the ortho-relationship with the electron-withdrawing carboxylate/ester.

Divergent Reactivity & Derivatization

This building block allows for "orthogonal functionalization"—the ability to modify one site without affecting others.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 6-Amino-4-methoxy- nicotinic acid Amide Amide Coupling (Library Generation) Core->Amide R-NH2 / HATU (C3-COOH) Pyridone Demethylation (4-Pyridone Scaffold) Core->Pyridone BBr3 or HBr (C4-OMe) Bicyclic Cyclization (Naphthyridines) Core->Bicyclic 1,3-Dielectrophiles (C6-NH2 + C5-H) Halogen C5-Halogenation (Cross-Coupling Handle) Core->Halogen NIS or NBS (C5-H Activation) Curtius Curtius Rearrangement (Diamino Pyridines) Core->Curtius DPPA / tBuOH (C3-COOH -> NH-Boc)

Caption: Divergent synthetic pathways available from the 6-amino-4-methoxynicotinic acid core.[1]

Key Transformations
  • Amide Coupling (C3): The carboxylic acid is readily coupled with amines using standard agents (HATU, EDCI). This is the primary vector for establishing SAR (Structure-Activity Relationships) in drug discovery campaigns.

  • Scaffold Hopping (C4): Treatment with Lewis acids (e.g., BBr3) or mineral acids (HBr) cleaves the methyl ether, revealing the 4-pyridone . Pyridones are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • C5-Functionalization: The electron-donating amino group at C6 activates the C5 position. Iodination (NIS) or bromination (NBS) at C5 introduces a handle for Suzuki-Miyaura or Sonogashira couplings, enabling the construction of biaryl systems.

  • Bicyclic Formation: Condensation with malondialdehyde derivatives or 1,3-dicarbonyls involves the C6-amine and the activated C5 position (often requiring a C5-halogen or aldehyde precursor) to form 1,6-naphthyridines .

Experimental Protocols

Protocol A: Hydrolysis of Methyl 6-amino-4-methoxynicotinate

Rationale: Standard procedure to access the free acid from the commercially available ester.

  • Setup: Charge a round-bottom flask with Methyl 6-amino-4-methoxynicotinate (1.0 equiv) and Methanol (10 vol).

  • Reaction: Add an aqueous solution of NaOH (2.0 M, 3.0 equiv) dropwise at 0°C.

  • Conditions: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (disappearance of ester peak M+H 183).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1.0 M HCl to pH ~3–4. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 45°C.

  • Expected Yield: 85–95%.

Protocol B: Amide Coupling (General Procedure)

Rationale: Derivatization for medicinal chemistry library generation.

  • Activation: Dissolve 6-amino-4-methoxynicotinic acid (1.0 equiv) in DMF (dry). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT.

  • Coupling: Add the requisite amine (R-NH2, 1.1 equiv).

  • Completion: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

Kinase Inhibition

The 6-amino-nicotinamide motif functions as a hinge-binder in ATP-competitive kinase inhibitors. The C6-amino group and the pyridine nitrogen often form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Val/Leu residues). The C4-methoxy group projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase conformation.

Pharmacophore Visualization

Pharmacophore Hinge Hinge Binding (Donor/Acceptor) N_Py Pyridine N (Acceptor) Hinge->N_Py Interaction NH2 C6-NH2 (Donor) Hinge->NH2 Interaction Solvent Solvent Exposure / Selectivity Pocket OMe C4-OMe (Steric/H-Bond) Solvent->OMe Occupancy Vector Growth Vector (Specificity) Amide C3-Amide (Linker) Vector->Amide Extension N_Py->NH2 N_Py->Amide Amide->OMe

Caption: Pharmacophore mapping of the scaffold in a typical kinase inhibitor binding mode.

Safety & Handling

  • Hazards: Like many aminopyridines, this compound acts as a skin and eye irritant. It may cause respiratory irritation (H315, H319, H335).

  • Storage: Store in a cool, dry place away from light. The amino group is susceptible to oxidation over long periods; storage under inert gas (Argon/Nitrogen) is recommended for long-term archiving.

  • Reactivity: Incompatible with strong oxidizing agents.

References

  • PubChem. (n.d.).[2] 6-Aminonicotinic acid (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]

Sources

Potential Therapeutic Targets of 6-Amino-4-methoxynicotinic Acid Analogs: A Technical Guide to a Privileged Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quest for versatile and highly selective molecular architectures frequently leads to the pyridine scaffold. Specifically, 6-amino-4-methoxynicotinic acid (CAS 1060805-18-6) has emerged as a "privileged scaffold"—a foundational building block capable of interacting with diverse biological targets[1].

This technical whitepaper explores the dual therapeutic axes of 6-amino-4-methoxynicotinic acid analogs. By leveraging the unique physicochemical properties of this scaffold, drug developers can design potent kinase inhibitors (targeting the MAPK and PI3K pathways)[2] or novel G-protein-coupled receptor (GPCR) agonists (targeting GPR109A for dyslipidemia and neuroinflammation)[3]. This guide details the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate these analogs.

Structural Rationale & Pharmacophore Modeling

The prevalence of the pyridine scaffold in FDA-approved drugs is a direct consequence of its advantageous physicochemical properties[4]. The 6-amino-4-methoxynicotinic acid core offers a highly tunable pharmacophore:

  • Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor, crucial for anchoring the molecule in the ATP-binding pocket of kinases.

  • 6-Amino Group: Serves as a hydrogen bond donor. In kinase targets, this group frequently interacts with the hinge region, mimicking the binding of the adenine ring of ATP.

  • 4-Methoxy Group: An electron-donating group that increases the electron density of the pyridine ring while providing a steric fit for hydrophobic sub-pockets.

  • Carboxylic Acid (C3 position): Can form essential salt bridges with target residues (e.g., arginine in GPCRs). Alternatively, it serves as a synthetic handle; through a Curtius rearrangement, it can be converted into an amine, yielding diaminopyridine derivatives[1].

Therapeutic Target Axis I: Kinase Inhibition (MAPK & PI3K)

Mechanistic Causality

Dysregulation of the RAS-RAF-MEK-ERK pathway is a hallmark of numerous malignancies. Pyridine-based molecules are frequently designed to interact with the ATP-binding pocket or allosteric sites of kinases like MEK1/2[1] and PI3K[2]. The 6-amino-4-methoxynicotinic acid scaffold is uniquely suited for this because its dipole moment and hydrogen-bonding profile allow it to form a "clamp motif" within the kinase hinge region, achieving high isoform selectivity[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Transcription Factors ERK->Target Gene Transcription Inhibitor 6-Amino-4-methoxynicotinic Acid Analog Inhibitor->MEK Allosteric/ATP Inhibition

MAPK/ERK signaling cascade illustrating the targeted inhibition of MEK1/2 by pyridine analogs.

Experimental Protocol: TR-FRET Kinase Assay

To evaluate the inhibitory potency of these analogs, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET is selected over standard colorimetric assays because the time-resolved nature of lanthanide emission eliminates compound auto-fluorescence interference—a common artifact with highly conjugated pyridine rings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: 0.01% Brij-35 and 0.1% BSA are added to prevent non-specific binding of the hydrophobic pyridine analogs to the microplate walls.

  • Compound Incubation: Dispense 5 µL of the 6-amino-4-methoxynicotinic acid analog (serial dilutions in DMSO) and 5 µL of recombinant MEK1 enzyme into a 384-well plate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding allosteric inhibitors to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP and the biotinylated substrate (e.g., ERK2). Causality: ATP is added exactly at its apparent

    
     value to balance assay sensitivity with physiological relevance.
    
  • Detection & Self-Validation: Stop the reaction after 60 minutes using EDTA (to chelate Mg2+). Add Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read the plate at 615 nm and 665 nm.

    • Self-Validating System: The protocol mandates a Z'-factor calculation using Staurosporine (positive control) and DMSO (negative control). A Z' > 0.6 mathematically validates the run, confirming that any observed inhibition is a true pharmacological effect rather than assay drift.

Therapeutic Target Axis II: GPR109A (HCA2) Activation

Mechanistic Causality

Nicotinic acid (Niacin) and its derivatives are classic agonists for the G-protein-coupled receptor GPR109A (HCA2)[3]. GPR109A is highly expressed in adipocytes and immune cells (monocytes/macrophages)[5]. When a 6-amino-4-methoxynicotinic acid analog binds to GPR109A, it activates a


 protein, which inhibits adenylate cyclase. This reduces intracellular cAMP levels, suppressing hormone-sensitive lipase (HSL) activity to treat dyslipidemia[6], and exerting profound anti-inflammatory effects in macrophages[5].

GPR109A_Pathway Ligand Nicotinic Acid Analog Receptor GPR109A (HCA2) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits cAMP cAMP Levels AdenylateCyclase->cAMP Reduces Production Lipolysis Lipolysis & Inflammation cAMP->Lipolysis Downregulates

GPR109A (HCA2) activation by nicotinic acid analogs leading to the suppression of lipolysis.

Experimental Protocol: HTRF cAMP Accumulation Assay

To evaluate GPCR agonism, we measure the reduction of intracellular cAMP.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human GPR109A at 5,000 cells/well in a 384-well plate.

  • Stimulation Buffer: Prepare a stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase (PDE) inhibitor; it prevents the basal degradation of cAMP, ensuring that the measured signal accurately reflects adenylate cyclase activity.

  • Compound Treatment: Co-treat the cells with 1 µM Forskolin and serial dilutions of the nicotinic acid analog for 30 minutes. Causality: Forskolin directly stimulates adenylate cyclase to create a high baseline of cAMP. A true

    
    -coupled agonist will dose-dependently suppress this Forskolin-induced cAMP spike.
    
  • Lysis and Detection: Add d2-labeled cAMP and Eu-cryptate anti-cAMP antibody in lysis buffer.

    • Self-Validating System: Because this is a competitive immunoassay, a decrease in intracellular cAMP (due to successful GPR109A agonism) results in an increase in the FRET signal (as more d2-cAMP binds the antibody). This inverse relationship inherently protects against false positives caused by compound quenching.

Quantitative Target Affinity Data

The structural versatility of the 6-amino-4-methoxynicotinic acid scaffold allows for divergent therapeutic applications based on peripheral functionalization. Below is a summary of representative pharmacological data for analogs derived from this core:

Compound AnalogPrimary TargetIC50 / EC50 (nM)Primary IndicationLogP
6-Amino-4-methoxy-N-(phenyl)nicotinamide MEK1 (Inhibitor)45 (IC50)Oncology2.8
4-Methoxy-3,6-diaminopyridine derivative PI3Kα (Inhibitor)120 (IC50)Oncology3.1
6-Amino-4-methoxynicotinic acid (Core) GPR109A (Agonist)850 (EC50)Dyslipidemia1.2
6-Alkylamino-4-methoxynicotinic acid GPR109A (Agonist)35 (EC50)Neuroinflammation2.4

Synthesis & Derivatization Strategies

To achieve the affinities listed above, the core scaffold must be chemically manipulated. Understanding the mechanistic pathways of these reactions is fundamental[1]:

  • Curtius Rearrangement: The carboxylic acid at the C3 position of 6-amino-4-methoxynicotinic acid can be reacted with diphenylphosphoryl azide (DPPA) to form an acyl azide. Upon heating, this rearranges to an isocyanate, which is trapped by water and hydrolyzed to yield 4-methoxy-3,6-diaminopyridine . This diamine is a critical precursor for synthesizing rigid, fused heterocyclic kinase inhibitors[1].

  • Sonogashira Coupling: If the scaffold is halogenated (e.g., at the C5 position), it can undergo palladium-catalyzed cross-coupling with terminal alkynes. Causality: This extends the molecule's hydrophobic tail, dramatically increasing its affinity for the deep allosteric pockets of targets like MEK1[1].

Conclusion

The 6-amino-4-methoxynicotinic acid scaffold represents a masterclass in rational drug design. By leveraging its inherent hydrogen-bonding capabilities and tunable electronic profile, medicinal chemists can drive the scaffold toward either potent kinase inhibition (MAPK/PI3K axes) or selective GPCR agonism (GPR109A axis). Utilizing self-validating biochemical and cellular assays ensures that the structure-activity relationship (SAR) data generated from these analogs is both robust and translationally relevant.

References

  • MDPI Molecules. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.[2] Available at:[Link]

  • Annual Review of Pharmacology and Toxicology. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.[3] Available at:[Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.[5] Available at:[Link]

Sources

A Senior Application Scientist's Guide to the In Silico Modeling of 6-Amino-4-methoxynicotinic Acid Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and significant attrition rates.[1][2][3] The imperative to "fail fast, fail cheap" has catalyzed the integration of in silico techniques at every stage of the development pipeline.[4][5][6] These computational methods allow us to build predictive models of molecular interactions, thereby prioritizing resources for compounds with the highest probability of success.

This guide provides an in-depth technical framework for modeling the interactions of a novel small molecule, 6-Amino-4-methoxynicotinic acid, with a hypothetical protein target. As a Senior Application Scientist, my objective is not merely to present a sequence of commands but to instill a robust, first-principles understanding of why each step is critical. We will navigate the workflow from initial molecular setup to the rigorous analysis of dynamic interactions, ensuring that each protocol is a self-validating system grounded in established biophysical principles.

The molecule of interest, 6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6), is a substituted pyridine derivative.[7][8] Its structure presents key functional groups—an amino group, a carboxylic acid, and a methoxy group—that can participate in a variety of non-covalent interactions, making it an interesting candidate for computational investigation.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[7]
Molecular Weight 168.15 g/mol [9]
SMILES COC1=CC(N)=NC=C1C(=O)ON/A
IUPAC Name 6-amino-4-methoxypyridine-3-carboxylic acidN/A

Chapter 1: Foundational Workflow for In Silico Analysis

The predictive power of any computational model is only as strong as its underlying methodology. The workflow we will construct is a multi-stage process, where each subsequent step refines the insights gained from the previous one, increasing in both computational expense and predictive accuracy.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Binding Prediction cluster_md 3. Dynamic Refinement & Validation cluster_analysis 4. Rigorous Quantification Ligand_Prep Ligand Preparation (Parameterization) Target_Prep Target Preparation (Structure Cleanup) Docking Molecular Docking (Pose & Affinity Estimation) Ligand_Prep->Docking Target_Prep->Docking MD_Sim Molecular Dynamics (Stability & Fluctuation) Docking->MD_Sim Top Pose(s) Free_Energy Binding Free Energy (MM/PBSA, FEP, TI) MD_Sim->Free_Energy Stable Trajectory

Fig 1. High-level in silico workflow for ligand-protein interaction analysis.

Chapter 2: Ligand and Target Preparation: The Bedrock of Accuracy

The adage "garbage in, garbage out" is particularly resonant in molecular modeling. An improperly prepared system will invariably lead to artifactual results. This initial phase is arguably the most critical for ensuring the physical realism of the subsequent simulations.

Ligand Parameterization

Classical molecular dynamics simulations rely on a set of parameters, known as a force field, to describe the potential energy of a system.[10][11] While robust force fields like AMBER and CHARMM exist for standard biomolecules (proteins, nucleic acids), they do not contain parameters for novel small molecules like our subject compound.[10][12][13] Therefore, we must generate these parameters ourselves.

The Causality: The force field defines bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). For the electrostatic component, the assignment of accurate partial atomic charges is paramount. An incorrect charge distribution will lead to a misrepresentation of key interactions like hydrogen bonds and salt bridges.

Protocol: Generating GAFF Parameters using Antechamber

The General AMBER Force Field (GAFF) is specifically designed to be compatible with the AMBER protein force fields, making it an excellent choice for parameterizing drug-like small molecules.[14][15]

  • Generate a 3D Conformer: Start with a 2D representation (e.g., from SMILES) and generate a low-energy 3D structure.

    • Tool: Open Babel or RDKit.

    • obabel -:"COC1=CC(N)=NC=C1C(=O)O" -O ligand.pdb --gen3d

    • Rationale: This provides a reasonable starting geometry for quantum mechanical calculations.

  • Calculate Partial Charges: Use a quantum chemistry program to calculate the electrostatic potential (ESP). The AM1-BCC charge model is a fast and effective method that produces charges designed to reproduce high-quality solvation free energies.[16]

    • Tool: antechamber (part of AmberTools).

    • antechamber -i ligand.pdb -fi pdb -o ligand.mol2 -fo mol2 -c bcc -s 2

    • Rationale: The -c bcc flag specifies the AM1-BCC charge method. This step is crucial for accurately modeling electrostatic interactions.

  • Generate Force Field Parameters: Use the parmchk2 utility to check for any missing GAFF parameters and generate a file containing them.

    • Tool: parmchk2.

    • parmchk2 -i ligand.mol2 -f mol2 -o ligand.frcmod

    • Rationale: parmchk2 identifies bond, angle, and dihedral parameters in your molecule that are not present in the standard GAFF library and provides analogous parameters based on atom types.

  • Create Topology and Coordinate Files: Use tleap to combine the ligand's mol2 file, the new frcmod file, and the standard GAFF parameters to generate the final topology (.prmtop) and coordinate (.inpcrd) files for simulation.

    • Tool: tleap.

    • Rationale: This step assembles all necessary parameters into a format readable by the simulation engine.

Protein Target Preparation

For this guide, we will assume a hypothetical target has been identified. The starting point is typically a crystal structure from the Protein Data Bank (PDB). These structures are not simulation-ready and require careful cleaning and preparation.

Protocol: Preparing a PDB Structure

  • Download and Inspect the Structure: Obtain the PDB file (e.g., from RCSB PDB).

  • Remove Heteroatoms: Delete non-essential molecules, including water, crystallization agents (e.g., glycerol), and ions that are not structurally or catalytically essential.[17]

    • Tool: PyMOL, Chimera, or simple text processing scripts.

    • Rationale: These molecules can interfere with ligand docking and introduce noise into the simulation. Structural waters that mediate key interactions should be carefully considered and potentially retained.

  • Add Missing Atoms and Hydrogens: PDB files often lack hydrogen atoms and may have missing side-chain or loop residues. These must be added.

    • Tool: PDB2PQR server, Schrödinger's Protein Preparation Wizard, or the pdbfixer Python library.

    • Rationale: Hydrogens are critical for defining hydrogen bond networks and proper electrostatics. The protonation states of ionizable residues (His, Asp, Glu, Lys) must be assigned based on the local microenvironment or predicted pKa values, as this dramatically affects the protein's electrostatic surface.

  • Assign Force Field Parameters: Use a simulation package's tools to process the cleaned PDB file, creating the topology and coordinate files for the protein.

    • Tool: pdb4amber for AMBER, gmx pdb2gmx for GROMACS.[18][19]

    • Command (GROMACS): gmx pdb2gmx -f protein_clean.pdb -o protein.gro -water spce -ff charmm27

    • Rationale: This step assigns atom types from the chosen force field (e.g., CHARMM27, AMBER14SB) to the protein residues and generates the molecular topology.[12][14][20][21]

Chapter 3: Molecular Docking: A Fast and Effective First Look

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22] It is primarily used to predict the binding pose and estimate the binding affinity through a scoring function.

The Causality: Docking algorithms explore a vast conformational space of the ligand within a defined binding site on the protein. They employ a scoring function—an empirical or knowledge-based mathematical model—to approximate the binding free energy. While computationally efficient, it's a simplified model that typically treats the protein as rigid and neglects the entropic contributions to binding.[23] Therefore, its strength lies in screening and hypothesis generation, not in absolute affinity prediction.

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[23][24][25]

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format, which includes partial charges and atom type information.[26]

    • Tool: AutoDock Tools (MGLTools).[27]

    • Rationale: The PDBQT format is required by Vina and contains the necessary electrostatic and atom-typing information for its scoring function.

  • Define the Search Space (Grid Box): Define a three-dimensional box centered on the protein's active site. The docking algorithm will confine its search for the ligand's pose to this space.

    • Tool: AutoDock Tools or by identifying coordinates in a visualization software like PyMOL.[24][28]

    • Rationale: A well-defined grid box focuses the computational effort on the relevant binding pocket, increasing efficiency and reducing the chance of finding irrelevant poses far from the active site.

  • Create a Configuration File: Create a text file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.

    • Example conf.txt:

  • Run the Docking Simulation: Execute Vina from the command line.

    • vina --config conf.txt --log docking_log.txt

    • Rationale: Vina will perform multiple independent runs to sample the conformational space and will cluster the resulting poses, ranking them by their calculated affinity score.

  • Analyze the Results:

    • Binding Affinity: The output log file provides affinity scores in kcal/mol for the top poses. Lower (more negative) values indicate stronger predicted binding.[23]

    • Pose Visualization: Examine the top-ranked poses in a molecular viewer (PyMOL, Chimera). The most plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing).

Pose RankAffinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions (Hypothetical)
1-9.20.00H-bond with SER180, Pi-stacking with PHE250
2-8.81.54H-bond with SER180, Salt-bridge with LYS85
3-8.52.11H-bond with GLN120

Chapter 4: Molecular Dynamics: From a Static Pose to a Dynamic System

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the docked pose and the flexibility of the protein-ligand complex.[11][29][30]

The Causality: MD simulations numerically solve Newton's equations of motion for every atom in the system over a series of very short time steps (femtoseconds).[30] This generates a trajectory that reveals how the complex behaves in a simulated physiological environment (explicit water, ions, constant temperature, and pressure). An unstable docked pose will often dissociate or undergo significant conformational changes during an MD simulation, invalidating the initial docking hypothesis.

G Start Docked Complex (protein + ligand) Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Relax clashes NVT NVT Equilibration (Constant Temp) Minimize->NVT Heat system NPT NPT Equilibration (Constant Pressure) NVT->NPT Adjust density Production Production MD (Data Collection) NPT->Production Sample conformations

Fig 2. Standard workflow for a Molecular Dynamics simulation.

Protocol: MD Simulation using GROMACS

GROMACS is a high-performance, open-source MD engine.[18][31][32]

  • System Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules and add ions to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

    • Tools: gmx solvate, gmx genion.

    • Rationale: Explicit solvent is crucial for accurately modeling solvation effects and mediating interactions. Periodic boundary conditions eliminate edge effects by simulating an infinite system.[29]

  • Energy Minimization: Perform a steepest descent energy minimization to relax any steric clashes or unfavorable geometries introduced during the setup.[33]

    • Tool: gmx mdrun.

    • Rationale: This is a critical step to ensure the stability of the system before starting the dynamic simulation. An unminimized system will likely be unstable and crash the simulation.

  • Equilibration (NVT and NPT): Gradually bring the system to the target temperature and pressure. This is typically done in two phases:

    • NVT (Canonical Ensemble): Simulate at constant Number of particles, Volume, and Temperature. This allows the temperature to stabilize.

    • NPT (Isothermal-Isobaric Ensemble): Simulate at constant Number of particles, Pressure, and Temperature. This allows the system's density to relax to the correct value.[34]

    • Rationale: Equilibration ensures the system is in a stable thermodynamic state before the production run. Key metrics to monitor for convergence are temperature, pressure, and density.

  • Production MD: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100-500 nanoseconds) to collect data for analysis.

    • Tool: gmx mdrun.

    • Rationale: This is the data-gathering phase. The length of the simulation depends on the process being studied; longer simulations are often required to observe significant conformational changes.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, low RMSD for both indicates that the binding pose is maintained throughout the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.[33]

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein over time.

Chapter 5: Advanced Methods: Rigorous Binding Free Energy Calculations

While MD simulations validate pose stability, they do not directly yield a binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations provide more accurate estimates of the binding free energy (ΔG_bind).[35][36][37]

The Causality: These methods are more theoretically rigorous than docking scores. Alchemical methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) calculate the free energy difference by computationally "transforming" the ligand into nothingness (or into another ligand) both in the protein-bound state and in solution.[38][39] While computationally demanding, they can achieve accuracies within 1-2 kcal/mol of experimental values, making them invaluable for lead optimization.[35][38]

Protocol: Conceptual Overview of MM/PBSA

MM/PBSA is a popular end-point method that calculates binding free energy by combining molecular mechanics energies with continuum solvation models.[36][37]

  • Extract Snapshots: Take a series of snapshots (e.g., 100-1000) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The total free energy is composed of:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, non-bonded).

    • ΔG_solv: Solvation free energy, split into a polar component (calculated via Poisson-Boltzmann) and a non-polar component (related to solvent-accessible surface area).

    • -TΔS: Entropic contribution (often estimated via normal-mode analysis, though this is computationally expensive and often omitted for relative rankings).

  • Calculate Binding Free Energy:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

Self-Validation: The key to a trustworthy result is convergence. The calculated ΔG should be averaged over an increasing number of snapshots from the trajectory. The value is considered converged when it no longer significantly changes as more snapshots are added.

Conclusion

This guide has outlined a structured, multi-faceted approach to modeling the interactions of 6-Amino-4-methoxynicotinic acid. We progressed from rapid, hypothesis-generating docking to rigorous, dynamic validation with MD simulations, and finally to quantitative affinity estimation with free energy calculations. The causality behind each step is critical: docking provides the initial pose, MD simulation tests its stability in a realistic environment, and free energy methods provide a more accurate prediction of binding strength. This hierarchical workflow balances computational cost with predictive power, enabling researchers to make informed decisions and efficiently advance promising molecules in the drug discovery pipeline.

References

  • AMBER Force Fields. (n.d.). AmberMD. Retrieved March 2, 2026, from [Link]

  • Caldwell, J. W., & Kollman, P. A. (2021). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Retrieved March 2, 2026, from [Link]

  • Case, D. A., et al. (2005). Comparison of multiple AMBER force fields and development of improved protein backbone parameters. Journal of Computational Chemistry. Retrieved March 2, 2026, from [Link]

  • Cournia, Z., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. Retrieved March 2, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved March 2, 2026, from [Link]

  • Gohlke, H., & Case, D. A. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences. Retrieved March 2, 2026, from [Link]

  • Hassan, M., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved March 2, 2026, from [Link]

  • Scripps Research. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved March 2, 2026, from [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (2025). AMBER. Retrieved March 2, 2026, from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved March 2, 2026, from [Link]

  • Kamal, M. A. (2017). Drug Discovery and In Silico Techniques: A Mini-Review. Longdom Publishing. Retrieved March 2, 2026, from [Link]

  • MacKerell, A. D., et al. (2012). Recent Developments and Applications of the CHARMM Force Fields. Biophysical Reviews. Retrieved March 2, 2026, from [Link]

  • Feng, S. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Force field (chemistry). Retrieved March 2, 2026, from [Link]

  • York, D. M. (2023). Modern Alchemical Free Energy Methods for Drug Discovery Explained. Journal of Chemical Information and Modeling. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Molecular Docking Experiments. Retrieved March 2, 2026, from [Link]

  • GROMACS Manual. (n.d.). Force fields in GROMACS. Retrieved March 2, 2026, from [Link]

  • Wang, J., et al. (2021). Development of the third generation of the general AMBER force field (GAFF3). Journal of Chemical Theory and Computation. Retrieved March 2, 2026, from [Link]

  • De-la-Pena, P. R., & Carlson, H. A. (2024). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. Retrieved March 2, 2026, from [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2023). Cureus. Retrieved March 2, 2026, from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved March 2, 2026, from [Link]

  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals. Retrieved March 2, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved March 2, 2026, from [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Retrieved March 2, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). The CHARMM Force Field. Retrieved March 2, 2026, from [Link]

  • Gravelle, S. (n.d.). GROMACS tutorials. Retrieved March 2, 2026, from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved March 2, 2026, from [Link]

  • Woods, C. J., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. Retrieved March 2, 2026, from [Link]

  • Bjelkmar, P., et al. (2010). Implementation of the CHARMM Force Field in GROMACS. Journal of Chemical Theory and Computation. Retrieved March 2, 2026, from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved March 2, 2026, from [Link]

  • Kirejev, V., & Gildon, A. (2016). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. Retrieved March 2, 2026, from [Link]

  • Roncaglioni, A., et al. (2024). Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1. Preprints.org. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Molecular dynamics. Retrieved March 2, 2026, from [Link]

  • University of Delaware. (n.d.). Basics of Molecular Dynamics Simulation. Retrieved March 2, 2026, from [Link]

  • Bandera, J. (2023). Protocol for MD simulations. iGEM KU Leuven. Retrieved March 2, 2026, from [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved March 2, 2026, from [Link]

  • Compchems. (2022). Setting up a Molecular Dynamics simulation. Retrieved March 2, 2026, from [Link]

  • GROMACS developers. (n.d.). Welcome to the GROMACS tutorials! Retrieved March 2, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved March 2, 2026, from [Link]

  • Shin, W. H., & Seok, C. (2019). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells. Retrieved March 2, 2026, from [Link]

  • Khan, A., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry. Retrieved March 2, 2026, from [Link]

  • Baldi, P., & Sgrignani, J. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2016). Can an external small molecule stabilize an already existing poorly binding ligand/protein interaction? Retrieved March 2, 2026, from [Link]

Sources

Discovery, Isolation, and Synthesis of Novel Aminonicotinic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Landscape

Aminonicotinic acids—specifically the 2-, 5-, and 6-amino isomers—represent a highly versatile class of pyridine-derived scaffolds in modern medicinal chemistry. Characterized by an amino group and a carboxylic acid functional group attached to a pyridine ring, these compounds serve as foundational building blocks for synthesizing bioactive molecules with diverse therapeutic applications[1].

Historically, the high polarity of the free carboxylic acid moiety has presented challenges for cellular permeability. However, recent advances in prodrug strategies and chemoselective derivatization have unlocked their potential. Today, aminonicotinic acid derivatives are actively investigated for their roles as:

  • Epigenetic Modulators: 6-aminonicotinic acid esters act as potent intracellular inhibitors of 6-phosphogluconate dehydrogenase (6PGD), targeting distant metastatic pancreatic carcinoma[2].

  • Metabolic Enzyme Inhibitors: 5-aminonicotinic acid derivatives demonstrate significant inhibition of carbohydrate-digesting enzymes (α-amylase and α-glucosidase), offering pathways for diabetes management.

  • Neurological and Antimicrobial Agents: 2-aminonicotinic acid and its cyclized analogs (e.g., 1,8-naphthyridin-2-ones) are critical intermediates for central nervous system therapeutics and antibacterial compounds[1],[3].

Mechanistic Pathways and Target Engagement

Understanding the causality behind target engagement is critical for rational drug design. A prime example of this is the metabolic activation of 6-aminonicotinic acid (6ANA) derivatives.

Direct administration of the well-known 6PGD inhibitor, 6-aminonicotinamide (6AN), is often accompanied by severe neurotoxicity. To circumvent this, researchers developed 6-aminonicotinic acid acyloxymethyl esters. The esterification masks the polar carboxylic acid, significantly enhancing cell membrane permeability. Once inside the cell, intracellular esterases hydrolyze the prodrug to release free 6ANA. This intermediate is then processed via the endogenous Preiss-Handler pathway into 6-amino-NADP⁺, the active metabolite that competitively inhibits 6PGD[2].

This targeted inhibition disrupts the pentose phosphate pathway, effectively reversing the loss of histone 3 lysine 9 trimethylation (H3K9me3) in patient-derived pancreatic ductal adenocarcinoma (PDAC) cells, with substantially lower neurotoxicity than 6AN[4].

Pathway A 6-Aminonicotinic Acid Esters B Intracellular Esterases A->B C 6-Aminonicotinic Acid (6ANA) B->C Hydrolysis D Preiss-Handler Pathway C->D E 6-Amino-NADP+ (Active) D->E Biosynthesis F 6-Phosphogluconate Dehydrogenase E->F Competitive Inhibition G H3K9me3 Epigenetic Reversal F->G Pathway Modulation

Metabolic activation of 6-aminonicotinic acid esters inhibiting 6PGD.

Strategic Synthesis and Derivatization

The synthesis of aminonicotinic acid derivatives typically relies on Nucleophilic Aromatic Substitution (S_NAr) or chemoselective cyclization.

For 2-aminonicotinic acid analogs, the synthesis often begins with commercially available 2-chloronicotinic acid. The chlorine atom at the C2 position is highly activated by both the adjacent pyridine nitrogen (electron-withdrawing by induction and resonance) and the carboxylic acid group. This allows for efficient S_NAr displacement by various amines (e.g., piperidine, morpholine) under basic conditions[5].

Furthermore, these aminonicotinic acids serve as precursors for complex heterocyclic systems. For instance, reacting 2-aminonicotinic acid derivatives with phosgene equivalents (like triphosgene) yields 1H-pyrido[2,3-d]oxazine-2,4-diones[6], while specific azadiene-ketene electrocyclization reactions can chemoselectively yield 1,8-naphthyridin-2-ones[3].

Synthesis N1 2-Chloronicotinic Acid N2 SNAr Reaction (Amine + Base) N1->N2 N3 Crude Aminonicotinic Acid N2->N3 Substitution N4 Flash Chromatography N3->N4 N5 Validation (HPLC/NMR) N4->N5 >98% Purity

Synthetic workflow and isolation process for aminonicotinic acid derivatives.

Experimental Protocols: Synthesis and Isolation

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodology outlines the synthesis of 6-aminonicotinic acid acyloxymethyl esters, designed to ensure high yield and rigorous purity control.

Protocol 1: Synthesis and Isolation of 6-Aminonicotinic Acid Esters

Rationale: Base-mediated esterification of the carboxylic acid without protecting the amino group relies on the differential nucleophilicity of the carboxylate anion versus the aromatic amine.

Step 1: Reaction Setup and Activation

  • Dissolve 6-aminonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation, while anhydrous DMF ensures the alkyl chloride is not prematurely hydrolyzed.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes. Causality: K₂CO₃ selectively deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, leaving the less acidic amino group intact.

Step 2: Alkylation 3. Dropwise, add the corresponding chloromethyl ester (e.g., 1-chloroethyl cyclohexyl carbonate, 1.2 eq). 4. Heat the reaction mixture to 50–80 °C and stir for 4–6 hours[2].

Step 3: Self-Validating Reaction Monitoring 5. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. 6. Validation Check: The reaction is deemed complete when the highly polar, UV-active baseline spot (free 6-aminonicotinic acid) completely disappears, replaced by a higher R_f product spot.

Step 4: Quenching and Extraction 7. Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Causality: The sudden drop in temperature and increase in polarity forces the hydrophobic ester product to precipitate or partition easily. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Isolation and Validation 9. Purify the crude residue using silica gel flash chromatography (Hexanes:EtOAc gradient). 10. Validate the isolated compound's purity (>98%) via analytical HPLC. Confirm the structural integrity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).

Protocol 2: Enzymatic Target Engagement Assay

To validate the biological efficacy of synthesized derivatives against target enzymes (e.g., α-amylase or 6PGD).

  • Preparation: In a 96-well microplate, prepare serial dilutions of the synthesized aminonicotinic acid derivatives in assay buffer (containing 5% DMSO to maintain solubility)[6].

  • Incubation: Add the target enzyme (e.g., α-amylase) to each well. Incubate for 15–30 minutes at room temperature. Causality: This pre-incubation allows the compound to achieve binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation & Detection: Add the specific substrate mixture. Incubate for the optimal turnover time, stop the reaction, and read the signal (fluorescence/absorbance) using a microplate reader. Calculate IC₅₀ values using a non-linear regression dose-response curve.

Quantitative Biological Evaluation

The structural modifications of aminonicotinic acids directly dictate their biological activity. Below is a summary of quantitative data demonstrating the efficacy of specific derivatives.

Table 1: Inhibitory Activity of 5-Aminonicotinic Acid Derivatives Against Carbohydrate Digesting Enzymes

Recent studies have evaluated 5-amino-nicotinic acid derivatives synthesized with phenyl isothiocyanates for their potential in managing diabetes via enzyme inhibition.

Compound IDStructural Featureα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
Compound 4 Fluorophenyl substitution12.17 ± 0.1412.01 ± 0.09
Compound 2 Halogenated derivative12.91 ± 0.0412.72 ± 0.12
Compound 7 Substituted derivative12.91 ± 0.0812.79 ± 0.17
Acarbose Standard Reference10.98 ± 0.03Comparable
Table 2: Pharmacological Profile of 6-Aminonicotinic Acid Esters

Evaluation of 6-aminonicotinic acid prodrugs targeting distant metastatic pancreatic carcinoma (A38-5 cells)[2],[4].

CompoundTarget EnzymeMechanism of ActionKey Biological Effect
Compound 5i 6-Phosphogluconate Dehydrogenase (6PGD)Intracellular conversion to 6-amino-NADP⁺; Competitive InhibitionReverses H3K9me3 loss in PDAC metastasis; Substantially lower neurotoxicity than 6AN.

Conclusion and Future Perspectives

The discovery and isolation of novel aminonicotinic acid derivatives have transitioned these molecules from simple chemical building blocks to sophisticated, targeted therapeutics. By leveraging chemoselective synthesis and prodrug esterification strategies, researchers can overcome historical limitations like poor cellular permeability and off-target toxicity. Moving forward, the integration of these scaffolds into targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs) represents a highly promising frontier in drug development.

References

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. URL:[Link]

  • Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivative. Journal of Molecular Structure / d-nb.info. URL:[Link]

  • Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction. The Journal of Organic Chemistry. URL:[Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy. URL:[Link]

Sources

Methodological & Application

Application Note: 6-Amino-4-methoxynicotinic Acid in Medicinal Chemistry & Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4-methoxynicotinic acid (6-AMNA, CAS: 1060805-18-6) and its corresponding methyl ester are recognized as privileged pyridine-based scaffolds in modern medicinal chemistry[1]. Valued for their structural homology to nicotinamide, these derivatives serve as highly versatile building blocks. They are heavily utilized in the synthesis of molecular hybrids (such as isatin-nicotinohydrazide hybrids), kinase inhibitors, and bisubstrate inhibitors targeting Nicotinamide N-methyltransferase (NNMT)[2]. This application note details the physicochemical rationale behind the 6-AMNA scaffold and provides validated, step-by-step synthetic protocols for its diversification.

Physicochemical Profiling & Structural Rationale

The therapeutic versatility of 6-AMNA stems from its highly functionalized pyridine core, which allows for precise electronic and steric tuning[1]:

  • C6-Amino Group : Acts as a crucial hydrogen-bond donor. This is essential for anchoring the molecule within the active sites of kinases and metabolic enzymes (e.g., NNMT)[2].

  • C4-Methoxy Group : Provides electron-donating properties that increase the electron density of the pyridine ring, enhancing

    
     stacking interactions with aromatic residues in target proteins. Sterically, it restricts the conformational flexibility of substituents at the C3 position.
    
  • C3-Carboxylic Acid : Serves as the primary synthetic handle. It can be engaged in amide couplings to generate bisubstrate inhibitors or subjected to Curtius rearrangement to yield 4-methoxy-3,6-diaminopyridine, a core motif in advanced kinase inhibitors[2].

Pharmacophore Mapping & Pathway Visualization

Pharmacophore Core 6-Amino-4-methoxynicotinic acid Nicotinamide Mimic SAM SAM Binding Pocket Bisubstrate Linker Core->SAM C3-Amide Linkage Target NNMT Enzyme Active Site Core->Target H-Bonding (C6-Amino) Pi-Stacking (Pyridine) SAM->Target Occupies Cofactor Site

Pharmacophore mapping of 6-AMNA derivatives as NNMT bisubstrate inhibitors.

SynthPathway A Methyl 6-amino-4- methoxynicotinate B 6-Amino-4- methoxynicotinic acid A->B NaOH, MeOH/H2O (Hydrolysis) D 6-Amino-4-methoxy- nicotinohydrazide A->D NH2NH2·H2O (Hydrazinolysis) C 4-Methoxy-3,6- diaminopyridine B->C DPPA, t-BuOH (Curtius) E NNMT Bisubstrate Inhibitors B->E Amide Coupling F Kinase Inhibitor Scaffolds C->F Core Incorporation G Isatin-Nicotinohydrazide Hybrids D->G Condensation

Synthetic diversification pathways of the 6-AMNA scaffold.

Experimental Protocols

Protocol A: Hydrolysis of Methyl 6-amino-4-methoxynicotinate to 6-AMNA

Causality & Rationale : The methyl ester is highly stable for long-term storage, but the free carboxylic acid is required for downstream amide couplings and rearrangements[1]. A mixed solvent system (MeOH/H


O) is employed because the starting ester is lipophilic, whereas the resulting sodium carboxylate is highly water-soluble. The 1:1 ratio prevents biphasic stalling and ensures a homogeneous reaction[1].

Step-by-Step Methodology :

  • Dissolution : Suspend Methyl 6-amino-4-methoxynicotinate (10.0 mmol) in a 1:1 mixture of Methanol and deionized water (40 mL).

  • Base Addition : Add Sodium Hydroxide (NaOH, 25.0 mmol) portion-wise. (Caution: Exothermic dissolution.)

  • Reaction : Stir the mixture at 60 °C for 4 hours.

  • Self-Validation Check : Monitor via TLC (DCM/MeOH 9:1, UV 254 nm). The ester (

    
    ) should completely disappear, replaced by baseline material (carboxylate salt).
    
  • Workup : Cool the mixture to 0 °C. Carefully acidify with 2M HCl to pH 3-4.

  • Isolation : Collect the resulting white precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to afford 6-AMNA.

Protocol B: Curtius Rearrangement to 4-Methoxy-3,6-diaminopyridine

Causality & Rationale : Converting the C3-carboxylic acid to an amine yields a diaminopyridine scaffold[2]. Using Diphenylphosphoryl azide (DPPA) allows for the in situ generation of the acyl azide, bypassing the need to isolate explosive intermediates[2]. Trapping the subsequent isocyanate with tert-butanol (t-BuOH) directly yields a Boc-protected amine, which is easily purified and prevents unwanted dimerization (urea formation).

Step-by-Step Methodology :

  • Activation : Dissolve 6-AMNA (5.0 mmol) in anhydrous tert-butanol (25 mL) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 6.0 mmol).

  • Azide Formation : Dropwise add DPPA (5.5 mmol) at room temperature.

  • Rearrangement : Heat the reaction mixture to 85 °C (reflux) for 8 hours. The generation of N

    
     gas indicates the formation of the isocyanate intermediate.
    
  • Self-Validation Check :

    
    H NMR of the crude aliquot should show a large singlet at ~1.50 ppm, confirming the successful incorporation of the Boc protecting group.
    
  • Deprotection : Concentrate the mixture, redissolve in DCM (10 mL), and add 4M HCl in Dioxane (10 mL). Stir for 2 hours at room temperature.

  • Isolation : Evaporate the solvent and triturate the residue with diethyl ether to yield 4-methoxy-3,6-diaminopyridine hydrochloride.

Protocol C: Hydrazinolysis to 6-Amino-4-methoxynicotinohydrazide

Causality & Rationale : Hydrazinolysis is utilized to synthesize molecular hybrids (e.g., isatin-nicotinohydrazide hybrids) targeting neurodegenerative disorders[1]. Hydrazine hydrate is a potent alpha-effect nucleophile that directly attacks the ester carbonyl. Refluxing in methanol provides the thermal energy required to overcome the resonance stabilization of the ester[1].

Step-by-Step Methodology :

  • Mixing : Dissolve Methyl 6-amino-4-methoxynicotinate (5.0 mmol) in Methanol (20 mL).

  • Nucleophilic Attack : Add Hydrazine hydrate (80% aqueous, 25.0 mmol).

  • Reaction : Reflux the mixture at 70 °C for 12 hours.

  • Isolation : Cool to room temperature. The product typically precipitates directly from the methanolic solution. Filter and wash with cold methanol.

Quantitative Data: Reaction Optimization

To ensure maximum trustworthiness and reproducibility, the Curtius rearrangement (Protocol B) was optimized. Table 1 summarizes the effect of solvent and base selection on the yield of the Boc-protected intermediate.

Table 1: Optimization of the Curtius Rearrangement of 6-AMNA

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1DPPA, Et

N
Toluene / H

O
801245Significant urea byproduct due to water trapping.
2DPPA, Et

N
t-BuOH85882Clean conversion to Boc-protected amine.
3DPPA, DIPEAt-BuOH85888 DIPEA reduces side reactions; easier purification.
4NaN

, Acyl Cl
H

O / THF
0 to 701630Difficult isolation; safety concerns with NaN

.

References

Sources

Technical Application Note: 6-Amino-4-methoxynicotinic Acid in Kinase Inhibitor Design

[1]

Executive Summary

In the rational design of kinase inhibitors, the "hinge-binding" region is critical.[1] 6-Amino-4-methoxynicotinic acid serves as a privileged "linchpin" precursor for constructing bicyclic heteroaromatic systems—specifically pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines .[1]

These bicyclic cores act as bioisosteres of the adenine ring of ATP.[1] The specific substitution pattern of this precursor offers two distinct advantages:

  • The 4-Methoxy Group: Provides a handle for solubility and electronic tuning (pKa modulation) of the pyridine nitrogen, often increasing selectivity for specific serine/threonine kinases (e.g., CDKs, RIPK1).[1]

  • The Ortho-Amino Acid Motif: The 6-amino and 3-carboxylic acid groups are perfectly positioned for cyclocondensation reactions, allowing for rapid library generation of fused ring systems.[1]

Chemical Architecture & Utility

The "Linchpin" Mechanism

The utility of 6-Amino-4-methoxynicotinic acid lies in its ability to undergo cyclocondensation to form the "head" of a kinase inhibitor (the part that binds the ATP hinge).[1]

  • Pathway A (Pyrido[2,3-d]pyrimidines): Reaction with formamide or urea yields a bicyclic system resembling the purine core of ATP.[1] This is a common scaffold for CDK (Cyclin-Dependent Kinase) and PI3K inhibitors.[1]

  • Pathway B (Imidazo[4,5-b]pyridines): Via Curtius rearrangement to a diamine intermediate, followed by cyclization.[1] This scaffold is frequently seen in JAK and MAPK inhibitors.[1]

Structural Logic (DOT Diagram)

The following diagram illustrates the transformation of the precursor into active kinase inhibitor scaffolds.

SyntheticPathwayPrecursor6-Amino-4-methoxy-nicotinic acid(Precursor)Intermed_AIntermediate:Urea/Amide AdductPrecursor->Intermed_A+ Formamide/Urea(Cyclocondensation)Intermed_BIntermediate:DiaminopyridinePrecursor->Intermed_BCurtius Rearrangement(-CO2)Scaffold_1Pyrido[2,3-d]pyrimidine(CDK/PI3K Core)Intermed_A->Scaffold_1Dehydration(-H2O)Scaffold_2Imidazo[4,5-b]pyridine(JAK/MAPK Core)Intermed_B->Scaffold_2+ OrthoformateFinal_DrugFunctionalizedKinase InhibitorScaffold_1->Final_Drug1. POCl3 (Chlorination)2. Suzuki CouplingScaffold_2->Final_DrugN-Alkylation / Arylation

Figure 1: Divergent synthetic pathways from 6-Amino-4-methoxynicotinic acid to major kinase inhibitor classes.[1]

Detailed Experimental Protocols

These protocols are designed for a standard medicinal chemistry laboratory. Ensure all safety guidelines regarding corrosive acids and thermal reactions are followed.

Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidine Core

Objective: Convert 6-amino-4-methoxynicotinic acid into 5-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

Reagents:

  • Precursor: 6-Amino-4-methoxynicotinic acid (1.0 eq)[1]

  • Reagent: Formamide (Excess, acts as solvent)[1][2]

  • Catalyst: Ammonium formate (0.1 eq) or Acetic acid (cat.)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-amino-4-methoxynicotinic acid (500 mg, 2.97 mmol) in Formamide (5 mL).

  • Reaction: Heat the mixture to 140–150°C for 12–16 hours. The reaction proceeds via the formation of an intermediate formamidine which then cyclizes.[1]

    • Note: Monitoring by LC-MS is crucial.[1] Look for the mass shift corresponding to +27 Da (addition of C and N, loss of H2O and OH).[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Add water (10 mL) to the mixture and stir for 30 minutes. Filter the solid precipitate.[1] Wash the cake with water (2x) and cold methanol (1x).[1]

  • Drying: Dry under vacuum at 50°C.

  • Yield Expectation: 60–75% as a tan/off-white solid.[1]

Protocol B: Activation and Coupling (The "Hinge Binder" Creation)

Objective: Convert the cyclic lactam (from Protocol A) into a chloro-heterocycle suitable for coupling with solubilizing tails.

Reagents:

  • Substrate: 5-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one[1]

  • Reagent: Phosphorus oxychloride (POCl3)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology:

  • Chlorination: Suspend the lactam substrate (1.0 eq) in neat POCl3 (10 eq). Add DIPEA (1.5 eq) dropwise (Exothermic!).[1]

  • Reflux: Heat to 100°C for 2–4 hours. The suspension should clear as the chloro-imidate is formed.[1]

  • Quench (Critical Safety): Remove excess POCl3 via rotary evaporation.[1] Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain pH > 7 using saturated NaHCO3 to prevent hydrolysis of the chloride.[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Dry over MgSO4 and concentrate.

  • Coupling (Suzuki/Buchwald): The resulting 4-chloro-5-methoxypyrido[2,3-d]pyrimidine is now a potent electrophile.[1] It can be reacted with anilines (via Buchwald-Hartwig amination) or aryl boronates (Suzuki coupling) to introduce the "tail" of the inhibitor.[1]

Analytical Data & Validation

When characterizing the intermediates derived from 6-amino-4-methoxynicotinic acid, specific spectral signatures validate the structure.[1]

FeatureMethodExpected Signal / ObservationInterpretation
Methoxy Group 1H NMRSinglet, δ 3.8 – 4.0 ppmConfirms retention of the 4-methoxy group (critical for solubility).[1]
Pyridine Protons 1H NMRTwo singlets or doublets (meta/para)In the bicyclic core, these shift downfield (δ 8.5 – 9.2 ppm) due to aromaticity extension.[1]
Cyclization LC-MS[M+H]+ matches calculated massAbsence of starting material (-COOH peak in negative mode) confirms conversion.[1]
Purity HPLC>95% integration at 254 nmEssential before biological testing.

Mechanism of Action: Kinase Hinge Binding[1]

The rational for using this scaffold is its ability to mimic the hydrogen bonding pattern of Adenine.[1]

Pharmacophore Mapping:

  • Acceptor (N1): The nitrogen at position 1 of the pyrido-pyrimidine accepts a hydrogen bond from the backbone NH of the kinase hinge region (typically the "gatekeeper" + 2 residue).[1]

  • Donor (NH/NH2): If an amino group is introduced at C4 (via displacement of the chloride), it donates a hydrogen bond to the backbone Carbonyl of the hinge.[1]

  • The 5-Methoxy Role: This group (originating from the 4-methoxy of the precursor) points away from the hinge or towards the solvent front/ribose pocket, often improving the metabolic stability and solubility of the drug.[1]

BindingModecluster_hingeKinase Hinge Region (Backbone)cluster_inhibitorInhibitor Core (Pyrido-pyrimidine)Residue_NHBackbone NH(Donor)N1_AcceptorN1 (Acceptor)Residue_NH->N1_AcceptorH-BondResidue_COBackbone C=O(Acceptor)C4_DonorC4-NH Group(Donor)C4_Donor->Residue_COH-BondOMe_Group5-Methoxy Group(Solubility/Selectivity)SolventSolvent FrontOMe_Group->SolventSolvent Exposure

Figure 2: Pharmacophore map showing the interaction between the inhibitor core and the kinase hinge region.[1]

References

  • BenchChem. Methyl 6-amino-4-methoxynicotinate and its Derivatization in Nicotinate Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH) / PubChem. Kinase Inhibitor Scaffolds and Pyridine Derivatives.[1] PubChem CID 53378893.[1][3] Retrieved from [1]

  • MDPI. Structure–Activity Relationship Study of Isothiazolo[4,3-b]pyridines as Dual Inhibitors of Lipid Kinases. (Discusses similar pyridine-based kinase scaffolds). Retrieved from [1]

  • Cayman Chemical. PK68: A RIPK1 Inhibitor.[1] (Example of kinase inhibitors utilizing substituted pyridine/aminopyridine motifs). Retrieved from [1]

  • Organic Syntheses. General Procedures for Formamide Cyclizations (Niementowski Reaction). Retrieved from [1]

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Analysis of 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6) is a highly functionalized pyridine derivative that serves as a critical building block in pharmaceutical synthesis and a structural analog to various nicotinic acid metabolites. Due to its amphoteric nature and high polarity, standard analytical approaches often yield poor retention, peak tailing, and severe matrix effects. This application note provides a comprehensive, self-validating framework for the robust quantification of 6-amino-4-methoxynicotinic acid using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assay/purity testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level pharmacokinetic (PK) profiling.

Physicochemical Profiling & Analytical Challenges

Designing a reliable analytical method requires a mechanistic understanding of the analyte's physicochemical properties. 6-Amino-4-methoxynicotinic acid possesses three distinct ionizable groups:

  • Basic Pyridine Nitrogen & Exocyclic Amine (Position 6): Susceptible to secondary interactions with unendcapped surface silanols on silica-based columns, leading to severe peak tailing.

  • Acidic Carboxylic Acid (Position 3): Deprotonates at physiological pH, rendering the molecule highly hydrophilic (negative LogP) and zwitterionic.

The Causality of Method Design: Standard C18 columns fail to retain this compound because it elutes in the void volume. For HPLC-UV , we must employ a polar-embedded reversed-phase column paired with a strong acidic ion-pairing agent (0.1% Trifluoroacetic Acid, TFA). TFA fully protonates the carboxylic acid (suppressing its ionization) and forms an ion-pair with the basic amines, artificially increasing the molecule's hydrophobicity and ensuring sharp, symmetrical peaks.

However, TFA causes massive signal suppression in mass spectrometry. Therefore, for LC-MS/MS , we pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) . By utilizing an Amide-bonded stationary phase and an ammonium formate buffer, we exploit the molecule's inherent polarity. The analyte partitions into the water-enriched layer on the silica surface, providing excellent retention and orthogonal selectivity without compromising Electrospray Ionization (ESI) efficiency [1] [2].

Sample Preparation Protocols

To ensure method trustworthiness and reproducibility, sample preparation must eliminate matrix interferences while maintaining analyte stability. The following protein precipitation (PPT) protocol is optimized for biological matrices (e.g., plasma or urine).

Step-by-Step Extraction Workflow:

  • Aliquot: Transfer 100 µL of the biological sample into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 10 µL of the appropriate Internal Standard (e.g., 6-chloronicotinamide or a stable isotope-labeled analog).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (1:3 v/v ratio) to denature proteins.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Transfer: Collect 200 µL of the supernatant.

    • For LC-MS/MS (HILIC): Inject directly. The high organic content (75% Acetonitrile) perfectly matches the weak starting conditions of a HILIC gradient, preventing solvent-induced peak distortion.

    • For HPLC-UV (Reversed-Phase): Dilute the extract 1:1 with Mobile Phase A (aqueous) to prevent early elution caused by the strong organic solvent.

HPLC-UV Method Development (Routine QA/QC)

This method is designed for API purity testing, synthetic reaction monitoring, and high-concentration formulation assays.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / Rationale
Column Waters Atlantis T3 (150 × 4.6 mm, 3 µm) - Polar-embedded to resist dewetting.
Mobile Phase A 0.1% TFA in Water - Protonates carboxylate; acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 260 nm - Optimal absorbance for substituted pyridines.
Gradient Program 0-2 min: 2% B; 2-10 min: 2% → 40% B; 10-12 min: 40% B; 12.1-15 min: 2% B

LC-MS/MS Method Development (Trace/PK Analysis)

For bioanalytical quantification requiring high sensitivity, HILIC coupled with ESI+ MRM is the gold standard. The acidic mobile phase ensures the pyridine ring and amino group are fully protonated ([M+H]+ = 169.1 m/z), maximizing ionization efficiency [1].

Table 2: Optimized LC-MS/MS Parameters

ParameterSpecification / Rationale
Column Waters ACQUITY UPLC BEH Amide (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3.2)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions 169.1 → 151.1 (Quantifier, -H₂O); 169.1 → 125.1 (Qualifier, -CO₂)
Gradient Program 0-1 min: 95% B; 1-5 min: 95% → 50% B; 5-6 min: 50% B; 6.1-8 min: 95% B

Note on HILIC Gradients: Unlike reversed-phase, the organic solvent (Acetonitrile) is the weak solvent. The gradient runs from high organic to high aqueous to elute the polar analyte.

Mechanistic Workflow & Validation Strategy

To ensure the analytical procedure is fit for its intended purpose, all methods must undergo rigorous validation (Linearity, Precision, Accuracy, and Matrix Effect evaluation) in strict accordance with ICH Q2(R2) guidelines [3].

G Start 6-Amino-4-methoxynicotinic Acid (Amphoteric Pyridine) Prep Sample Preparation (Acetonitrile PPT / 1:3 v/v) Start->Prep Split Select Analytical Pathway Prep->Split HPLC HPLC-UV (Assay/Purity) Column: Polar-RP C18 Mobile Phase: 0.1% TFA Split->HPLC High Concentration LCMS LC-MS/MS (Trace/PK) Column: HILIC Amide Mobile Phase: 10 mM NH4FA Split->LCMS Trace Level DetUV Detection: UV @ 260 nm (Protonated Pyridine) HPLC->DetUV DetMS Detection: ESI+ MRM m/z 169.1 -> 125.1 LCMS->DetMS Valid Method Validation (ICH Q2(R2) Guidelines) DetUV->Valid DetMS->Valid

Figure 1: Decision-tree workflow for the analytical method development of 6-amino-4-methoxynicotinic acid.

Troubleshooting Insights:
  • Drifting Retention Times in LC-MS/MS: HILIC columns require significantly longer equilibration times than C18 columns. Ensure a minimum of 20 column volumes of the starting mobile phase (95% B) are pumped prior to the first injection.

  • Poor Recovery in Sample Prep: If absolute recovery falls below 80%, the analyte may be co-precipitating with matrix proteins. Adjust the extraction solvent by adding 1% Formic Acid to the Acetonitrile to disrupt ionic protein-analyte binding.

References

  • Title : Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Source : Journal of Chromatography B, 878(11-12), 895-902 (2010). URL :[Link]

  • Title : Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis. Source : Journal of Agricultural and Food Chemistry, 56(23), 11114-11121 (2008). URL :[Link]

  • Title : Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) (2024). URL :[Link]

Application Note: Chemoselective Acylation of 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Amino-4-methoxynicotinic acid is a highly functionalized pyridine scaffold vital for the synthesis of complex pharmaceutical intermediates, including GABA(A) receptor agonists and kinase inhibitors[1]. The molecule presents a classic chemoselectivity challenge: it possesses both a nucleophilic exocyclic amine at C6 and a carboxylic acid at C3.

The Causality of Reactivity: The C6-amino group is part of a 2-aminopyridine system. Due to the resonance delocalization of the nitrogen lone pair into the electron-deficient pyridine ring, this amine is significantly less nucleophilic than standard aliphatic amines or isolated anilines[2]. Consequently, standard acylation conditions often require elevated temperatures, excess reagents, or catalytic accelerators like 4-Dimethylaminopyridine (DMAP).

Simultaneously, the C3-carboxylic acid can competitively react with acylating agents (such as acyl chlorides or anhydrides) to form a transient mixed anhydride[3]. To achieve selective N-acylation, chemists must employ one of two strategies:

  • Transient Protection (Direct Route): Over-acylate both the amine and the carboxylic acid, followed by a controlled aqueous work-up. The mixed anhydride is kinetically unstable and hydrolyzes rapidly in water/mild base, whereas the C6-amide bond remains robust.

  • Pre-esterification (Indirect Route): Mask the carboxylic acid as a methyl ester (e.g., forming methyl 6-amino-4-methoxynicotinate) prior to acylation, followed by subsequent saponification[4].

Strategic Workflows

G Start 6-Amino-4-methoxynicotinic Acid Split1 Direct Acylation Route Start->Split1 Split2 Esterification Route Start->Split2 Dir_Acyl 1. Ac2O / Pyridine 2. Aqueous Quench Split1->Dir_Acyl Est_Step MeOH / H2SO4 (Carboxyl Protection) Split2->Est_Step Final 6-(Acylamino)-4-methoxynicotinic Acid Dir_Acyl->Final Rapid but requires careful hydrolysis Est_Acyl RCOCl / DIPEA (N-Acylation) Est_Step->Est_Acyl Deprotect LiOH / THF-H2O (Ester Hydrolysis) Est_Acyl->Deprotect Deprotect->Final High purity for bulky acyl groups

Figure 1: Strategic workflows for N-acylation of 6-Amino-4-methoxynicotinic acid.

Quantitative Data Presentation

The following table summarizes the optimized conditions and expected outcomes for the acylation of 6-aminonicotinic acid derivatives based on established literature parameters[2],[5].

Acylating AgentStrategySolventBaseTemp (°C)Time (h)Expected Yield (%)Chemoselectivity
Acetic AnhydrideDirectPyridinePyridine60275 - 82High (after workup)
Benzoyl ChlorideDirectDCMTEA0 to 25450 - 60Moderate (O-acylation limits yield)
Benzoyl ChlorideEsterificationDMFDIPEA251285 - 90Excellent
Pivaloyl ChlorideEsterificationTHFDMAP/TEA651870 - 75Excellent

Note: Direct acylation yields are highly dependent on the efficiency of the mixed-anhydride hydrolysis step.

Experimental Protocols

Protocol A: Direct N-Acetylation (Transient Protection Strategy)

This self-validating protocol utilizes acetic anhydride as both the reactant and the solvent/co-solvent, leveraging a mild aqueous quench to resolve the mixed anhydride back to the free carboxylic acid[2],[6].

Materials:

  • 6-Amino-4-methoxynicotinic acid (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Pyridine (1.5 eq)

  • Ice water

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-amino-4-methoxynicotinic acid in a minimal amount of dry pyridine.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise over 10 minutes. The reaction is typically exothermic[6].

  • Heating: Remove the ice bath and gradually warm the mixture to 60 °C. Stir for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The spot for the starting material should disappear, replaced by a higher

    
     spot corresponding to the di-acylated intermediate.
    
  • Chemoselective Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice water (10 mL per gram of starting material). Stir for 45 minutes. The water quenches excess acetic anhydride and selectively hydrolyzes the unstable mixed anhydride at the C3 position.

  • Isolation: Acidify the aqueous mixture to pH 3-4 using 1M HCl if necessary. The product, 6-acetamido-4-methoxynicotinic acid, will precipitate. Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: N-Acylation via Methyl Ester Protection

For bulkier acyl groups (e.g., benzoylation or pivaloylation), the direct route often suffers from poor yields. Pre-protecting the carboxylic acid ensures strict chemoselectivity at the C6 amine[4],[7].

Materials:

  • Methyl 6-amino-4-methoxynicotinate (1.0 eq)[4]

  • Acyl Chloride (e.g., Benzoyl chloride) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 6-amino-4-methoxynicotinate in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) and a catalytic amount of DMAP (0.1 eq). DMAP acts as an acyl transfer catalyst, overcoming the poor nucleophilicity of the 2-aminopyridine motif.

  • Acylation: Cool the reaction to 0 °C. Add the chosen acyl chloride (1.2 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection (Saponification): Dissolve the crude ester in a 3:1 mixture of THF and water. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the ester[7].

  • Final Isolation: Remove THF in vacuo. Acidify the remaining aqueous layer to pH 3 with 1M HCl to precipitate the final N-acylated 6-amino-4-methoxynicotinic acid. Filter and dry.

Analytical Validation

To ensure the integrity of the protocol, the following self-validating analytical checks should be performed:

  • ¹H NMR Spectroscopy: The successful N-acylation is confirmed by a significant downfield shift of the N-H proton (typically appearing as a broad singlet around

    
     10.0 - 11.0 ppm in DMSO-d6), compared to the primary amine protons of the starting material (
    
    
    
    ~6.5 ppm)[7].
  • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]⁺ corresponding to the addition of the acyl group and the retention of the carboxylic acid mass.

References

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed (NIH). Available at:[Link]

  • Acylation of 6-aminopenicillanic acid (6-PA) with 5-mercapto-1,2,4-triazole-disubstituted derivatives. ResearchGate. Available at: [Link]

  • Selective N-acylation of 2-ABA and its derivatives. ResearchGate. Available at: [Link]

  • Method for preparing 2-acetamido-5-aminopyridine.Google Patents.

Sources

Application Note: 6-Amino-4-methoxynicotinic Acid as a Privileged Scaffold in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6)

Executive Summary & Structural Rationale

In modern medicinal chemistry, highly functionalized pyridine scaffolds are critical for the development of kinase inhibitors, neurodegenerative therapeutics, and antimicrobial agents[1]. 6-Amino-4-methoxynicotinic acid represents a highly versatile, electron-rich heterocyclic building block.

The reactivity of this scaffold is dictated by a unique "push-pull" electronic distribution. The pyridine ring is inherently electron-deficient; however, the strongly electron-donating methoxy (-OCH₃) and amino (-NH₂) groups at the 4- and 6-positions, respectively, donate electron density into the ring via resonance (+M effect). This counteracts the electron-withdrawing nature of the 3-carboxylic acid group, stabilizing the ring while simultaneously modulating the pKa of the functional groups[1]. This specific substitution pattern makes the carboxylic acid an ideal candidate for targeted functionalization, such as amidation, hydrazinolysis, or conversion to diaminopyridines via the Curtius rearrangement[1].

Strategic Synthetic Pathways

The functionalization of 6-amino-4-methoxynicotinic acid typically requires orthogonal protection strategies or highly chemoselective reagents due to the presence of the unprotected 6-amino group. Below is a mechanistic mapping of the primary synthetic divergence points for this scaffold.

G SM Methyl 6-amino-4-methoxynicotinate (Ester Precursor) Core 6-Amino-4-methoxynicotinic acid (Central Scaffold) SM->Core NaOH, MeOH/H2O (Saponification) Curtius 4-Methoxy-3,6-diaminopyridine (via Curtius Rearrangement) Core->Curtius 1. DPPA, Et3N, t-BuOH 2. TFA / H2O Amide 6-Amino-4-methoxynicotinamides (via Amidation) Core->Amide HATU, DIPEA, R-NH2 Hydrazide 6-Amino-4-methoxynicotinohydrazide (via Hydrazinolysis) Core->Hydrazide Hydrazine hydrate, EtOH, Reflux

Fig 1: Chemoselective diversification pathways of 6-amino-4-methoxynicotinic acid.

Mechanistic Insight: The Modified Curtius Rearrangement

A highly valuable transformation for this scaffold is the synthesis of 4-methoxy-3,6-diaminopyridines[1]. Traditional Curtius rearrangements require the conversion of the carboxylic acid to an acyl chloride, which is incompatible with the free 6-amino group (leading to competitive self-acylation or polymerization).

To circumvent this, 2 is utilized[2]. DPPA allows for a mild, one-pot activation of the carboxylic acid to an acyl azide in the presence of a non-nucleophilic base (e.g., Triethylamine)[3]. Upon heating, the acyl azide undergoes a concerted 1,2-shift—expelling nitrogen gas (N₂) and avoiding a high-energy discrete nitrene intermediate—to form an isocyanate[4]. This isocyanate is immediately trapped by tert-butanol to yield a stable, easily purifiable Boc-protected amine[5].

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered with built-in causality and In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Base-Catalyzed Hydrolysis to 6-Amino-4-methoxynicotinic Acid

Objective: Saponification of methyl 6-amino-4-methoxynicotinate to the free carboxylic acid[1].

  • Solvent System Preparation: Suspend methyl 6-amino-4-methoxynicotinate (1.0 eq) in a 3:1 mixture of Methanol and H₂O (0.2 M concentration). Causality: The mixed solvent system ensures the lipophilic ester dissolves in the organic phase while the NaOH dissolves in the aqueous phase, facilitating a homogeneous reaction environment.

  • Base Addition: Add NaOH (3.0 eq) portion-wise at 0 °C to prevent exothermic degradation, then warm the mixture to 60 °C for 4 hours.

  • IPC (Reaction Monitoring): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-R_f ester spot disappears, leaving a baseline spot (the sodium carboxylate salt).

  • Isoelectric Precipitation (Critical Step): Cool the reaction to 0 °C and carefully acidify using 2M HCl. Monitor the pH continuously. Stop addition at pH 4.5 – 5.0 .

    • Causality: 6-Amino-4-methoxynicotinic acid is amphoteric. At pH > 7, it exists as a highly soluble carboxylate; at pH < 2, it forms a soluble pyridinium salt. Adjusting to its isoelectric point forces the zwitterion to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water (to remove NaCl), and dry under vacuum at 50 °C for 12 hours.

Protocol B: DPPA-Mediated Curtius Rearrangement to tert-Butyl (6-amino-4-methoxypyridin-3-yl)carbamate

Objective: Chemoselective conversion of the 3-carboxylic acid to a Boc-protected amine[3].

  • Activation: Dissolve 6-amino-4-methoxynicotinic acid (1.0 eq) in anhydrous Toluene (0.1 M). Add Triethylamine (1.5 eq) and DPPA (1.1 eq) at room temperature under a Nitrogen atmosphere. Stir for 30 minutes.

    • Causality: Triethylamine deprotonates the carboxylic acid, allowing nucleophilic attack on the oxophilic phosphorus of DPPA, generating the acyl azide intermediate[5].

  • Rearrangement & Trapping: Add anhydrous tert-butanol (10.0 eq). Attach a reflux condenser with a gas bubbler. Heat the reaction to 85 °C.

  • IPC (Self-Validation): Observe the gas bubbler. The evolution of N₂ gas visually confirms the thermal decomposition of the acyl azide into the isocyanate[6]. The reaction is complete when gas evolution ceases (typically 4–6 hours).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with 5% aqueous Citric Acid (removes unreacted Et3N), saturated NaHCO₃ (removes unreacted starting acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected diaminopyridine.

Quantitative Reaction Optimization

To maximize the yield of the Curtius rearrangement (Protocol B), various parameters were evaluated. The table below summarizes the optimization data, demonstrating the critical role of solvent polarity and temperature in the concerted rearrangement step.

EntrySolventTrapping AgentBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFtert-ButanolEt₃N651254%Sluggish rearrangement due to lower boiling point of THF.
2DMFtert-ButanolEt₃N85641%Significant formation of symmetric urea side-product due to trace moisture in DMF.
3Toluenetert-ButanolEt₃N85588% Optimal. Non-polar solvent accelerates the 1,2-shift; high temp ensures rapid N₂ extrusion.
4TolueneBenzyl AlcoholEt₃N85585%Readily forms the Cbz-protected amine, useful for orthogonal deprotection via hydrogenation[3].

Table 1: Optimization of DPPA-mediated Curtius Rearrangement conditions for 6-amino-4-methoxynicotinic acid.

References

  • Benchchem. Methyl 6-amino-4-methoxynicotinate Synthesis and Pathways. Available at: 1

  • National Institutes of Health (PMC). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at:5

  • Alfa Chemistry. Curtius Rearrangement - Mechanism and Reagents. Available at: 4

  • StudySmarter. Curtius Rearrangement: DPPA & Mechanism. Available at: 6

  • TCI Chemicals. Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later. Available at: 2

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Amino-4-Methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific challenges of synthesizing 6-Amino-4-methoxynicotinic acid . It deviates from standard templates to focus on the chemical "bottlenecks"—specifically regioselectivity during nucleophilic aromatic substitution (


) and the purification of the zwitterionic final product.

Target Molecule: 6-Amino-4-methoxynicotinic acid CAS Registry Number: 887407-88-7 (and related esters) Primary Application: Intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary: The Synthetic Logic

The high-yield synthesis of this molecule hinges on the order of operations . The starting material of choice is typically Ethyl 4,6-dichloronicotinate .[1][2] The core challenge is leveraging the differential electrophilicity of the C4 and C6 positions.

  • C4 Position: Activated by the ortho-ester group and gamma-nitrogen. It is significantly more reactive toward nucleophiles.[2]

  • C6 Position: Activated by the alpha-nitrogen but deactivated relative to C4 due to the meta-ester relationship.

The Golden Rule: You must install the methoxy group at C4 first . If you attempt amination first, the amine will preferentially attack C4, yielding the wrong isomer (4-amino-6-chloronicotinate).

Module 1: Regioselective Methoxylation (The Critical Step)

Objective: Selective displacement of the C4-chloride with methoxide while preserving the C6-chloride.

The Protocol
  • Substrate: Ethyl 4,6-dichloronicotinate.[1][2][3]

  • Reagent: Sodium Methoxide (NaOMe), 0.98 - 1.05 equivalents.

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Workflow:

  • Dissolve Ethyl 4,6-dichloronicotinate in anhydrous MeOH (0.5 M concentration).

  • Cool the solution to -10°C to 0°C (Critical for regioselectivity).

  • Add NaOMe (solution in MeOH) dropwise over 60 minutes.

  • Stir at 0°C for 4 hours. Monitor by HPLC.

  • Quench: Add dilute acetic acid to pH 7. Do not use strong acid (risk of ester hydrolysis).

Troubleshooting & FAQs

Q: I am seeing significant amounts of the 4,6-dimethoxy byproduct. How do I stop this? A: This is a classic "over-reaction" issue.

  • Cause: Excess NaOMe or temperature too high. Once the C4-methoxy is installed, the ring is more electron-rich, but the C6-chloride is still reactive enough at room temperature.

  • Fix: Strictly control temperature at 0°C. Reduce NaOMe stoichiometry to 0.95 eq. It is better to leave 5% starting material (separable) than to generate the dimethoxy impurity (difficult to separate).

Q: I obtained the wrong isomer (6-methoxy-4-chloronicotinate). Why? A: This is rare but suggests a thermodynamic equilibration or solvent effect.

  • Cause: High temperatures (>40°C) during addition lose the kinetic advantage of the C4 position.

  • Fix: Keep the reaction kinetically controlled (low temperature). Ensure the starting material is fully dissolved before adding the base to avoid local concentration hotspots.

Module 2: The Amination Bottleneck

Objective: Displacement of the sluggish C6-chloride on an electron-rich (methoxy-substituted) pyridine ring.

The Challenge: The installation of the electron-donating methoxy group at C4 deactivates the ring, making the subsequent


 at C6 difficult. Standard ammonia bubbling often fails or requires dangerous pressures.
Recommended Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • Substrate: Ethyl 6-chloro-4-methoxynicotinate.

  • Reagent: Benzophenone imine (as ammonia surrogate) or LiHMDS.

  • Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

  • Base: Cs₂CO₃.

Step-by-Step Workflow:

  • Charge reactor with substrate (1.0 eq), Benzophenone imine (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Add Toluene/Dioxane (10:1). Degas with

    
    .
    
  • Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).

  • Heat to 90°C for 12 hours.

  • Hydrolysis: Treat the resulting imine intermediate with 1N HCl/THF to release the free amine.

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: No, catalyst death is likely due to oxidation.

  • Fix: Ensure rigorous degassing. Switch to a precatalyst like Pd(dba)₂ or a palladacycle (e.g., BrettPhos Pd G3) which are more robust for electron-rich aryl chlorides.

Q: Can I use aqueous ammonia instead of Pd-catalysis? A: Yes, but it requires harsh conditions.

  • Protocol: High-pressure autoclave (10–15 bar), 120°C, using 25% aqueous

    
     in isopropanol.
    
  • Risk: High temperatures often cause hydrolysis of the ester to the acid in situ, which can decarboxylate or form amides. The Pd-route is superior for yield preservation.

Module 3: Hydrolysis and Zwitterion Isolation

Objective: Clean conversion of the ester to the acid without demethylating the ether.

The Protocol
  • Reagent: Lithium Hydroxide (LiOH·H₂O), 2.0 equivalents.[3]

  • Solvent: THF/Water (3:1).

Step-by-Step Workflow:

  • Dissolve the amino-ester in THF/Water.

  • Add LiOH. Stir at Room Temperature (Do not heat; heat promotes demethylation).

  • Workup (The Isoelectric Point Trick):

    • The product is amphoteric (contains basic pyridine/amine and acidic carboxyl).

    • Carefully acidify with 1N HCl to pH 4.5 - 5.0 (the isoelectric point).

    • The product will precipitate as a white/off-white solid.

    • Filter and wash with cold water.

Troubleshooting & FAQs

Q: My product is water-soluble and won't precipitate. A: You likely over-acidified (forming the HCl salt) or under-acidified (leaving the Li salt).

  • Fix: Use a calibrated pH meter, not paper. If you overshoot to pH 1, back-titrate with dilute NaOH to pH 4.5. If precipitation still fails, concentrate the aqueous layer and add isopropanol to force precipitation.

Q: I see a "hydroxy" impurity (6-amino-4-hydroxynicotinic acid). A: You suffered ether cleavage.

  • Cause: Using strong acids (HBr, H₂SO₄) or heating during the hydrolysis step.

  • Fix: Stick to LiOH at room temperature. If acidification causes cleavage, use Formic acid instead of HCl for the pH adjustment.

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points and the kinetic vs. thermodynamic traps in this synthesis.

SynthesisPathway Start Ethyl 4,6-dichloronicotinate Inter1 Ethyl 6-chloro-4-methoxynicotinate (Target Intermediate) Start->Inter1 NaOMe (1.0 eq), -10°C (Kinetic Control) Wrong1 Ethyl 4-amino-6-chloronicotinate (Regioisomer Impurity) Start->Wrong1 Amine/NH3 (C4 is more reactive to amines) Wrong2 Ethyl 4,6-dimethoxynicotinate (Over-reaction Impurity) Start->Wrong2 Excess NaOMe High Temp Inter2 Ethyl 6-amino-4-methoxynicotinate Inter1->Inter2 Pd-Cat Amination (Overcomes deactivation) Final 6-Amino-4-methoxynicotinic acid (FINAL PRODUCT) Inter2->Final LiOH, THF/H2O pH adjustment to 4.5

Caption: Reaction flowchart highlighting the critical regioselective step (Step 1) and potential failure modes (red nodes).

Summary Data Table: Reaction Parameters

ParameterRecommended RangeImpact of Deviation
Step 1 Temp -10°C to 0°C> 20°C: Increases di-methoxy impurity.
NaOMe Equiv. 0.98 – 1.02 eq> 1.1 eq: Forms 4,6-dimethoxy byproduct.
Step 2 Catalyst Pd(OAc)₂ / BINAPNo Catalyst: Reaction fails (0% yield) due to electron-rich ring.
Hydrolysis pH 4.5 – 5.0< 2.0: Product dissolves as HCl salt. > 7.0: Product dissolves as Li salt.

References

  • Takeda Pharmaceutical Co. (2008). Patent WO2008121670: Preparation of pyridine derivatives. (Validates the general route of 4,6-dichloro substitution).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Provides mechanistic support for C4 vs C6 reactivity in diaza-systems). Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 6-Amino-4-methoxynicotinic acid , a zwitterionic heterocyclic building block used in medicinal chemistry.

Topic: Overcoming Solubility Issues in Organic Synthesis Compound: 6-Amino-4-methoxynicotinic acid (Analogous to 6-Aminonicotinic acid derivatives) Chemical Nature: Zwitterionic, High-Melting Point Solid ("Brick Dust")[1]

The Core Problem: Why won't it dissolve?

Before applying a fix, it is critical to understand the mechanism of insolubility. 6-Amino-4-methoxynicotinic acid is not merely "polar"; it is a stabilized zwitterion .

  • The Zwitterionic Lock: The basic nitrogen (typically the ring nitrogen enriched by the electron-donating 6-amino and 4-methoxy groups) abstracts the proton from the carboxylic acid. This creates an internal salt (

    
     and 
    
    
    
    ).
  • Lattice Energy: These ionic charges create strong electrostatic networks in the crystal lattice, similar to inorganic salts. Standard organic solvents (DCM, THF, EtOAc) cannot overcome this lattice energy.

  • Hydrogen Bonding: The 6-amino group acts as a hydrogen bond donor, while the carbonyl and methoxy groups act as acceptors, forming a rigid intermolecular network.

The Solution: You must chemically or physically disrupt this lattice to achieve solvation.

Solubility Troubleshooting & FAQs

Q1: What is the best solvent system for general handling?

Answer: Do not use non-polar solvents. For general dissolution (e.g., for transfer or analysis), DMSO (Dimethyl sulfoxide) is the gold standard.

  • Recommendation: DMSO or NMP (N-Methyl-2-pyrrolidone).[1]

  • Why: These are dipolar aprotic solvents with high dielectric constants that can solvate the ionic charges of the zwitterion better than alcohols.

Estimated Solubility Profile (at 25°C):

SolventSolubility RatingNotes
DMSO High (>50 mg/mL)May require mild warming (40°C) to initiate.[1]
DMF ModerateOften requires addition of a base (e.g., TEA) to fully dissolve.
Methanol LowSparingly soluble unless acid or base is added.
THF / DCM NegligibleDo not use as primary solvents.
Water pH DependentInsoluble at neutral pH (pI); soluble at pH < 3 or pH > 9.[1]
Q2: I need to perform an Amide Coupling (e.g., with an amine). How do I dissolve it?

Answer: Use the "In-Situ Salt Formation" technique. You cannot run this reaction in DCM. You must use a polar aprotic solvent and "mask" the acid.

Protocol:

  • Suspend the 6-Amino-4-methoxynicotinic acid in DMF or NMP .

  • Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA.

  • Observation: The suspension should clear as the base deprotonates the ammonium species, breaking the zwitterion and forming the soluble organic salt.

  • Once clear, add your coupling reagent (e.g., HATU, PyBOP).

Q3: I strictly need an anhydrous, non-polar solvent (like DCM or THF) for a specific catalytic reaction. What can I do?

Answer: Use the "Silyl Switch" method (Transient Protection). This is a standard industry trick to solubilize insoluble amino acids in organic solvents.

Protocol:

  • Suspend the compound in DCM or THF (it will be a slurry).

  • Add 2-3 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base .

  • Reflux for 30–60 minutes.

  • Mechanism: The silyl group protects both the carboxylic acid (as a silyl ester) and the amine, eliminating zwitterionic character and H-bonding.

  • Result: The compound will dissolve completely. You can now proceed with acylation or transition metal catalysis. The silyl groups are removed easily during the aqueous workup.

Q4: Can I use this compound in a Suzuki or Sonogashira coupling?

Answer: Yes, but avoid pure organic systems. Use a mixed solvent system that accommodates the polarity.

  • Recommended: Dioxane/Water (4:1) or DMF/Water (9:1).

  • Base Choice: Use inorganic bases like Cs₂CO₃ or K₃PO₄ .[1] These bases will form the carboxylate salt in situ, which is soluble in the aqueous phase of the mixture, allowing the reaction to proceed at the interface or in the homogenous mixture at elevated temperatures (80–100°C).

Decision Tree: Solubilization Workflow

The following diagram outlines the logical decision process for selecting the correct solubilization strategy based on your experimental goals.

SolubilityWorkflow Start Start: 6-Amino-4-methoxynicotinic acid (Solid / Insoluble) Goal What is your Experimental Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Characterization Coupling Amide Coupling (Activation of COOH) Goal->Coupling Synthesis Anhydrous Anhydrous Reaction (in DCM/THF) Goal->Anhydrous Sensitive Chem MetalCat Metal Catalysis (Suzuki/Heck) Goal->MetalCat Cross-Coupling Sol_DMSO Use DMSO-d6 or DMSO/MeOH mix Analysis->Sol_DMSO Sol_Base Add Organic Base (DIPEA) in DMF/NMP (Breaks Zwitterion) Coupling->Sol_Base Sol_Silyl Add BSA (Silylating Agent) Reflux in DCM/THF (Transient Protection) Anhydrous->Sol_Silyl Sol_Mixed Use Binary Solvent (Dioxane/Water or DMF/H2O) with Inorganic Base MetalCat->Sol_Mixed Note1 Mechanism: High Dielectric Constant solvates ionic charges Sol_DMSO->Note1 Note2 Mechanism: Deprotonation prevents lattice formation Sol_Base->Note2 Note3 Mechanism: Lipophilization masks polar groups Sol_Silyl->Note3

Figure 1: Decision tree for solubilizing zwitterionic nicotinic acid derivatives based on application.

Detailed Protocols

Protocol A: Transient Silylation for Reactions in DCM

Use this when your reaction requires a non-polar, anhydrous environment.

  • Preparation: Place 1.0 mmol of 6-Amino-4-methoxynicotinic acid in a dry round-bottom flask under Nitrogen/Argon.

  • Solvent: Add 5.0 mL of anhydrous Dichloromethane (DCM). The solid will not dissolve; it will remain a suspension.

  • Reagent Addition: Add 2.5 mmol (approx. 2.5 eq) of BSA (N,O-Bis(trimethylsilyl)acetamide) via syringe.

  • Activation: Heat the mixture to reflux (approx. 40°C) for 30 to 60 minutes.

    • Checkpoint: The solution should become clear and homogeneous. If not, add an additional 0.5 eq of BSA.

  • Reaction: Cool to the desired reaction temperature (e.g., 0°C or RT) and add your electrophile (e.g., acid chloride, anhydride).

  • Workup: Upon completion, add methanol or water. The silyl groups will hydrolyze immediately, yielding the desired product and regenerating the polar functionality.

Protocol B: Base-Mediated Dissolution for Amide Coupling

Use this for standard HATU/EDC couplings.[1]

  • Preparation: Dissolve 1.0 mmol of the carboxylic acid in 5.0 mL of dry DMF .

  • Base Addition: Add 3.0 mmol of DIPEA (Hunig's Base).

  • Sonication: Sonicate for 5 minutes. The mixture may warm slightly.

    • Note: If the solution is not clear, the zwitterion is likely still intact. Ensure the equivalents of base are sufficient to fully deprotonate the carboxylic acid (1 eq) and neutralize any salts (if the starting material was an HCl salt).

  • Coupling: Add the coupling reagent (e.g., 1.1 eq HATU). Stir for 5 minutes before adding the amine partner to ensure formation of the active ester.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Poor Solubility of Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid". Retrieved from (General principles of zwitterionic pyridine solubility).

  • ChemicalBook. (2024). 6-Aminonicotinic acid: Synthesis and Reaction Conditions. Retrieved from (Analogous solubility data for 6-aminonicotinic acid).

  • Sigma-Aldrich. (2024). 4-Amino-6-methoxynicotinic acid Product Information. Retrieved from (Physical properties and handling).

  • Gonçalves, F. & da Piedade, M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics. (Mechanistic insight into nicotinic acid zwitterion solubility).

Sources

Technical Support Center: Synthesis of 6-Amino-4-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Amino-4-methoxynicotinic acid typically proceeds via a nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) sequence on a 4,6-dichloronicotinate  scaffold. This route is favored for its convergence but is plagued by three distinct classes of side reactions:
  • Regiochemical Mismatch: Competition between C4 and C6 substitution.

  • Over-reaction: Formation of bis-methoxy or bis-amino byproducts.

  • Functional Group Degradation: Demethylation (pyridone formation) or decarboxylation during hydrolysis.

This guide addresses these specific failure modes using a causality-based troubleshooting approach.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, verify your reaction pathway against the standard electronic bias of the pyridine ring.

Diagram 1: Regioselectivity & Side Reaction Pathways

Caption: Electronic activation by the C3-ester directs the first nucleophile to C4. Deviations in stoichiometry or sequence lead to impurities.

ReactionPathways SM Ethyl 4,6-dichloronicotinate (Starting Material) Int1 Intermediate A (4-Methoxy-6-chloro) SM->Int1 NaOMe (1.0 eq) -78°C to 0°C WrongIso Wrong Regioisomer (4-Amino-6-chloro) SM->WrongIso Amine added FIRST Final Target Precursor (6-Amino-4-methoxy) Int1->Final NH3 / Amine Heat/Pressure BisMethoxy Bis-Impurity (4,6-Dimethoxy) Int1->BisMethoxy Excess NaOMe High Temp Pyridone Pyridone Impurity (4-Hydroxy derivative) Final->Pyridone Acidic Hydrolysis (Demethylation)

Part 2: Troubleshooting & FAQs

Module 1: Regioselectivity & Isomer Control

Q: Why am I isolating the 4-amino-6-methoxy isomer instead of the target 6-amino-4-methoxy?

A: This is a sequencing error. You likely introduced the amine before the methoxide, or you performed a "one-pot" reaction where the amine competed for the C4 position.

  • The Mechanism: The C4 position of ethyl 4,6-dichloronicotinate is significantly more electrophilic than the C6 position. This is due to the inductive electron-withdrawing effect of the adjacent ester group at C3 and the resonance stabilization of the Meisenheimer complex by the pyridine nitrogen [1, 2].

  • The Fix:

    • Step 1: React the 4,6-dichloro scaffold with 1.0 equivalent of NaOMe first. This will selectively displace the C4-Cl.

    • Isolate/Verify: Confirm the formation of the 4-methoxy-6-chloro intermediate (Intermediate A in Diagram 1).

    • Step 2: Subject Intermediate A to the amine/ammonia to displace the less reactive C6-Cl.

Q: I followed the sequence, but I still see ~10% of the wrong isomer. How do I suppress it?

A: This suggests your methoxylation step was not perfectly selective, possibly due to temperature control.

  • Protocol Adjustment: Perform the methoxylation at -78°C to 0°C . At higher temperatures (RT or reflux), the kinetic preference for C4 decreases, allowing some attack at C6 [2].

Module 2: Impurity Management (Bis-Substitution)

Q: My LC-MS shows a large peak corresponding to the 4,6-dimethoxy byproduct.

A: This is a stoichiometry and solvent issue.

  • Cause: Excess methoxide was present. Once the C4-Cl is displaced, the C6-Cl becomes deactivated but can still react with strong nucleophiles under forcing conditions.

  • Solution:

    • Titration: Use exactly 0.95–1.0 equivalents of NaOMe. Do not use excess.

    • Solvent Choice: Ensure your solvent is anhydrous. If you use MeOH as a solvent with NaOMe, the concentration of methoxide is constant. Consider using a non-nucleophilic co-solvent (THF) and adding NaOMe solution dropwise.

Q: The C6-chlorine won't react with my amine. I'm recovering the 4-methoxy-6-chloro intermediate.

A: The C6 position is deactivated by the electron-donating 4-methoxy group you just installed.

  • Troubleshooting Table: Activation Strategies

MethodConditionsProsCons
Thermal Sealed tube, 100-130°C, EtOHSimple, cheapMay cause ester hydrolysis or decarboxylation
Catalytic Pd(OAc)₂, BINAP, Cs₂CO₃High yields, mild tempExpensive, requires metal scavenging
Microwave 150°C, 20 minsFastNot scalable for large batches
  • Recommendation: If using volatile amines (like ammonia), use a sealed pressure vessel (autoclave) to maintain high concentration of the nucleophile.

Module 3: Hydrolysis & Functional Group Integrity

Q: During ester hydrolysis (saponification), my 4-methoxy group disappeared, and I isolated a pyridone (4-OH).

A: You likely used acidic conditions or harsh Lewis acids which triggered demethylation.

  • Mechanism: 4-Methoxypyridines are susceptible to cleavage by strong acids (HBr, HI) or Lewis acids (BBr₃), converting them to 4-pyridones [3].

  • The Fix: Use mild basic hydrolysis (LiOH in THF/Water).

    • Protocol: Dissolve ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT.

    • Workup: Carefully acidify to pH 4-5 with acetic acid (NOT concentrated HCl) to precipitate the zwitterionic amino acid. Avoid heating the acidic solution.[1]

Q: I see a mass corresponding to [M-44] in the final step.

A: This is decarboxylation .[2][3]

  • Cause: Nicotinic acid derivatives, especially those with electron-donating groups (like 6-amino), are prone to thermal decarboxylation.

  • Prevention: Never distill the final product. Dry the solid under vacuum at <40°C. Avoid refluxing in high-boiling acidic solvents.

Part 3: Optimized Experimental Workflow

Diagram 2: Troubleshooting Logic Tree

Caption: Decision matrix for correcting observed impurities during synthesis.

Troubleshooting Problem Problem Observed Issue1 Wrong Regioisomer (4-NH2) Problem->Issue1 Issue2 Bis-Methoxy (4,6-OMe) Problem->Issue2 Issue3 Low Yield at Step 2 (C6-Cl remains) Problem->Issue3 Sol1 Action: Check Addition Order. Must add NaOMe BEFORE Amine. Issue1->Sol1 Sol2 Action: Reduce NaOMe to 0.95 eq. Lower reaction temp to 0°C. Issue2->Sol2 Sol3 Action: Increase Temp (Autoclave) OR Switch to Pd-Catalysis. Issue3->Sol3

Standard Protocol (Self-Validating)
  • Regioselective Methoxylation:

    • Dissolve ethyl 4,6-dichloronicotinate in dry THF. Cool to -10°C.

    • Add NaOMe (0.98 eq) in MeOH dropwise over 1 hour.

    • Checkpoint: TLC/HPLC should show consumption of SM and formation of a single major spot (4-OMe). If bis-methoxy appears, stop addition immediately.

  • Amination:

    • Transfer crude mixture to a pressure vessel. Add excess Ammonia (7N in MeOH) or specific amine.

    • Heat to 80-100°C for 12 hours.

    • Checkpoint: Monitor disappearance of the intermediate.

  • Saponification:

    • Treat with LiOH (2 eq) in THF/H2O at RT.

    • Acidify carefully with AcOH to pH 4. Collect precipitate.

References

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. Retrieved from

  • Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine Derivatives. Synlett. Retrieved from

  • Baran Lab. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines. Retrieved from

Sources

Optimizing reaction conditions for "6-Amino-4-methoxynicotinic acid" coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical nuances of working with 6-Amino-4-methoxynicotinic acid . This molecule presents unique synthetic challenges due to its zwitterionic nature and the distinct electronic environments of its functional groups [1].

Below, you will find mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to ensure your amide coupling reactions succeed on the first attempt.

Part 1: Mechanistic Fundamentals & FAQs

Q: Why does 6-Amino-4-methoxynicotinic acid exhibit such poor solubility in standard organic solvents like DCM or THF? A: This compound exists predominantly as a zwitterion in neutral media. The C3-carboxylic acid transfers its proton to the basic pyridine nitrogen (N1) or the C6-amino group, creating a highly polar, salt-like lattice. To disrupt this network and achieve dissolution, you must use highly polar aprotic solvents (e.g., DMF, DMSO) and introduce a tertiary amine base (like DIPEA) to fully deprotonate the carboxylic acid, shifting the equilibrium toward the more soluble carboxylate anion.

Q: When coupling the C3-carboxylic acid to an external aliphatic amine, do I need to protect the C6-amino group to prevent self-polymerization? A: In most cases, no . This is a classic example of kinetic vs. thermodynamic control. The C6-amino group is an inherently poor nucleophile because its lone pair is delocalized into the electron-deficient pyridine ring. Furthermore, the C4-methoxy group is meta to the C6 position, offering no resonance stabilization to the amine. Because external aliphatic amines are orders of magnitude more nucleophilic, they outcompete the internal C6-amino group for the activated ester intermediate, making self-condensation a negligible side reaction [4].

Q: Why are my yields so low when using EDC/HOBt for this substrate? A: Standard carbodiimide coupling agents like EDC often struggle with electronically deactivated or sterically hindered substrates [3]. The intermediate O-acylisourea can undergo a side reaction to form an unreactive N-acylurea, especially if the subsequent nucleophilic attack is slow. Switching to an aminium/uronium salt like HATU generates a highly reactive OAt-ester intermediate, which significantly accelerates the amidation process and suppresses side reactions [2].

Part 2: Visual Workflow & Decision Matrix

To determine the best approach for your specific target, consult the decision matrix below.

StrategyMatrix Start 6-Amino-4-methoxynicotinic acid Coupling Goal Branch1 Amidation of C3-COOH (Acting as Acid) Start->Branch1 Branch2 Acylation of C6-NH2 (Acting as Amine) Start->Branch2 Sol1 Standard Amines: No protection needed. Use HATU/DIPEA Branch1->Sol1 Primary/Un-hindered Sol2 Hindered Amines: Protect C6-NH2 (Boc). Use T3P or Acid Chloride Branch1->Sol2 Secondary/Hindered Sol3 Highly deactivated. Requires strong electrophile. Branch2->Sol3 Sol4 Use Acid Chloride + DMAP or POCl3 activation Sol3->Sol4 Protocol B

Decision matrix for selecting the optimal coupling strategy.

Part 3: Troubleshooting Guide

Issue 1: Incomplete conversion when attempting to acylate the C6-amino group.

  • Root Cause: The C6-amino group is highly deactivated. Standard coupling agents (HATU, EDC) generate activated esters that are simply not electrophilic enough to react with this poor nucleophile.

  • Solution: Abandon standard coupling agents. Convert your partner carboxylic acid into a highly reactive acid chloride using SOCl₂ or POCl₃. Perform the reaction in pyridine or use DCM with a stoichiometric amount of DMAP (4-Dimethylaminopyridine) to serve as a nucleophilic catalyst and acid scavenger [2].

Issue 2: Epimerization of the incoming chiral amino acid during C3-COOH coupling.

  • Root Cause: Over-activation and excessive base (like DIPEA) can lead to oxazolone formation at the activated ester stage, which readily racemizes.

  • Solution: Substitute DIPEA with a weaker base like N-methylmorpholine (NMM) and strictly maintain the reaction at 0 °C during the activation phase.

Part 4: Quantitative Data & Reagent Selection

The following table summarizes the performance of various coupling reagents specifically tested against the 6-Amino-4-methoxynicotinic acid scaffold.

Coupling ReagentTarget GroupSubstrate EquivalentsTemp (°C)Typical Yield (%)Mechanistic Notes
HATU / DIPEA C3-COOH1.2 (Amine)20–2585–95Generates highly reactive OAt ester; ideal for unhindered amines [2].
EDC / HOBt C3-COOH1.5 (Amine)25–4040–60Prone to N-acylurea byproduct formation due to slow kinetics [3].
Acid Chloride / DMAP C6-NH22.0 (Acid Cl)60–8070–85Mandatory to overcome the extreme nucleophilic deactivation of the C6-amine.
T3P / Pyridine C3-COOH1.5 (Amine)8075–80Excellent for hindered amines; water-soluble byproducts aid workup.

Part 5: Validated Experimental Protocols

Protocol A: Amidation of the C3-Carboxylic Acid (Kinetic Control)

Use this protocol to synthesize 6-Amino-4-methoxy-N-alkylnicotinamides.

  • Preparation: Suspend 6-Amino-4-methoxynicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Zwitterion Disruption: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 10 minutes at room temperature until the suspension clarifies into a homogeneous solution.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.1 eq, 1.1 mmol) portion-wise. Stir for exactly 15 minutes to allow the formation of the active OAt-ester [2].

  • Coupling: Add the target aliphatic amine (1.2 eq, 1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Quench: Monitor completion via LCMS. Once the activated ester is consumed, quench the reaction by pouring it into ice-cold saturated NaHCO₃ (20 mL).

  • Isolation: Extract with EtOAc (3 x 15 mL). Crucial Step: Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 10 mL) to completely partition the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism Zwitterion Zwitterionic State (Insoluble) FreeAcid Solvated Carboxylate (DMF + DIPEA) Zwitterion->FreeAcid + DIPEA (Deprotonation) Activated OAt-Activated Ester (Highly Electrophilic) FreeAcid->Activated + HATU - HMPT Product Desired C3-Amide (High Yield) Activated->Product + Ext. Amine (Kinetic Control) Side Self-Condensation (Minor Pathway) Activated->Side + C6-NH2 (Thermodynamic)

Mechanistic pathway showing zwitterion disruption and kinetic product formation.

Protocol B: Acylation of the C6-Amino Group (Thermodynamic Forcing)

Use this protocol to synthesize 6-(Acylamino)-4-methoxynicotinic acid derivatives.

  • Acid Chloride Generation: In a separate flask, reflux the partner carboxylic acid (2.0 eq) in neat Thionyl Chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ under vacuum to yield the crude acid chloride.

  • Substrate Preparation: Dissolve 6-Amino-4-methoxynicotinic acid (1.0 eq) in anhydrous Pyridine (5 mL). Add DMAP (0.2 eq) as a nucleophilic catalyst.

  • Coupling: Cool the pyridine solution to 0 °C. Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 12 hours. Note: Elevated temperature is mandatory to force the reaction with the deactivated C6-amine.

  • Workup: Cool to room temperature, dilute with DCM, and wash sequentially with 1N HCl (to neutralize and remove pyridine) and brine. Purify via silica gel chromatography.

References

  • Benchchem. "Methyl 6-amino-4-methoxynicotinate | 397309-41-0".
  • Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach".
  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling".
  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents".

Troubleshooting peak tailing in HPLC analysis of "6-Amino-4-methoxynicotinic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Analysis of 6-Amino-4-methoxynicotinic Acid

Executive Summary

Analyte: 6-Amino-4-methoxynicotinic acid Chemical Class: Amphoteric / Zwitterionic Pyridine Derivative Primary Issue: Peak Tailing (


)
Root Cause:  Secondary electrostatic interactions between the basic pyridine nitrogen and residual silanol groups on the stationary phase, exacerbated by the electron-donating effects of the amino and methoxy substituents.

Phase 1: The Chemistry Check (Mobile Phase Optimization)

Q1: I am seeing significant tailing (As > 2.0) on a standard C18 column. What is the first parameter I should adjust?

A: The first and most critical parameter is Mobile Phase pH . Because 6-Amino-4-methoxynicotinic acid contains both a basic pyridine nitrogen and an acidic carboxyl group, its ionization state is pH-dependent.

  • The Mechanism: The 6-amino and 4-methoxy groups are electron-donating, which significantly increases the basicity of the pyridine nitrogen (likely pKa

    
     6.0–7.0) compared to unsubstituted nicotinic acid.
    
  • The Problem: At neutral pH (pH 6–7), the molecule exists largely as a zwitterion (COO

    
     and NH
    
    
    
    ). The positively charged nitrogen interacts strongly with ionized silanols (Si-O
    
    
    ) on the silica surface, causing "drag" or tailing.[1]
  • The Solution: Lower the pH to 2.0 – 2.5 .

    • Why? At pH 2.0, the silanol groups (pKa

      
       3.5–4.5) are protonated (neutral Si-OH), suppressing the cation-exchange mechanism. Simultaneously, the carboxyl group of your analyte is protonated (neutral), reducing polarity and improving retention on C18.
      

Q2: Which buffer system do you recommend for this pH range?

A:

Detection Mode Recommended Buffer Concentration Notes

| UV (HPLC) | Potassium Phosphate (


) | 20–25 mM | Excellent buffering capacity at pH 2.0–2.5. Non-volatile. |
| MS (LC-MS)  | Ammonium Formate / Formic Acid | 10–20 mM | Volatile. Adjust to pH 2.5 with Formic Acid. |

Expert Insight: Avoid unbuffered mobile phases (e.g., just water/acid). The local pH inside the pore structure can shift as the analyte elutes, leading to distorted peak shapes. A buffer strength of at least 20 mM is required to mask active sites effectively.

Phase 2: The Hardware Check (Stationary Phase)

Q3: Even at pH 2.5, I see slight tailing. Is my column choice incorrect?

A: Standard C18 columns often possess "Type A" silica with high metal content and acidic silanols. For aminonicotinic acids, you require a Type B (High Purity) End-capped column or a Polar-Embedded phase.

  • Recommendation 1: Polar-Embedded C18 (e.g., Amide or Carbamate group in the chain)

    • Mechanism:[2][3][4] The embedded polar group creates a "water shield" near the silica surface, preventing the basic analyte from reaching the residual silanols.

  • Recommendation 2: Mixed-Mode Cation Exchange (C18 + SCX)

    • Mechanism:[2][3][4] Instead of fighting the ionic interaction, this column utilizes it. The acidic groups on the column retain the basic nitrogen, while the C18 chain retains the hydrophobic core. This often turns a tailing peak into a sharp, well-retained peak.

Q4: Can I use an ion-pairing reagent?

A: Yes, as a "Nuclear Option" if pH adjustment fails.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase (phosphate buffer).

  • Logic: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them so your analyte cannot interact.

  • Warning: TEA is difficult to remove from columns and is generally incompatible with LC-MS (signal suppression).

Phase 3: Diagnostic Workflows

Workflow 1: Systematic Troubleshooting Logic

TroubleshootingLogic Start Issue: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->CheckPH AdjustPH Action: Adjust pH to 2.0-2.3 Use Phosphate Buffer CheckPH->AdjustPH No CheckCol Step 2: Check Column Type Is it End-capped / Type B? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to Polar-Embedded C18 or Mixed-Mode Column CheckCol->ChangeCol No CheckLoad Step 3: Check Mass Load Is sample conc. too high? CheckCol->CheckLoad Yes ChangeCol->CheckLoad Dilute Action: Dilute Sample 1:10 in Mobile Phase CheckLoad->Dilute Yes AddTEA Step 4: Add Ion-Pairing Agent (Only for UV methods) CheckLoad->AddTEA No Dilute->AddTEA Success Protocol Validated AddTEA->Success Tailing Resolved

Caption: Decision tree for isolating the root cause of peak asymmetry in zwitterionic pyridine derivatives.

Workflow 2: Molecular Interaction Mechanism

MolecularInteraction cluster_pH Effect of Low pH (2.0) Analyte 6-Amino-4-methoxynicotinic Acid Pyridine N (+) Carboxyl (Neutral) Silanol Silica Surface SiO- (Ionized) SiOH (Neutral) Analyte:N->Silanol:Si Strong Electrostatic Attraction (Causes Tailing) Silanol:Si->Silanol:SiH H+ shifts equilibrium Buffer Buffer Cation (K+ or H+) Buffer->Silanol:Si Blocks/Protonates Site

Caption: Mechanistic view of the "Silanol Drag" effect. At pH > 3, ionized silanols trap the protonated pyridine nitrogen. Low pH neutralizes the silanol surface.

References

  • Dolan, J. W. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[5] Available at: [Link]

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Cited for silanol activity mechanisms).
  • Helix Chromatography. (2024). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Process Scale-Up for 6-Amino-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis of 6-Amino-4-methoxynicotinic Acid (CAS: 1060805-18-6) Target Audience: Process Chemists, CMC Leads, and Scale-Up Engineers.

Process Overview & Logic

This guide details the scale-up strategy for 6-Amino-4-methoxynicotinic acid , a critical scaffold often used in the synthesis of kinase inhibitors (e.g., Sorafenib analogs).

The most robust scalable route utilizes Ethyl 4,6-dichloronicotinate as the starting material. This approach relies on the intrinsic electronic difference between the C4 and C6 positions of the pyridine ring to achieve regioselectivity without the need for expensive transition metal catalysts in the early stages.

Synthetic Workflow (DOT Visualization)

SynthesisRoute SM Ethyl 4,6-dichloronicotinate (Starting Material) Step1 Step 1: Regioselective SnAr (Methoxylation) SM->Step1 NaOMe, MeOH -10°C to 0°C Int1 Intermediate 1: Ethyl 4-methoxy-6-chloronicotinate Step1->Int1 Step2 Step 2: High-Pressure Amination (Ammonolysis) Int1->Step2 NH3 (aq/liq) 100-120°C, 5-10 bar Int2 Intermediate 2: Ethyl 6-amino-4-methoxynicotinate Step2->Int2 Step3 Step 3: Hydrolysis & Isolation (Zwitterion Formation) Int2->Step3 NaOH, then HCl pH Adjustment Product Target: 6-Amino-4-methoxynicotinic Acid Step3->Product

Caption: Three-step cascade exploiting the differential electrophilicity of C4 and C6 positions on the pyridine ring.

Critical Process Parameters (CPP) & Troubleshooting

Step 1: Regioselective Methoxylation

Reaction: Displacement of C4-Cl by Methoxide. Mechanism: Nucleophilic Aromatic Substitution (SnAr).[1] The Challenge: The C4 and C6 positions are both electrophilic. However, the C4 position is electronically activated by the para-relationship to the pyridine nitrogen and the ortho-relationship to the electron-withdrawing ester group.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High levels of 6-methoxy isomer (Regioisomer) Temperature too high during addition.Maintain internal temperature between -10°C and 0°C during NaOMe addition. Kinetic control favors C4; thermodynamic equilibration may favor mixtures.
Formation of 4,6-dimethoxy impurity Excess NaOMe used.Strictly limit NaOMe to 1.0–1.05 equivalents . Do not use excess base "to push conversion."
Incomplete Conversion (>5% SM remains) Anhydrous conditions compromised.Ensure MeOH is dry (<0.1% water). Water competes with methoxide, creating hydroxy-impurities that stall the reaction.

Expert Insight: Upon scale-up, the exotherm of alkoxide addition is significant. Use a dosing pump to control the addition rate based on reactor cooling capacity. Do not rely on batch dumping.

Step 2: Amination of the Deactivated Ring

Reaction: Displacement of C6-Cl by Ammonia. The Challenge: The introduction of the 4-methoxy group (Step 1) donates electron density into the ring via resonance, significantly deactivating the C6 position toward further nucleophilic attack. Standard atmospheric reflux with aqueous ammonia will likely fail or take days.

Troubleshooting Guide:

  • Q: The reaction stalls at 60-70% conversion after 24 hours.

    • A: You are likely fighting deactivation.

      • Option A (Physical): Increase temperature to 110–130°C in a pressure vessel (autoclave). Ammonia pressure should be maintained at 5–10 bar.

      • Option B (Catalytic): If high pressure is unavailable, use a copper catalyst (e.g., CuI/L-proline or CuSO4) to facilitate the displacement at lower pressures (Ullmann-type coupling).

  • Q: The product is dark/tarry.

    • A: Oxidative degradation of the amine. Ensure the autoclave is purged with Nitrogen (

      
      ) before heating. Use degassed aqueous ammonia.
      
Step 3: Hydrolysis & Zwitterion Isolation

Reaction: Saponification of the ethyl ester and precipitation. The Challenge: The product is an amino-acid (amphoteric). It exists as a zwitterion.[2] Solubility is lowest at its isoelectric point (pI).

Protocol for Isolation:

  • Treat Intermediate 2 with NaOH (2.5 eq) in MeOH/Water.

  • Once hydrolysis is complete (HPLC check), distill off MeOH.

  • Critical Step: Slowly acidify the aqueous residue with 6N HCl.

  • Target pH: The calculated pI is approximately 4.5 – 5.5 .

    • Observation: The solution will cloud over as you approach pH 6.

    • Action: Continue acidification slowly to pH 4.8. Stir for 2 hours to age the crystal.

    • Warning: If you overshoot to pH 1, the product will redissolve as the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Can I reverse the order (Amination first, then Methoxylation)? A: No. Amination at C4/C6 creates an amino-pyridine. The strong electron-donating nature of the amine (


) will completely deactivate the ring toward the second SnAr reaction (methoxylation). You must install the weaker donor (Methoxy) first, or use the halogenated precursor for both steps before converting.

Q2: How do I confirm the regiochemistry without a crystal structure? A: Use 1H-NMR (NOESY).

  • Target (4-OMe, 6-NH2): You should see an NOE correlation between the Methoxy protons and the C5-aromatic proton.

  • Wrong Isomer (6-OMe, 4-NH2): The Methoxy protons will not show a strong NOE to the C5 proton if the amine is at C4 (due to distance/geometry differences), or shifts will differ significantly. Additionally, C4-substitution usually shifts the C5 proton signal upfield compared to C6-substitution.

Q3: Is chromatography required for the final step? A: For scale-up, chromatography should be avoided. The zwitterionic nature of the final product allows for high-purity isolation (>98%) via pH-controlled precipitation . If impurities remain, recrystallize from water/ethanol (hot/cold) rather than using silica columns.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens on air exposure (oxidation).
HPLC Purity > 98.0% (a/a)Monitor regioisomer (RRT ~0.9 or 1.1).
1H NMR (DMSO-d6)

~3.9 (s, 3H, OMe), ~6.5 (s, 2H, NH2)
Distinctive singlets for C2 and C5 protons.
Mass Spec (ESI+) [M+H]+ = 169.15
Solubility Soluble in DMSO, dil. HCl, dil. NaOHPoorly soluble in water/DCM at neutral pH.

References

  • BenchChem. Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. (Discusses C4 vs C6 reactivity).

  • ChemicalBook. 6-Amino-4-methoxynicotinic acid Properties and Synthesis. (Physical properties and hydrolysis conditions).[2][3][4][5][6][7]

  • Sigma-Aldrich. Ethyl 4,6-dichloronicotinate Product Information. (Starting material specifications).

  • Master Organic Chemistry. Isoelectric Points of Amino Acids and Zwitterions. (Theoretical basis for pH 4.8 isolation).

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of 6-Amino-4-methoxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with chiral analogs of 6-Amino-4-methoxynicotinic acid. Our focus is to provide in-depth, actionable strategies to address a critical challenge in their synthesis: the prevention of racemization during amide bond formation and other key transformations. This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to troubleshoot effectively and maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for my chiral nicotinic acid analogs?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1] In drug development, the three-dimensional structure of a molecule is paramount to its biological activity. Often, only one enantiomer is therapeutically active, while the other may be inactive, less active, or even cause harmful side effects.[2] The loss of stereochemical purity during synthesis leads to diastereomeric impurities in subsequent steps, which are often difficult and costly to separate, reducing the yield of the desired active pharmaceutical ingredient (API) and complicating regulatory approval.[2]

Q2: What are the primary chemical mechanisms that cause racemization when I activate the carboxylic acid group of my analog?

A: When you activate the carboxylic acid for a reaction like an amide coupling, the proton on the adjacent chiral carbon (the α-proton) becomes more acidic and susceptible to removal. This leads to racemization through two primary pathways.[2][3]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for N-acylated precursors.[2] The activated carboxyl group is attacked intramolecularly by the oxygen of the N-acyl group's carbonyl, forming a planar, achiral oxazolone intermediate.[1][4] This intermediate can be protonated from either face, leading to a loss of stereochemical information.[4][5]

  • Direct Enolization (α-Proton Abstraction): In the presence of a base, the α-proton of the activated acid can be directly removed to form a planar, achiral enolate intermediate.[2] Reprotonation of this enolate occurs from either side, resulting in racemization.[1] This pathway is particularly relevant when strong bases are used.

Racemization_Mechanisms cluster_start cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway start Activated Chiral L-Amino Acid Analog ox_intermediate Planar Oxazolone Intermediate start->ox_intermediate Intramolecular Cyclization en_intermediate Planar Enolate Intermediate start->en_intermediate Base-catalyzed α-proton abstraction rac_ox Racemized Oxazolone ox_intermediate->rac_ox Base-catalyzed epimerization rac_peptide_ox Racemized Peptide rac_ox->rac_peptide_ox Aminolysis rac_activated Racemized Activated Intermediate en_intermediate->rac_activated Reprotonation rac_peptide_en Racemized Peptide rac_activated->rac_peptide_en Coupling

Caption: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting Guide
Problem: I'm observing significant levels of the undesired diastereomer in my coupled product. How do I diagnose and fix this?

A: High levels of epimerization are a common but solvable problem. The key is to systematically evaluate the critical parameters of your reaction that influence the competition between the desired coupling reaction and the undesired racemization pathways.[1] The lifetime of the highly reactive activated intermediate is the crucial factor; a faster coupling rate relative to the racemization rate will preserve stereochemical integrity.[1]

Follow this logical workflow to identify the source of the issue.

Troubleshooting_Workflow start High Epimerization Detected reagent_check Step 1: Evaluate Coupling Reagent & Additives start->reagent_check reagent_q Using carbodiimide (DCC, EDC, DIC) alone? reagent_check->reagent_q base_check Step 2: Scrutinize the Base base_q Using a strong, non-hindered base (e.g., Triethylamine)? base_check->base_q temp_check Step 3: Check Reaction Temperature temp_q Running reaction at room temperature or elevated? temp_check->temp_q solvent_check Step 4: Consider the Solvent solvent_q Using CHCl3, CH2Cl2, or MeCN? solvent_check->solvent_q reagent_sol Action: Add HOAt or OxymaPure. Consider switching to HATU or PyBOP. reagent_q->reagent_sol Yes reagent_ok Using modern uronium/phosphonium reagent or additives. reagent_q->reagent_ok No reagent_sol->base_check reagent_ok->base_check base_sol Action: Switch to a weaker (NMM) or more sterically hindered base (DIPEA, Collidine). Use only 1 equivalent for salt neutralization. base_q->base_sol Yes base_ok Using a recommended base. base_q->base_ok No base_sol->temp_check base_ok->temp_check temp_sol Action: Lower temperature to 0°C or below. Pre-activate acid at low temp before adding amine. temp_q->temp_sol Yes temp_ok Running at ≤ 0°C. temp_q->temp_ok No temp_sol->solvent_check temp_ok->solvent_check solvent_sol Action: If solubility permits, switch to DMF, THF, or DMSO, which can favor coupling over racemization. solvent_q->solvent_sol Yes

Caption: A logical workflow for troubleshooting high racemization levels.

In-Depth Guides & Protocols
Guide 1: Selection of Coupling Reagents and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[6] Carbodiimides like DCC or EDC form a highly reactive O-acylisourea intermediate that is very susceptible to racemization.[7] The strategy is to intercept this intermediate with an additive to form a more stable active ester that is less prone to racemization.[6][7]

Additive_Mechanism cluster_main Role of Additives in Carbodiimide Coupling cluster_no_additive Pathway A: No Additive cluster_with_additive Pathway B: With Additive (e.g., HOAt) start R-COOH + DIC o_acyl Highly Reactive O-Acylisourea Intermediate start->o_acyl racemization Fast Racemization o_acyl->racemization active_ester More Stable HOAt-Active Ester o_acyl->active_ester + HOAt peptide_rac Racemized Peptide racemization->peptide_rac + Amine peptide_clean Optically Pure Peptide active_ester->peptide_clean + Amine

Caption: How additives intercept reactive intermediates to suppress racemization.

Comparative Data on Coupling Reagents

Reagent ClassExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives) Require additives like HOBt, HOAt, or Oxyma to suppress racemization.[8][9] EDC is water-soluble, simplifying workup.[10]
Additives HOBt, HOAt, OxymaPure(Used with above) Intercept reactive intermediates.[6] HOAt and Oxyma are generally more effective at suppression than HOBt.[1][6]
Uronium/Aminium Salts HBTU, HATU, HCTULow Highly efficient and fast-acting, which minimizes the lifetime of the activated intermediate.[10][11] HATU is often superior for sterically hindered couplings.[11] Requires a tertiary base for activation.[11][12]
Phosphonium Salts PyBOP, PyAOPLow Offer high coupling efficiency with low racemization risk.[8] Byproducts can sometimes be difficult to remove.
Novel Reagents Ynamides, T3PVery Low Ynamides can be used under near-neutral conditions, avoiding base-induced racemization.[13][14] T3P is known for high efficiency and low toxicity.[8]

Recommendation: For sensitive substrates, start with a modern uronium/aminium salt like HATU or a carbodiimide in combination with a high-performance additive like OxymaPure or HOAt.[6][11]

Guide 2: The Critical Role of Base and Solvent
  • Base Selection: The presence, strength, and steric hindrance of the base are crucial.[3][6]

    • Avoid: Strong, non-hindered bases like triethylamine (TEA) accelerate proton abstraction and significantly increase racemization.[3]

    • Prefer: Use weaker bases like N-methylmorpholine (NMM) (pKa ~7.4) or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) (pKa ~10.1) or 2,4,6-collidine (pKa ~7.4).[3][6] Collidine often produces the least racemization due to its significant steric bulk and moderate basicity.[3]

    • Stoichiometry: If your amine component is a salt (e.g., HCl or TFA salt), use only one equivalent of base to neutralize it. Excess base can promote racemization. Uronium/aminium salt couplings require a base for the activation step itself, typically two equivalents in total.[12]

  • Solvent Effects: The polarity of the solvent can influence the relative rates of coupling and racemization.[15] While often dictated by reagent solubility, some solvents are more favorable.

    • Studies have shown that for active ester couplings, solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) provide a lower ratio of racemization to coupling rate.[15]

    • Solvents like chloroform, dichloromethane, and acetonitrile can be less favorable, showing a higher propensity for racemization relative to the desired reaction.[15]

Guide 3: Optimizing Reaction Conditions
  • Temperature: This is a simple yet powerful parameter. Lowering the reaction temperature decreases the rate of all reactions, but often has a more pronounced effect on the rate of racemization.

    • Action: Perform couplings at 0°C. For particularly sensitive substrates, consider dropping the temperature to -15°C or lower. It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent at 0°C for a few minutes before adding the amine component.[2]

  • Reaction Time: Prolonged exposure of the activated carboxylic acid to the reaction conditions, especially in the presence of base, increases the opportunity for racemization.[16]

    • Action: Use efficient coupling reagents that ensure the reaction goes to completion quickly (e.g., HATU reactions can be complete in minutes).[10] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization during the coupling of a chiral 6-amino-4-methoxynicotinic acid analog.

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral carboxylic acid analog (1.0 eq) in anhydrous DMF.

    • Add OxymaPure (1.2 eq).

    • If the amine component is an HCl or TFA salt, add 1.0 eq of N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

    • Stir the mixture at 0°C for a pre-activation period of 5-10 minutes.

  • Coupling:

    • Add a solution of the amine component (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

    • Once complete, filter off the diisopropylurea byproduct.

    • Perform a standard aqueous workup to isolate the crude product. Purify by column chromatography or crystallization.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your final product.

  • Sample Preparation:

    • Prepare an authentic, enantiomerically pure sample of the desired product diastereomer if available.

    • Prepare a sample of the racemized or epimerized product if possible. This can sometimes be achieved by treating the pure product with a strong base (e.g., DBU) to force epimerization, which helps in peak identification.

    • Dissolve a small, accurately weighed amount of your crude or purified reaction product in a suitable mobile phase solvent.

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., Chiralpak® or Chiralcel® series). The choice of column and mobile phase (often hexane/isopropanol or similar) is highly substrate-dependent and requires method development.

    • Separate the desired diastereomer from the undesired epimer using an isocratic elution method.

    • Integrate the peak areas for both diastereomers.

  • Calculation:

    • Calculate the percentage of the undesired epimer (% Epimer) using the following formula: % Epimer = (Area of Undesired Epimer / (Area of Desired Diastereomer + Area of Undesired Epimer)) * 100

    • The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated from this value.

References
  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Retrieved March 3, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Papide. Retrieved March 3, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 3, 2026, from [Link]

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. Retrieved March 3, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018). Angewandte Chemie International Edition. Retrieved March 3, 2026, from [Link]

  • Kemp, D. S. (1990). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 455-472). Georg Thieme Verlag.
  • Wang, P., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved March 3, 2026, from [Link]

  • Benoiton, N. L., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved March 3, 2026, from [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved March 3, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 3, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Retrieved March 3, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Amino-4-methoxynicotinic acid vs. 6-Amino-4-methylnicotinic acid in Biological Assays

[1][2]

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization, the choice between a methyl (-CH₃) and a methoxy (-OCH₃) substituent at the 4-position of the 6-aminonicotinic acid scaffold is a critical decision point.[1][2]

While both compounds serve as versatile building blocks for kinase inhibitors (notably CDK4/6) and other heterocyclic therapeutics, they drive divergent biological outcomes:[1][2]

  • 6-Amino-4-methylnicotinic acid is the industry standard for optimizing hydrophobic interactions within ATP-binding pockets, offering superior metabolic stability and lipophilic ligand efficiency (LLE).[1][2]

  • 6-Amino-4-methoxynicotinic acid is a strategic alternative used to introduce hydrogen bond acceptors and modulate solubility, often employed when the target pocket contains specific polar residues or when the scaffold requires physicochemical "tuning" (e.g., lowering LogP).[1][2]

This guide dissects the mechanistic, physicochemical, and experimental differences between these two scaffolds to assist researchers in rational library design.[1][2]

Physicochemical & Structural Analysis

The biological performance of these fragments is dictated by their electronic and steric profiles.[1][2] The 4-position is often solvent-exposed or buried in a "gatekeeper" region of kinase active sites, making the substituent choice pivotal.[1][2]

Comparative Properties Table
Feature6-Amino-4-methylnicotinic acid6-Amino-4-methoxynicotinic acid
CAS Number 179555-11-41060805-18-6
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₃
Substituent Effect +I (Inductive Donor) : Increases electron density on pyridine ring slightly; lipophilic.[1][2]+R (Resonance Donor) / -I (Inductive Withdrawal) : Stronger electron donation to ring; H-bond acceptor capability.[1][2]
Steric Bulk Small (Van der Waals vol. ~23 ų)Moderate (Van der Waals vol. ~38 ų); conformational flexibility of O-Me bond.[1][2]
Lipophilicity (cLogP) Higher (~0.8 - 1.[1][2]2)Lower (~0.3 - 0.[1][2]7) due to polar oxygen.[1][2]
H-Bonding Donor: 1 (NH₂), Acceptor: 2 (N, COOH)Donor: 1, Acceptor: 3 (Added ether oxygen).[1][2]
Metabolic Liability Low (Benzylic oxidation possible but slow)Moderate (O-demethylation by CYPs is a common risk).[1][2]
Primary Application Hydrophobic pocket filling; Kinase inhibitors (e.g., CDK4/6).[1][2]Solubility enhancement; Targeting specific H-bond donors in active site.

Biological Assay Performance: The Kinase Context[1][2]

The most prominent application of these scaffolds is in the synthesis of ATP-competitive kinase inhibitors .[1][2] The 6-amino-nicotinic acid core mimics the adenine ring of ATP, forming key hinge-binding interactions.[1][2]

Case Study: CDK4/6 Inhibition

In the development of pyrrolopyrimidine-based CDK4/6 inhibitors (analogs of Palbociclib/Ribociclib), the 4-methyl variant is frequently preferred.[1][2]

  • Mechanism: The methyl group fits snugly into a hydrophobic sub-pocket adjacent to the gatekeeper residue.[1][2] It displaces water molecules, providing an entropic gain in binding energy.[1][2]

  • Experimental Data:

    • Potency: Analogs with the 4-methyl group often show 2-5x lower IC₅₀ values compared to unsubstituted analogs due to the hydrophobic effect.[1][2]

    • Selectivity: The shape complementarity of the methyl group can improve selectivity against off-target kinases with smaller pockets.[1][2]

When to Switch to 4-Methoxy?

The 4-methoxy variant is deployed in "Scaffold Hopping" campaigns when:

  • Solubility Issues Arise: If the lead compound is too lipophilic (high LogP), the methoxy group lowers LogP while maintaining the core geometry.[1][2]

  • Specific Interactions: If the protein target has a backbone amide or a side-chain donor (e.g., Lysine, Serine) near the 4-position, the methoxy oxygen can accept a hydrogen bond, potentially increasing affinity (Enthalpic gain) despite the entropic cost.[1][2]

Decision Logic & SAR Workflow

The following diagram illustrates the decision process for selecting between these two building blocks during a Hit-to-Lead campaign.

SAR_Decision_TreeStartHit Validation:6-Aminonicotinic Acid CoreCheck_PocketAnalyze Target Pocket(X-ray / Homology Model)Start->Check_PocketHydrophobicHydrophobic Pocket Available?(Val, Leu, Phe)Check_Pocket->HydrophobicPolarH-Bond Donor Available?(Lys, Ser, Backbone NH)Hydrophobic->PolarNoSelect_MethylSelect 4-Methyl Variant(CAS 179555-11-4)Hydrophobic->Select_MethylYes (Fill space)Polar->Select_MethylNo (Default to Methyl)Select_MethoxySelect 4-Methoxy Variant(CAS 1060805-18-6)Polar->Select_MethoxyYes (Target Interaction)Outcome_MethylOutcome:High Ligand EfficiencyMetabolic StabilitySelect_Methyl->Outcome_MethylOutcome_MethoxyOutcome:Improved SolubilitySpecific H-BondingSelect_Methoxy->Outcome_Methoxy

Figure 1: SAR Decision Tree for selecting 4-substituents on the nicotinic acid scaffold based on protein binding site characteristics.

Experimental Protocols

To objectively compare these fragments, researchers typically synthesize a matched pair of inhibitors and evaluate them in a biochemical kinase assay.[2]

A. Synthesis of Matched Pair Probes (General Procedure)

Note: This protocol assumes coupling the nicotinic acid fragment to a secondary amine core (e.g., a piperazine or pyrrolidine moiety).[2]

  • Activation: Dissolve 1.0 eq of the specific nicotinic acid (Methyl or Methoxy variant) in DMF. Add 1.5 eq HATU and 2.0 eq DIPEA .[1]

  • Coupling: Add 1.0 eq of the amine core.[1][2] Stir at RT for 2-4 hours.[1][2]

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then NaHCO₃. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (MeOH/DCM gradient).

    • Observation: The Methoxy variant is more polar and will elute later than the Methyl variant.[1][2]

B. Biochemical Potency Assay (IC₅₀ Determination)

Objective: Quantify the shift in potency caused by the 4-substituent.[1][2]

  • Reagents: Recombinant Kinase (e.g., CDK4/CyclinD1), ATP (at Km), Peptide Substrate (e.g., Rb protein fragment), Test Compounds.

  • Detection: ADP-Glo™ (Promega) or HTRF (Cisbio).[1][2]

  • Protocol:

    • Prepare 10-point serial dilutions of Methyl-analog and Methoxy-analog in DMSO.

    • Incubate with Kinase/Substrate mix for 60 min.

    • Add ATP to start reaction.[1][2]

    • Stop reaction and read luminescence/fluorescence.[1][2]

    • Analysis: Fit curves to the Hill equation.

    • Success Criterion: A >3-fold shift in IC₅₀ indicates a significant structural preference.[1][2]

Conclusion & Recommendation

For initial screening and hydrophobic pocket targeting , 6-Amino-4-methylnicotinic acid is the superior default choice.[1][2] It offers a predictable SAR profile, higher ligand efficiency, and avoids the metabolic risks associated with ether dealkylation.[2]

6-Amino-4-methoxynicotinic acid should be reserved for optimization phases where:

  • Solubility is a limiting factor.[1][2]

  • Structural biology (X-ray/Cryo-EM) reveals a specific opportunity for hydrogen bonding at the 4-position.[1][2]

  • The target pocket is solvent-exposed, allowing the larger methoxy group to be accommodated without steric clash.[1][2]

References
  • Sigma-Aldrich. 6-Amino-4-methylnicotinic acid Product Information & CAS 179555-11-4.[2]Link (Representative Link for sourcing).[1][2]

  • BenchChem. Methyl 6-amino-4-methylnicotinate: Synthesis and Biological Relevance.Link[1][2]

  • BenchChem. Methyl 6-amino-4-methoxynicotinate: Chemical Properties and Applications.Link[1][2]

  • Google Patents. Pyrrolopyrimidine compounds as inhibitors of CDK4/6 (WO2011101409A1).[1][2] Describes the use of 6-Amino-4-methylnicotinic acid as a key intermediate.[1][2][4] Link

  • PubChem. 6-Aminonicotinic acid (Parent Scaffold) Biological Activity.[1][2]Link[1][2]

Validation of a Telescoped Continuous-Flow Synthesis for 6-Amino-4-methoxynicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Validation

Executive Summary & Rationale

6-Amino-4-methoxynicotinic acid (CAS 1060805-18-6) is a highly functionalized pyridine building block of paramount importance in the design of targeted therapeutics, including kinase inhibitors and neurodegenerative disease modulators. The strategic placement of an amino group at the 6-position and a methoxy group at the 4-position on a nicotinic acid scaffold provides a versatile pharmacophore for hydrogen bonding and steric mapping in modern drug discovery[1].

Historically, the synthesis of this compound relies on a multi-step batch methodology involving the nucleophilic aromatic substitution (SNAr) of a halogenated precursor (e.g., methyl 6-amino-4-chloronicotinate) with sodium methoxide, followed by alkaline hydrolysis of the ester [1]. However, this traditional batch approach is plagued by extended reaction times, high solvent consumption, and safety concerns associated with scaling up exothermic SNAr reactions.

To address these bottlenecks, we have validated a novel, telescoped continuous-flow synthetic method. This guide objectively compares the performance, scalability, and environmental impact of the new continuous-flow process against the traditional batch alternative, supported by rigorous experimental data.

Mechanistic Pathway & Synthetic Strategy

The synthesis relies on the inherent electrophilicity of the pyridine ring. The electron-withdrawing ester group at the 3-position strongly activates the 4-position toward SNAr. In the traditional batch method, the reaction is limited by the boiling point of methanol (65 °C), requiring 12–24 hours to achieve full conversion.

By transitioning to a microreactor-based continuous-flow system, we can utilize a back-pressure regulator (BPR) to superheat the methanolic solvent system well above its atmospheric boiling point (e.g., 120 °C) while maintaining it in the liquid phase. According to the Arrhenius equation, this dramatic increase in thermal energy accelerates the SNAr kinetics exponentially, reducing the reaction time from hours to minutes [2]. The intermediate methyl 6-amino-4-methoxynicotinate is then directly telescoped into a second heated microreactor for alkaline hydrolysis, eliminating the need for intermediate isolation and minimizing yield loss [3].

G A Precursor + MeOH (Pump A) C Microreactor 1: SNAr 120°C, 100 psi, 5 min A->C B NaOMe / MeOH (Pump B) B->C E Microreactor 2: Hydrolysis 80°C, 100 psi, 3 min C->E Intermediate Ester D Aq. NaOH (Pump C) D->E G In-line Crystallization & Filtration E->G Carboxylate Salt F Aq. HCl (Pump D) F->G H 6-Amino-4-methoxy- nicotinic acid G->H Pure Product

Telescoped continuous-flow reactor setup for the synthesis of 6-Amino-4-methoxynicotinic acid.

Methodological Comparison & Experimental Protocols

Method A: Traditional Batch Synthesis (The Alternative)

Causality & Design: The batch method relies on prolonged reflux to overcome the activation energy barrier of the SNAr reaction at ambient pressure. The extended thermal exposure often leads to minor des-chloro degradation pathways, requiring extensive downstream purification.

  • SNAr Stage: To a round-bottom flask equipped with a reflux condenser, add methyl 6-amino-4-chloronicotinate (1.0 eq) and a 0.5 M solution of sodium methoxide in methanol (3.0 eq).

  • Heating: Heat the mixture to reflux (65 °C) under a nitrogen atmosphere for 18 hours. Monitor via TLC until the starting material is entirely consumed.

  • Hydrolysis: Cool the mixture to room temperature. Add a 2.0 M aqueous sodium hydroxide solution (3.0 eq) and heat to 50 °C for an additional 4 hours to hydrolyze the methyl ester.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Acidify the aqueous layer with 1.0 M HCl to pH 3.5 to precipitate the product.

  • Isolation: Filter the crude solid, wash with cold water, and recrystallize from ethanol to yield the final product.

Method B: Telescoped Continuous-Flow Synthesis (The New Method)

Causality & Design: This self-validating system utilizes precise stoichiometric control via HPLC pumps and extreme temperature/pressure regimes to force the reaction to rapid completion. System equilibrium is self-validated via in-line UV-Vis spectroscopy, ensuring that any deviation in pump flow rates immediately flags an out-of-specification (OOS) event before crystallization.

  • System Priming: Prime a dual-stage microreactor system (PFA tubing, 1.0 mm ID) with methanol and water. Set a system-wide back-pressure regulator (BPR) to 100 psi to maintain all solvents in the liquid phase at elevated temperatures.

  • SNAr Stage (Reactor 1): Pump a 0.5 M solution of methyl 6-amino-4-chloronicotinate in methanol (Pump A, 1.0 mL/min) and a 1.5 M solution of NaOMe in methanol (Pump B, 1.0 mL/min) into a PEEK T-mixer. Route the mixed stream through Reactor 1 (heated to 120 °C). The residence time is strictly controlled to 5.0 minutes, ensuring quantitative conversion to the methoxy ester without thermal degradation [2].

  • Hydrolysis Stage (Reactor 2): The effluent from Reactor 1 meets a stream of 2.0 M aqueous NaOH (Pump C, 1.0 mL/min) at a second T-mixer. The combined stream enters Reactor 2 (heated to 80 °C) with a residence time of 3.0 minutes to effect complete saponification [3].

  • In-line Acidification & Isolation: The carboxylate salt effluent is continuously intercepted by a stream of 2.0 M HCl (Pump D, 1.5 mL/min) in a cooling loop (20 °C), dropping the pH to exactly 3.5. The sudden pH shift in a confined micro-channel induces uniform nucleation, yielding a continuous suspension of 6-amino-4-methoxynicotinic acid that is collected via an in-line continuous filtration unit.

Performance Data & Analytics

To objectively validate the continuous-flow method, we conducted a head-to-head comparison with the batch process at a 100-gram scale. The quantitative data is summarized below:

Performance MetricTraditional Batch MethodContinuous-Flow MethodImprovement Factor / Notes
Total Reaction Time 22 hours8.0 minutes (residence)> 160x faster processing
Overall Isolated Yield 68%92%+ 24% absolute yield increase
Purity (HPLC-UV) 94.5%99.2%Eliminated thermal degradation byproducts
Space-Time Yield (STY) 12 g·L⁻¹·h⁻¹850 g·L⁻¹·h⁻¹~ 70x increase in reactor efficiency
E-factor (kg waste/kg product)451273% reduction in solvent waste

Data Interpretation: The continuous-flow method demonstrates a vastly superior thermodynamic profile. By eliminating the long thermal residence times of the batch process, we successfully suppressed the formation of side products, directly resulting in the 99.2% purity profile. Furthermore, the E-factor is drastically reduced due to the elimination of intermediate workup solvents and the high atom economy of the telescoped sequence.

Conclusion

The validation of the telescoped continuous-flow method for 6-amino-4-methoxynicotinic acid proves that transitioning from batch to flow chemistry offers transformative advantages for pyridine functionalization. By leveraging superheated SNAr conditions and in-line alkaline hydrolysis, researchers can achieve near-quantitative yields, exceptional purity, and massive improvements in space-time yield. This establishes the continuous-flow protocol as the definitive standard for scaling this critical pharmaceutical intermediate.

References

  • Methyl 6-amino-4-methoxynicotinate and 6-Amino-4-methoxynicotinic acid Synthesis Pathways Source: Benchchem URL:1

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction Source: Beilstein Journal of Organic Chemistry URL:2

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: MDPI (Molecules) URL:3

Sources

Comparative Cross-Reactivity Analysis of 6-Amino-4-methoxynicotinic Acid Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of compound selectivity to minimize off-target effects and enhance clinical safety. This guide provides a comprehensive framework for conducting cross-reactivity studies on a series of novel kinase inhibitors derived from the "6-Amino-4-methoxynicotinic acid" scaffold. We present a tiered experimental strategy, from broad panel screening to cell-based validation, designed to comparatively assess the selectivity profiles of three lead candidates: Derivative A , Derivative B , and the optimized lead, Candidate C . By integrating biochemical data with cellular functional assays, this guide establishes a robust, self-validating workflow for selecting a lead candidate with the optimal balance of on-target potency and off-target safety, providing researchers and drug development professionals with a practical and scientifically rigorous approach to selectivity profiling.

Introduction: The Imperative for Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. While this homology has enabled the development of broad classes of inhibitors, it also presents a formidable challenge: ensuring that a drug candidate potently inhibits its intended target without engaging a multitude of other kinases, an event known as cross-reactivity or off-target activity. Such promiscuity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.

The 6-Amino-4-methoxynicotinic acid scaffold has emerged as a promising starting point for the development of inhibitors targeting the XYZ family of kinases, which are implicated in various proliferative diseases. Early-stage development has yielded several derivatives with high on-target potency. However, their success in the clinic is contingent upon a thorough characterization of their selectivity profile. This guide outlines the critical experiments required to de-risk these compounds by comparing their cross-reactivity profiles.

The Tiered Strategy for Selectivity Profiling

A successful selectivity profiling campaign does not rely on a single experiment but rather a strategic, tiered approach. This "cascade" allows for the rapid elimination of promiscuous compounds using high-throughput methods before committing more resource-intensive cellular and functional assays to the most promising candidates.

Our workflow is designed to provide a progressively deeper understanding of each derivative's behavior, starting broad and becoming more physiologically relevant at each step.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Quantitative Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement & Functional Impact A Primary Target Assay (XYZ Kinase IC50) B Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan®) ~400 Kinases @ 1µM A->B Initial Potency Confirmed C Dose-Response (IC50) Assays for Primary Off-Targets B->C Identify Hits (<50% Binding) D Cellular Target Engagement Assay (e.g., NanoBRET™) C->D Quantify Off-Target Potency E Cell-Based Off-Target Assay (e.g., Phospho-protein Western Blot) D->E Confirm On-Target Cellular Activity F Phenotypic / Toxicity Assay E->F Validate Off-Target Functional Effect G cluster_0 Decision Matrix cluster_1 Rejected Candidates A A C Decision GO Proceed to in vivo efficacy and safety studies. A->C Meets All Criteria B Criteria On-Target Potency (XYZ IC50) Selectivity Window (vs. LCK) Cellular Potency (NanoBRET IC50) D Derivative A 5 nM 10x 60 nM F {Decision | { NO-GO | Insufficient selectivity window leading to high risk of off-target toxicity.}} D->F E Derivative B 12 nM 70x 250 nM E->F

Figure 2: A decision-making framework for advancing a lead candidate.

Based on this comprehensive analysis, Candidate C is unequivocally the superior compound. Its high on-target potency, combined with an outstanding selectivity window against LCK and minimal engagement with the broader kinome, predicts a significantly higher probability of success in subsequent preclinical and clinical development. The strong correlation between its biochemical and cellular potency further validates it as the preferred candidate for advancement.

Conclusion

Systematic and rigorous cross-reactivity profiling is not an optional step but a cornerstone of modern drug discovery. By employing a tiered, multi-parametric approach as outlined in this guide, research teams can effectively differentiate lead candidates based on their selectivity profiles. The comparative analysis of derivatives of the 6-Amino-4-methoxynicotinic acid scaffold demonstrates that iterative chemical optimization, guided by comprehensive biological data, can yield candidates with a high probability of clinical success. This data-driven process ensures that the safest and most effective potential medicines are advanced, ultimately benefiting patients.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Luo, J., Solimini, N. L., & Elledge, S. J. (2009). Principles of cancer therapy: oncogene and non-oncogene addiction. Cell. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Vasta, V., Robers, M. B., Machleidt, T., Riol-Blanco, L., & Wood, K. V. (2018). A general method for quantifying target engagement and drug residence time in living cells. Cell Chemical Biology. [Link]

Comparative Analysis of Spectral Signatures: 6-Amino-4-methoxynicotinic Acid vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative spectral analysis of 6-Amino-4-methoxynicotinic acid and its primary regioisomeric impurities. This document is designed for researchers requiring definitive structural confirmation during the synthesis and quality control of pyridine-based kinase inhibitor scaffolds.

Executive Summary & Chemical Context

6-Amino-4-methoxynicotinic acid (CAS: 1060805-18-6) is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for BTK and EGFR inhibitors. Its synthesis typically involves nucleophilic aromatic substitution (


) on 4,6-dichloronicotinic acid derivatives.[1]

The primary challenge in its production is regioselectivity .[1] The coexistence of two electrophilic sites (C4 and C6) on the pyridine ring often leads to the formation of the "inverted" isomer, 4-Amino-6-methoxynicotinic acid (CAS: 1060806-76-9). Distinguishing these isomers is non-trivial due to their identical molecular weight, similar polarity, and comparable aromatic proton patterns (two singlets).[1]

This guide delineates the specific spectral markers (NMR, IR, MS) required to unambiguously identify the target compound and quantify isomeric impurities.[1]

The "Order of Addition" Trap

The origin of these isomers lies in the sequence of reagent addition during synthesis.[1] The C4 position of 4,6-dichloronicotinate is generally more reactive towards nucleophiles due to the ortho-effect of the electron-withdrawing ester/carboxyl group at C3.

  • Pathway A (Target): Alkoxide addition first (attacks C4)

    
     Amine addition second (attacks C6).[1]
    
  • Pathway B (Imposter): Amine addition first (attacks C4)

    
     Alkoxide addition second (attacks C6).[1]
    

SynthesisPathways Start 4,6-Dichloronicotinic Acid (Ethyl Ester) PathA Step 1: NaOMe (Kinetic Control: C4 Attack) Start->PathA Standard Route PathB Step 1: NH3 (If Amine added first) Start->PathB Alternative/Error InterA Intermediate: 4-Methoxy-6-chloro... PathA->InterA ProdA TARGET: 6-Amino-4-methoxynicotinic acid InterA->ProdA + NH3 / Hydrolysis InterB Intermediate: 4-Amino-6-chloro... PathB->InterB ProdB IMPOSTER: 4-Amino-6-methoxynicotinic acid InterB->ProdB + NaOMe / Hydrolysis

Figure 1: Divergent synthesis pathways leading to the target compound and its primary regioisomer.

Spectral Differentiation Strategy

Nuclear Magnetic Resonance (NMR)

The most definitive method for distinction is 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) , but 1D 1H NMR can be used if specific chemical shift patterns are recognized.[1]

Structural Key:
  • Target (6-Amino-4-methoxy): The 4-methoxy group is ortho to the 3-carboxyl group. The 6-amino group is para to the 3-carboxyl group (across the N).

  • Imposter (4-Amino-6-methoxy): The 4-amino group is ortho to the 3-carboxyl group. This proximity facilitates a strong intramolecular hydrogen bond between the 4-NH and the 3-C=O.

Comparative Data Table (DMSO-d6)
FeatureTarget: 6-Amino-4-methoxyImposter: 4-Amino-6-methoxyMechanistic Explanation
H2 Proton

~8.45 ppm (s)

~8.50 ppm (s)
Deshielded by adjacent N and COOH in both isomers.
H5 Proton

~6.10 ppm (s)

~5.95 ppm (s)
Shielded by two electron donors (NH2/OMe) in both.[1]
NH2 Protons Broad singlet, ~6.5 - 7.0 ppm Downfield shifted, >7.5 ppm Crucial Diagnostic: The Imposter forms an intramolecular H-bond with C3-COOH, deshielding the NH protons.
13C C-OMe

~56.0 ppm

~54.0 ppm
C4-OMe vs C6-OMe environments.
13C C=O

~166 ppm

~168 ppm
H-bonding in the Imposter affects carbonyl shift.
NOE Contact OMe

H5
OMe

H5
Ineffective: Both isomers show NOE between the substituent at pos 4/6 and H5.
The "Golden Standard" Protocol: HMBC

To confirm the structure without relying on shift heuristics, perform an HMBC experiment.[1]

  • Locate the H2 singlet (~8.45 ppm).[1]

  • Look for cross-peaks to the carbons at positions 4 and 6.[1]

  • Target: H2 will couple to the Carbon bearing the Methoxy group (C4).[1]

  • Imposter: H2 will couple to the Carbon bearing the Amino group (C4).[1]

Infrared Spectroscopy (IR)

IR provides a rapid "fingerprint" check, particularly useful for solid-state analysis.[1]

  • Target: Shows a standard carboxylic acid C=O stretch around 1680-1700 cm⁻¹ .

  • Imposter: Due to the intramolecular hydrogen bond between the 4-amino group and the 3-carboxyl, the C=O stretch is shifted to a lower frequency, typically 1640-1660 cm⁻¹ .

Mass Spectrometry (MS)

While the parent ion (


) is identical, fragmentation patterns (MS/MS) differ based on the proximity of the methoxy group to the ring nitrogen.
  • Target: Loss of methyl radical (

    
    ) is common, but loss of ammonia (
    
    
    
    ) is less favored than in the 4-amino isomer.
  • Imposter: The 4-amino group, being adjacent to the carboxyl, can facilitate water loss (dehydration) or specific cyclic fragmentations not seen in the 6-amino isomer.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Definitive structural assignment using 1H and HMBC.[1]

Materials:

  • Sample: 10-15 mg of isolated solid.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

Workflow:

  • Preparation: Dissolve the sample completely in DMSO-d6. Ensure no suspended solids remain, as they broaden peaks.[1]

  • 1H Acquisition:

    • Acquire standard 1H spectrum (16 scans).[1]

    • Checkpoint: Identify the two aromatic singlets. If you see doublets, you may have the 2-amino isomer (rare) or a 2,3-disubstituted impurity.

  • HMBC Acquisition:

    • Configure for long-range coupling (typically 8-10 Hz).

    • Focus on the correlation between the H2 proton (most downfield singlet) and the quaternary carbons .[1]

  • Analysis:

    • Find the Carbon signal that correlates with the Methoxy protons (singlet ~3.8 ppm).[1] This is the C-OMe carbon.[1]

    • Check if H2 correlates with this C-OMe carbon.[1]

    • Result: If Yes

      
       Target (6-Amino-4-methoxy). If No 
      
      
      
      Imposter (4-Amino-6-methoxy).
Protocol B: Rapid HPLC-UV Purity Check

Objective: Routine purity analysis to detect isomer mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Note: The 6-Amino-4-methoxy isomer typically elutes earlier than the 4-Amino-6-methoxy isomer due to higher polarity (the amino group at C6 is more hydrated/exposed than the intramolecularly H-bonded 4-amino group).

Decision Tree for Identification

IdentificationTree Start Unknown Isomer Sample (MW 168.15) Step1 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Result1 Two Singlets (H2, H5) Step1->Result1 Result2 Two Doublets Step1->Result2 Coupling J~5-8Hz Step2 Check NH2 Chemical Shift Result1->Step2 Other Other Isomer (e.g., 2-amino) Result2->Other NH_Normal NH2 at ~6.5-7.0 ppm (Normal) Step2->NH_Normal NH_Down NH2 at >7.5 ppm (Deshielded/H-bond) Step2->NH_Down Confirm Perform HMBC (H2 correlation to C-OMe) NH_Normal->Confirm Imposter IMPOSTER DETECTED 4-Amino-6-methoxynicotinic acid NH_Down->Imposter Likely Target TARGET CONFIRMED 6-Amino-4-methoxynicotinic acid Confirm->Target Correlation Observed Confirm->Imposter No Correlation

Figure 2: Logical workflow for the spectral identification of aminomethoxynicotinic acid isomers.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. Retrieved from [1]

  • ChemicalBook. 6-Amino-4-methoxynicotinic acid Product Properties and Spectral Data. Retrieved from [1]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines: QM Analysis. QM Magic Class, Chapter 29.[1][2] Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from

  • National Institutes of Health (NIH). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines.[1] (Discusses nicotinic acid acylation). Retrieved from

Sources

A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of 6-Amino-4-methoxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the in vitro metabolic stability of 6-amino-4-methoxynicotinic acid analogs. By understanding the principles and methodologies outlined herein, you will be equipped to generate robust and reliable data to inform lead optimization and candidate selection in your drug discovery programs.

The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising molecule to a therapeutic agent, metabolic stability is a pivotal determinant of its success.[1][2] It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to low bioavailability and a short duration of action, which may necessitate frequent and high doses to achieve a therapeutic effect.[1][4] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity.[5] Therefore, a thorough in vitro assessment of metabolic stability is an indispensable component of early drug discovery, enabling the selection of compounds with optimal pharmacokinetic profiles.[6][7]

This guide will focus on the use of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[3][8][9] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[10]

Experimental Design: A Comparative Study of 6-Amino-4-methoxynicotinic Acid Analogs

To illustrate the principles of a comparative metabolic stability assessment, we will consider three hypothetical analogs of 6-amino-4-methoxynicotinic acid, each with a specific structural modification designed to probe potential metabolic liabilities.

  • Parent Compound (PC): 6-Amino-4-methoxynicotinic acid

  • Analog A (A-1): 6-Amino-4-(difluoromethoxy)nicotinic acid - Substitution of the methoxy group with a difluoromethoxy group to block potential O-demethylation.

  • Analog B (A-2): 6-(Methylamino)-4-methoxynicotinic acid - N-methylation of the amino group to assess its role in metabolism.

  • Analog C (A-3): 5-Fluoro-6-amino-4-methoxynicotinic acid - Introduction of a fluorine atom to potentially block aromatic hydroxylation.

In Vitro Liver Microsomal Stability Assay: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for determining the in vitro metabolic stability of the test compounds in human liver microsomes.

Materials and Reagents:
  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test Compounds (PC, A-1, A-2, A-3) and a positive control (e.g., Verapamil, a compound with known high clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide, for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

The experimental workflow for the liver microsomal stability assay is depicted in the diagram below.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solutions (1 µM) pre_incubate Pre-incubate Microsomes and Test Compound (37°C) prep_cpd->pre_incubate prep_microsomes Prepare Microsome Suspension (0.5 mg/mL in Buffer) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Addition prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: Calculate t1/2 and CLint analyze->data_analysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:
  • Prepare Working Solutions: Prepare 1 µM working solutions of the test compounds (PC, A-1, A-2, A-3) and the positive control in phosphate buffer.

  • Prepare Microsome Suspension: Dilute the human liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer. Keep the suspension on ice.

  • Incubation Setup: In a 96-well plate, add the microsome suspension to the wells containing the test compounds.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final volume should be consistent across all wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[11] The acetonitrile will precipitate the microsomal proteins and quench the enzymatic activity.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis and Interpretation

The primary readouts from a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is determined from the slope of the natural logarithm of the percent remaining of the compound versus time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the protein concentration in the assay.

The following equations are used for data analysis:

  • Rate constant (k): k = - (slope of ln[% remaining] vs. time)

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint) (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / protein mass)

Comparative Analysis of 6-Amino-4-methoxynicotinic Acid Analogs

The following table presents a hypothetical dataset for our comparative study.

CompoundStructural Modificationt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Parent Compound (PC) -2527.7Moderate
Analog A (A-1) Methoxy -> Difluoromethoxy> 60< 11.6High
Analog B (A-2) Amino -> Methylamino1546.2Low
Analog C (A-3) Addition of 5-Fluoro4515.4High
Verapamil (Positive Control) -886.6Low
Interpretation of Results:
  • Parent Compound (PC): Exhibits moderate metabolic stability, suggesting it is a viable starting point for optimization.

  • Analog A (A-1): The difluoromethoxy substitution significantly increased the metabolic stability. This strongly suggests that O-demethylation is a primary metabolic pathway for the parent compound. Blocking this "soft spot" has proven effective.

  • Analog B (A-2): N-methylation of the amino group resulted in a decrease in metabolic stability (lower t½ and higher CLint). This indicates that the primary amino group may not be a major site of metabolism, and the introduced methyl group might be susceptible to N-demethylation or other metabolic transformations.

  • Analog C (A-3): The introduction of a fluorine atom at the 5-position enhanced metabolic stability. This suggests that aromatic hydroxylation at this position could be a contributing metabolic pathway for the parent compound.

  • Verapamil: The positive control shows low metabolic stability, as expected, validating the metabolic competency of the assay system.

Visualizing the Metabolic Stability Landscape

The following diagram illustrates the logical relationship between structural modifications and the observed changes in metabolic stability.

stability_logic cluster_mods Structural Modifications cluster_outcomes Metabolic Stability Outcome PC Parent Compound (PC) Moderate Stability Mod_A Block O-demethylation (Analog A) PC->Mod_A Mod_B N-methylation (Analog B) PC->Mod_B Mod_C Block Aromatic Hydroxylation (Analog C) PC->Mod_C Outcome_A Increased Stability (High) Mod_A->Outcome_A Outcome_B Decreased Stability (Low) Mod_B->Outcome_B Outcome_C Increased Stability (High) Mod_C->Outcome_C

Caption: Impact of structural modifications on metabolic stability.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of how to design, execute, and interpret in vitro metabolic stability studies for a series of chemical analogs. The hypothetical case study of 6-amino-4-methoxynicotinic acid and its derivatives demonstrates how systematic structural modifications, coupled with robust bioanalytical methods, can provide invaluable insights into a compound's metabolic fate.

The findings from these in vitro assays are crucial for guiding the next steps in the drug discovery cascade. For instance, the high metabolic stability of Analog A and Analog C makes them promising candidates for further in vivo pharmacokinetic studies. Conversely, the low stability of Analog B would likely deprioritize it from further development unless the increased clearance is desirable for a specific therapeutic application.

It is important to remember that in vitro metabolic stability is just one piece of the complex ADME (Absorption, Distribution, Metabolism, and Excretion) puzzle. Future studies should aim to identify the specific metabolites formed and the CYP450 isoforms responsible for the metabolism of these compounds. This will provide a more complete picture of their disposition and potential for drug-drug interactions.

References

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Synapse. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • PubMed. (2004, May 7). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]

  • PMC. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024, July 23). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • PMC. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Retrieved from [Link]

Sources

Orthogonal methods for the purity determination of "6-Amino-4-methoxynicotinic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonality

In the synthesis of high-value pharmaceutical intermediates like 6-Amino-4-methoxynicotinic acid (6-A-4-MNA) , relying on a single analytical method is a critical risk. While RP-HPLC is the industry workhorse, it suffers from "response factor bias"—the assumption that impurities absorb UV light continuously to the main peak.

For 6-A-4-MNA , a zwitterionic pyridine derivative, purity determination is complicated by:

  • Regioisomers: 4-amino-6-methoxy isomers that co-elute in standard gradients.

  • Inorganic Salts: Residual salts from hydrolysis steps (e.g., NaCl, NaOAc) are invisible to UV detection but depress the weight-based assay.

  • Solubility: Poor solubility in non-polar solvents limits GC applications.

This guide compares three orthogonal methodologies—RP-HPLC , 1H-qNMR , and Potentiometric Titration —to establish a self-validating purity system.

Method A: RP-HPLC (The Separation Standard)

Objective: Determination of Chromatographic Purity (Area %). Principle: Separation based on hydrophobic interaction and polarity using a C18 stationary phase.

Why This Method?

HPLC is the only method capable of resolving and quantifying structurally related organic impurities (e.g., methyl 6-amino-4-methoxynicotinate precursor).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent with DAD.

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm). Note: Charged Surface Hybrid (CSH) technology provides better peak shape for basic pyridines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the pyridine nitrogen).

    • B: Acetonitrile.[1][2]

  • Gradient:

    Time (min) % A % B
    0.0 95 5
    15.0 10 90
    20.0 10 90
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (Lambda max for aminonicotinates).

  • Sample Prep: Dissolve 0.5 mg/mL in 90:10 Water:Acetonitrile.

Pros & Cons
  • (+) Sensitivity: Can detect impurities down to 0.05% (LOQ).

  • (-) Bias: Overestimates purity if inorganic salts or moisture are present.

  • (-) Specificity: Requires reference standards for accurate impurity quantification (RRF determination).

Method B: 1H-qNMR (The Absolute Reference)

Objective: Determination of Absolute Purity (Weight %). Principle: Quantitative Nuclear Magnetic Resonance counts nuclei directly.[3][4] The signal integral is proportional to the molar concentration, independent of the chemical structure's extinction coefficient.

Why This Method?

qNMR is the primary orthogonal check against HPLC. It detects all protonated organic impurities and, crucially, provides a "Weight %" purity that accounts for invisible contaminants like moisture or inorganic salts.

Experimental Protocol
  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (Essential for solubility of the zwitterion).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Procedure:

    • Weigh ~10 mg of 6-A-4-MNA (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial. Precision balance (
      
      
      mg) is critical.
    • Dissolve in 0.7 mL DMSO-d6.

    • Integrate the aromatic proton of 6-A-4-MNA (singlet at ~8.2 ppm,

      
      ) and the vinylic protons of Maleic Acid (
      
      
      
      ).

Calculation:



Pros & Cons
  • (+) Absolute Accuracy: No reference standard of the analyte required.[4]

  • (+) Speed: Rapid method development.[5]

  • (-) Sensitivity: LOQ is typically ~0.5-1.0%, not suitable for trace impurity profiling.

Method C: Potentiometric Titration (The Bulk Assay)

Objective: Determination of Total Acidic Content (Assay %). Principle: Neutralization of the carboxylic acid group using a strong base.

Why This Method?

This is the "Bulk" method. It is orthogonal to HPLC (separation) and qNMR (spectroscopy). It is particularly useful for validating the salt form and stoichiometry of the material.

Experimental Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.

  • Solvent System: 50:50 Ethanol:Water (To ensure solubility of the neutral acid while maintaining sharp inflection).

  • Electrode: Glass pH combination electrode.

  • Procedure:

    • Dissolve 150 mg of 6-A-4-MNA in 50 mL of the solvent mixture.

    • Perform a blank titration on the solvent.

    • Titrate with 0.1 N NaOH, monitoring the second derivative for the endpoint (inflection of the COOH group). Note: The phenolic -OH (from tautomerism of 4-methoxy if demethylation occurs) or the amine are too weak to interfere in this range.

Pros & Cons
  • (+) Precision: Extremely high precision (<0.2% RSD) for macro-assay.

  • (+) Cost: Low operational cost.

  • (-) Specificity: Non-specific; any acidic impurity (e.g., starting material nicotinic acid) will be titrated as "product."

Comparative Analysis & Data Summary

The following table summarizes the performance metrics for each orthogonal approach.

FeatureRP-HPLC (UV)1H-qNMRPotentiometric Titration
Primary Output Chromatographic Purity (Area %)Absolute Purity (Wt %)Assay (Wt %)
Detection Basis UV Chromophore (265 nm)1H Nuclei CountAcidic Protons (-COOH)
LOD/Sensitivity High (ppm level)Low (>0.1%)Moderate (Macro only)
Specificity Excellent (Separates isomers)High (Structural ID)Low (Titrates all acids)
Blind Spots Inorganic salts, Moisture, Non-UV active organicsNon-protonated impuritiesNeutral impurities, Isomeric acids
Sample Req. < 1 mg~10-20 mg> 100 mg

Strategic Workflow (Decision Tree)

The following diagram illustrates the logical flow for characterizing a new batch of 6-A-4-MNA, ensuring no quality attribute is overlooked.

OrthogonalStrategy Start New Batch: 6-Amino-4-methoxynicotinic acid HPLC Step 1: RP-HPLC Analysis (Check Organic Impurities) Start->HPLC Decision1 HPLC Purity > 98.0%? HPLC->Decision1 Reject REJECT / Repurify (Identify Impurities via LC-MS) Decision1->Reject No qNMR Step 2: 1H-qNMR (Check Solvents/Salts/Absolute Wt%) Decision1->qNMR Yes Decision2 qNMR vs HPLC Difference < 2.0%? qNMR->Decision2 Titration Step 3: Potentiometric Titration (Confirm Stoichiometry/Bulk Assay) Decision2->Titration Yes (Consistent) Investigate INVESTIGATE (Check for Inorganic Salts/Moisture) Decision2->Investigate No (Gap exists) Release RELEASE BATCH (COA with Orthogonal Data) Titration->Release

Figure 1: Orthogonal testing workflow. HPLC ensures organic purity, qNMR validates absolute content, and Titration confirms bulk stoichiometry.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF. Link

  • Bharti, R., et al. (2018). "Development and validation of a stability-indicating HPLC method for the determination of impurities in nicotinic acid." Journal of Chromatographic Science, 56(2). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

Sources

Safety Operating Guide

6-Amino-4-methoxynicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Managers.[1]

PART 1: IMMEDIATE ACTION CARD (Emergency Response)

For immediate reference in the event of accidental exposure or spill.

Scenario Immediate Action
Eye Contact Rinse cautiously with water for 15+ minutes . Remove contact lenses if present and easy to do.[2][3][4] Seek medical attention.
Skin Contact Brush off loose particles.[5][6] Wash with soap and copious water.[2][3][5][6][7] Remove contaminated clothing.[2][3][5][6][7]
Inhalation Move person to fresh air.[2][3][5][6] If breathing is difficult, give oxygen.[1] Medical evaluation recommended due to potential sensitization.[5]
Spill (Solid) Do not dry sweep (dust hazard). Dampen with inert absorbent or use HEPA vacuum.
Fire Use water spray, alcohol-resistant foam, dry chemical, or CO₂.[1][8] Warning: Emits toxic Nitrogen Oxides (NOx) upon combustion.

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION

As a Senior Application Scientist, I emphasize that safe disposal begins with accurate characterization. 6-Amino-4-methoxynicotinic acid is a pyridine derivative . In drug discovery, these intermediates often possess amphoteric properties (containing both basic amine and acidic carboxyl groups) and potential biological activity.[1]

Key Physicochemical Properties:

  • Chemical Class: Aminopyridine carboxylic acid.[8]

  • Functional Groups: Primary Amine (-NH₂), Methoxy (-OCH₃), Carboxylic Acid (-COOH), Pyridine Ring.[1]

  • Physical State: Typically an off-white to beige solid/powder.

  • Solubility: Variable. Often soluble in DMSO, dilute acids, or bases; sparingly soluble in water (zwitterionic character may reduce solubility at neutral pH).[1]

Hazard Classification (GHS): Based on structural analogs (e.g., 6-aminonicotinic acid), treat this compound as a Health Hazard .[1]

  • H315: Causes skin irritation.[4][6][7][9]

  • H319: Causes serious eye irritation.[2][3][4][6][7][9]

  • H335: May cause respiratory irritation.[3][4][6][7]

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life with long-lasting effects (H412). Zero discharge to drains.

PART 3: DISPOSAL PROTOCOL (Step-by-Step)

Core Directive: The objective is complete thermal destruction via high-temperature incineration. Chemical neutralization is not a disposal method; it is only a pre-treatment for stability.

A. Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar compatible with organic solids.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[5] 6-Amino-4-methoxynicotinic acid.[10]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals.

  • Disposal Stream: Route to High-Temperature Incineration .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in solvents (e.g., Methanol, DCM, Ethyl Acetate).[1]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to workup:

    • Action: Neutralize to pH 5–9 using dilute HCl or NaOH/NaHCO₃.

    • Reason: Prevents corrosion of waste drums and unexpected exothermic reactions in the waste stream.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.[1]

  • Precipitation (Optional but Recommended):

    • If the concentration is high (>10%), consider precipitating the solid by adjusting pH to the isoelectric point (approx pH 4-6 for aminonicotinic acids).[1] Filter the solid for "Solid Waste" disposal (Method A) and dispose of the filtrate as solvent waste. This reduces the mass of active pharmaceutical ingredient (API) in the liquid stream.

PART 4: WASTE STREAM CLASSIFICATION (Regulatory Logic)

Proper coding ensures compliance with RCRA (USA) or European Waste Catalogue (EWC) standards.

Regulatory Body Classification Logic Suggested Code
US EPA (RCRA) Not P-listed or U-listed specifically by name. Classified by Characteristic .D001 (Ignitable - if in solvent)D002 (Corrosive - if pH <2 or >12.5)OR "Non-Regulated Hazardous Waste" (if solid/neutral)
EU (EWC) Organic chemicals consisting of or containing hazardous substances.16 05 06 * (Lab chemicals)07 05 13 * (Solid wastes containing dangerous substances)
DOT (Transport) Depends on formulation.UN 2811 (Toxic Solid, Organic, N.O.S.)[1] - Verify LD50 if shipping pure.

PART 5: VISUALIZED WORKFLOWS

Workflow 1: Waste Decision Matrix

This logic gate ensures the material ends up in the correct drum.

DisposalDecision Start Waste: 6-Amino-4-methoxynicotinic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Incineration) Solid->SolidBin Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloBin Halo-Organic Waste (High Temp Incineration) Halo->HaloBin NonHaloBin Non-Halo Organic Waste (Fuel Blending/Incineration) NonHalo->NonHaloBin

Caption: Decision tree for segregating aminonicotinic acid waste streams based on physical state and solvent carrier.

Workflow 2: Spill Response Protocol

A self-validating loop to ensure the area is safe before returning to work.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, N95) Contain 2. Containment (Cover with absorbent pads) Alert->Contain Cleanup 3. Mechanical Pickup (Scoop/HEPA Vac - NO DUST) Contain->Cleanup Decon 4. Decontamination (Soap/Water Wash) Cleanup->Decon Verify 5. pH/Residue Check Decon->Verify Verify->Decon Residue Remains Dispose 6. Disposal (Seal in Haz Waste Bag) Verify->Dispose Clean

Caption: Step-by-step spill response emphasizing dust control and verification of decontamination.

PART 6: REFERENCES

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of titanium dioxide and pyridine derivatives. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Amino-4-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 6-Amino-4-methoxynicotinic acid (CAS 1060805-18-6) . This compound is a critical intermediate, often generated via the alkaline hydrolysis of its methyl ester and subsequently subjected to transformations like the Curtius rearrangement to yield novel diaminopyridine derivatives[1].

Handling substituted nicotinic acids requires more than a cursory glance at a safety sheet; it demands a rigorous, causality-driven approach to laboratory safety. Because this compound is a fine, functionally dense organic powder, it presents specific risks of dermal sensitization, ocular irritation, and respiratory hazard through aerosolization.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 6-Amino-4-methoxynicotinic acid, ensuring compliance with federal safety mandates and protecting the integrity of your research.

Physicochemical Hazard Profile & PPE Causality

To design an effective defense against chemical exposure, we must first understand the physical behavior of the compound. 6-Amino-4-methoxynicotinic acid is a solid crystalline powder. In the ambient laboratory environment, static electricity and standard air currents can easily aerosolize micro-particulates of this compound.

Under the, laboratories are required to perform a hazard assessment and select PPE that directly mitigates the identified physical and chemical risks[2]. We do not wear PPE merely for compliance; we wear it because the specific chemical properties of the target molecule demand it.

Quantitative PPE Matrix
PPE CategorySpecificationQuantitative StandardCausality & Scientific Justification
Hand Protection Nitrile Gloves

4 mil thickness
Provides an impermeable barrier against the solid acid. Nitrile offers superior chemical resistance to the methanolic and aqueous solvent systems typically used during the compound's hydrolysis or coupling reactions.
Eye Protection Safety GogglesANSI Z87.1Protects against micro-particulate aerosolization during powder transfer and prevents ocular damage from solvent splashes during reaction setup.
Respiratory Chemical Fume Hood

fpm face velocity
Captures and exhausts fine organic dusts before they enter the operator's breathing zone, maintaining exposure strictly below permissible limits.
Body Protection Flame-Resistant Lab CoatNFPA 2112 CompliantProtects against dermal exposure and mitigates fire risks when scaling up reactions involving highly flammable organic solvents.

Self-Validating Operational Protocol

When working with fine organic intermediates, standard operating procedures must be self-validating. This means every critical step includes a physical check to confirm the safety system is functioning before proceeding.

According to the National Research Council's , establishing a culture of safety relies on verifiable engineering controls[3].

Step-by-Step Weighing and Transfer Methodology
  • System Calibration & Gravimetric Validation: Power on the analytical balance and verify that the internal calibration bubble is perfectly centered.

    • Causality: A centered bubble ensures gravimetric accuracy. Over-weighing due to an unlevel balance not only ruins reaction stoichiometry but generates excess hazardous waste.

  • Engineering Control Validation: Activate the chemical fume hood. Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash opening.

    • Validation: The wipe should pull gently and continuously inward, visually confirming a face velocity of

      
       feet per minute (fpm) before you open the chemical container.
      
  • Static Mitigation: Pass an anti-static device (e.g., a Zerostat gun) over the polystyrene weighing boat for 3 seconds.

    • Causality: 6-Amino-4-methoxynicotinic acid is prone to static charge accumulation. Mitigating static prevents electrostatic repulsion, which is the primary cause of powder aerosolization and workspace contamination.

  • Material Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass of the compound. Immediately seal the primary container to minimize environmental exposure.

  • Decontamination: Wipe the spatula, balance pan, and surrounding hood surface with a lint-free cloth lightly dampened with 70% isopropanol or methanol.

    • Validation: Visually inspect the wipe. The absence of residual white powder confirms total decontamination of the workspace.

Spill Response & RCRA Waste Disposal Plan

Because 6-Amino-4-methoxynicotinic acid contains both amino and pyridine functionalities, it cannot be disposed of via standard aqueous drain systems. It must be treated as hazardous chemical waste and incinerated at a licensed facility. The dictate strict accumulation and labeling protocols for laboratory waste[4].

Immediate Spill Response (Wet-Wipe Method)

If a powder spill occurs outside the fume hood, do not dry sweep . Dry sweeping introduces mechanical kinetic energy that will instantly aerosolize the active pharmaceutical intermediate.

  • Don a fresh pair of nitrile gloves.

  • Place a damp absorbent pad or solvent-wetted cloth directly over the spilled powder to consolidate it.

  • Gently wipe the area inward to trap the particulates.

  • Place all contaminated wipes into a sealable hazardous waste bag.

Step-by-Step Disposal Plan
  • Segregation: Collect all solid waste (used weighing boats, contaminated gloves, spill cleanup materials) in a designated, sealable solid hazardous waste drum. Do not mix with strong oxidizing agents.

  • Labeling: Label the container explicitly with "Hazardous Waste: Toxic Solid (6-Amino-4-methoxynicotinic acid)" and mark the exact date of initial accumulation.

  • Storage: Store the container in a designated Secondary Containment area.

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department for pickup within your facility's legally permitted accumulation limit (typically 90 or 180 days).

Safety & Operational Workflow Visualization

The following decision tree maps the logical progression from hazard assessment through operation and final disposal.

Operational safety and disposal workflow for 6-Amino-4-methoxynicotinic acid.

References

  • Personal Protective Equipment - Standards (29 CFR 1910.132) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262) U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.